molecular formula C5H3I2NO B3429034 Iopydone CAS No. 7153-08-4

Iopydone

Cat. No.: B3429034
CAS No.: 7153-08-4
M. Wt: 346.89 g/mol
InChI Key: FRPFEVLOFNAKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iopydone is a useful research compound. Its molecular formula is C5H3I2NO and its molecular weight is 346.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.83041 g/mol and the complexity rating of the compound is 187. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['135284', '60547']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diiodo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPFEVLOFNAKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063954
Record name 4(1H)-Pyridinone, 3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5579-93-1, 7153-08-4
Record name Iopydone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5579-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iopydone [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iopydone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iopydone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(1H)-Pyridinone, 3,5-diiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4(1H)-Pyridinone, 3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iopydone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOPYDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6B56XB19T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Iopydone synthesis pathways and mechanisms

The synthesis of this compound is a classic yet highly relevant example of heterocyclic chemistry. While multiple pathways exist, the in-situ generation of iodine from inexpensive salts provides the most practical, scalable, and economically viable route for producing this important diagnostic agent. [6]The principles of electrophilic activation and purification via acid-base chemistry are fundamental and serve as a valuable model for the synthesis of other functionalized pyridone derivatives. Future research may focus on developing continuous flow synthesis methods for even greater efficiency and safety, or exploring alternative, greener oxidizing systems to further improve the environmental profile of the synthesis. [9]

References

  • D. K. T. Yadav, B. M. Bhanage. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). [7][8][9]2. Vulcanchem. (n.d.). This compound - 5579-93-1. Retrieved from Vulcanchem. [1]3. National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]. [3]4. University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from University of Bristol, School of Chemistry. [10]5. P. M. S. de Souza, et al. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health. [11]6. Benchchem. (n.d.). Technical Support Center: Synthesis of Pyridone Derivatives. Retrieved from Benchchem. [12]7. DrugFuture. (n.d.). This compound. Retrieved from [Link]. [2]8. Benchchem. (n.d.). Application Notes and Protocols for the Iodination of 2,6-diethyl-4(1H)-pyridone. Retrieved from Benchchem. [13]9. CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]. [4]10. Smolecule. (n.d.). Buy this compound | 5579-93-1 | >98%. Retrieved from Smolecule. [5]11. J. Hartwig, A. Kirschning. (2016). Flow Synthesis in Hot Water: Synthesis of the Atypical Antipsychotic Iloperidone. Chemistry. [14]12. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine. (n.d.). Google Patents. [6]13. Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved from [Link].

An In-depth Technical Guide to the Physicochemical Properties of Iopydone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Core Characteristics of Iopydone

This compound, known chemically as 3,5-diiodo-4(1H)-pyridinone, is a high-density, iodinated organic compound.[1] Its primary significance lies in its application as a radiopaque contrast agent, particularly in historical use for procedures like bronchography.[1] The two iodine atoms attached to its pyridinone backbone are responsible for its ability to absorb X-rays, thereby enhancing the visibility of internal structures in medical imaging.[2] A thorough understanding of its physicochemical properties is paramount for formulation development, stability assessment, analytical method development, and exploring new potential applications, such as its recently studied antimicrobial properties.[1] This guide provides a detailed examination of these core properties, grounded in established analytical principles and methodologies.

Chemical Identity and Molecular Structure

The foundational attributes of this compound are rooted in its molecular structure. It is a heterocyclic compound featuring a pyridinone ring system.[1][3] The presence of two heavy iodine atoms contributes significantly to its high molecular weight and density.[1][2]

Table 1: Molecular Descriptors and Identifiers for this compound

PropertyValueSource
IUPAC Name 3,5-diiodo-1H-pyridin-4-one[3]
Synonyms 3,5-diiodo-4(1H)-pyridone, Hytrast, Iopydonum[1][3][4]
CAS Registry Number 5579-93-1[1][3][4][5]
Molecular Formula C₅H₃I₂NO[1][2][4]
Molecular Weight 346.89 g/mol [1][2][3][4]
Exact Mass 346.8304 Da[1][4]
Elemental Composition C: 17.31%, H: 0.87%, I: 73.17%, N: 4.04%, O: 4.61%[2][4]
InChI Key FRPFEVLOFNAKBS-UHFFFAOYSA-N[2][4]
SMILES C1=C(C(=O)C(=CN1)I)I[1][2][3]

The structure of this compound exists in a keto-enol tautomerism, stabilized by resonance within the pyridinone ring.[2] X-ray crystallography has confirmed the planarity of this ring system.[1]

Caption: Chemical structure of this compound (3,5-diiodo-4(1H)-pyridinone).

Core Physicochemical Properties

The interaction of this compound with various physical and chemical systems is dictated by a set of fundamental properties. These parameters are critical for predicting its behavior during formulation, administration, and analysis.

Solubility Profile

The solubility of a drug substance is a critical factor influencing its bioavailability and formulation design. This compound exhibits a distinct solubility profile characterized by its poor aqueous solubility and preference for specific solvent systems.

Causality Behind Solubility: The hydrophobic nature of the diiodinated aromatic system significantly limits its solubility in aqueous media.[2] However, the pyridone ring contains a weakly acidic proton. In the presence of a base, this proton can be removed (deprotonation), forming a salt that is significantly more soluble in water.[1] This pH-dependent solubility is a key characteristic.

Table 2: Solubility of this compound in Various Solvents

SolventSolubility DescriptionRationale
WaterPractically InsolubleHigh hydrophobicity from diiodo-aromatic ring.[1][2]
EthanolPractically InsolubleInsufficient polarity to overcome crystal lattice energy.[1]
EtherPractically InsolubleNon-polar solvent unable to interact with polar functional groups.[1]
Dimethyl Sulfoxide (DMSO)SolubleHigh-polarity aprotic solvent capable of disrupting intermolecular forces.[2][4]
Alkaline Solutions (e.g., NaOH)SolubleDeprotonation of the pyridone ring forms a soluble salt.[1]

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol provides a self-validating system for determining the equilibrium solubility of this compound.

  • Preparation: Add an excess amount of this compound solid to a series of amber glass vials, each containing a known volume of the desired solvent (e.g., purified water, pH 7.4 buffer, 0.1 M NaOH). The excess solid ensures that saturation is achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C ± 0.5°C). Agitate for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solid to settle.

  • Sampling & Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm chemically inert filter (e.g., PVDF) to remove all undissolved particles. Discard the first portion of the filtrate to avoid adsorption errors.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of a validated analytical method, such as the HPLC-UV method described in Section 4.0.

  • Calculation: Determine the concentration of this compound in the filtrate. This value represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Acidity and Lipophilicity (pKa and LogP)

The pKa and LogP are fundamental parameters that govern the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule.

  • Acidity (pKa): The predicted pKa value for this compound is approximately 7.68.[2] This value corresponds to the dissociation of the proton from the pyridone nitrogen, classifying it as a weak acid. This acidity is the scientific basis for its increased solubility in alkaline conditions, a crucial consideration for developing intravenous or other aqueous formulations.[1][2]

  • Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (octanol) and aqueous phase. The computed XLogP3 value for this compound is 1.5.[3] This positive value indicates a moderate degree of lipophilicity, consistent with its poor water solubility and the hydrophobic contribution of the two large iodine atoms.

pKa_Workflow start Start: Prepare this compound Solution (e.g., in water/co-solvent) titration Potentiometric Titration: Titrate with standardized NaOH solution start->titration data Data Acquisition: Record pH vs. Volume of Titrant Added titration->data plot Generate Titration Curve: Plot pH (y-axis) vs. Titrant Volume (x-axis) data->plot derivative Calculate 1st & 2nd Derivatives: Identify the equivalence point (inflection point) plot->derivative half_equiv Determine Half-Equivalence Point: Volume at 50% of the equivalence point derivative->half_equiv pka Determine pKa: pH at the half-equivalence point equals pKa half_equiv->pka end End: Report pKa Value pka->end Forced_Degradation_Workflow cluster_conditions Stress Conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) analysis Analyze all samples by Stability-Indicating HPLC-UV/DAD acid->analysis base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) base->analysis oxidation Oxidation (e.g., 3% H₂O₂, RT) oxidation->analysis thermal Thermal Stress (e.g., 80°C, dry heat) thermal->analysis photo Photolytic Stress (ICH Q1B guidelines) photo->analysis start This compound Stock Solution and Solid Sample start->acid Expose for set time points start->base Expose for set time points start->oxidation Expose for set time points start->thermal Expose for set time points start->photo Expose for set time points mass_balance Evaluate Mass Balance & Identify Degradation Products (LC-MS) analysis->mass_balance

Caption: Experimental workflow for a forced degradation study of this compound.

  • Sample Preparation: Prepare multiple samples of this compound in solution and as a solid powder.

  • Stress Application:

    • Acid/Base Hydrolysis: Treat solutions with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60°C).

    • Oxidation: Treat a solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal: Expose the solid powder to dry heat (e.g., 80°C).

    • Photolytic: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 4.0). A photodiode array (PDA) detector is crucial for assessing peak purity.

  • Validation: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other. Mass balance should be assessed to ensure all products are accounted for.

Analytical Methods for Quantification

Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and stability testing. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.

Principle of Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being moderately lipophilic, is well-retained on a non-polar stationary phase (like C18) and is eluted with a polar mobile phase. Its conjugated ring system allows for sensitive detection using a UV detector.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a robust, self-validating system for the quantification of this compound.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 3.0) and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized to achieve appropriate retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm. [1]* Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or mobile phase) and create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the this compound sample in the same solvent as the standards to achieve a concentration within the calibration range.

  • Validation (per ICH Q2(R1)):

    • Specificity: Demonstrate that degradation products and excipients do not interfere with the this compound peak, as confirmed by forced degradation studies.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 0.1 - 50 µg/mL) with a correlation coefficient (r²) > 0.999.

    • Accuracy: Determine the closeness of test results to the true value by spike-recovery studies at multiple levels (e.g., 80%, 100%, 120%).

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample, ensuring the relative standard deviation (RSD) is within acceptable limits (e.g., <2%).

    • Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., 0.1 µg/mL). [1] 6. Robustness: Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%) to ensure the method remains unaffected.

References

  • This compound - 5579-93-1. Vulcanchem.
  • Buy this compound | 5579-93-1 | >98%. Smolecule.
  • This compound | C5H3I2NO | CID 21752.
  • This compound | CAS#5579-93-1 | iodin
  • This compound. CAS Common Chemistry. [Link]

Sources

Biological activities of novel Iopydone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Novel Iodopyridone Derivatives

Authored by a Senior Application Scientist

Abstract

The pyridone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of an iodine atom onto this scaffold gives rise to iodopyridone derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the latest advancements in the study of novel iodopyridone derivatives. We will explore their synthesis, delve into their primary biological activities—anticancer, antimicrobial, and antiviral—and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and future directions for this promising class of therapeutic candidates.

The Iodopyridone Scaffold: A Nexus of Therapeutic Potential

The unique physicochemical properties of the iodopyridone core make it an attractive starting point for drug discovery. The pyridine ring is a versatile pharmacophore capable of engaging in various non-covalent interactions, while the attached iodine atom introduces several key advantages:

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, a strong, directional, non-covalent interaction that can enhance binding affinity and selectivity to biological targets.

  • Lipophilicity: The presence of iodine increases the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake.

  • Metabolic Stability: The carbon-iodine bond can be more stable to metabolic degradation compared to other carbon-halogen bonds, potentially leading to improved pharmacokinetic profiles.

These properties, combined with the vast potential for synthetic modification, have made iodopyridone derivatives a fertile ground for the development of novel therapeutic agents.

Synthesis of Novel Iodopyridone Derivatives

The synthesis of iodopyridone derivatives often begins with the construction of the core pyridone ring, followed by a regioselective iodination step. A common synthetic strategy involves the use of chalcone precursors to first synthesize pyridone derivatives, which can then be subjected to iodination.[1] More recent and efficient methods utilize iodine-catalyzed one-pot three-component condensations to generate fused heterocyclic systems like imidazo[1,2-a]pyridines.[2][3]

The general approach allows for the introduction of a wide variety of substituents on the pyridone ring, enabling the fine-tuning of the molecule's steric and electronic properties to optimize its biological activity. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Key Biological Activities and Mechanisms of Action

Novel iodopyridone derivatives have demonstrated significant potential across several therapeutic areas. The following sections will detail their most prominent biological activities.

Anticancer Activity

A significant body of research has focused on the anticancer properties of iodopyridone derivatives. These compounds have been shown to be cytotoxic to a range of cancer cell lines, often with impressive potency.

Mechanism of Action:

The anticancer effects of iodopyridone derivatives are often multifactorial, involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.[1][4]

  • Cell Cycle Arrest: Many iodopyridone compounds induce cell cycle arrest, frequently at the G2/M phase.[1] This is often achieved by upregulating cell cycle inhibitors like p53 and p21, and downregulating cyclins such as Cyclin D1.[1] The activation of the p53 pathway is a critical event, as it can halt the proliferation of cells with damaged DNA, providing an opportunity for repair or triggering apoptosis if the damage is too severe.

  • Induction of Apoptosis: Iodopyridone derivatives are potent inducers of apoptosis, or programmed cell death. This is often mediated through both intrinsic and extrinsic pathways. Evidence suggests that these compounds can increase the expression of pro-apoptotic proteins and activate caspases, which are the executioners of apoptosis.[5] For instance, some derivatives have been shown to upregulate the apoptosis-associated protein JNK and induce its phosphorylation.[1]

  • Inhibition of Kinase Signaling: Several studies have pointed to the ability of these compounds to inhibit critical kinase signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[5]

Below is a diagram illustrating the convergence of these mechanisms.

anticancer_mechanism cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Iodopyridone Iodopyridone Derivative p53 p53 Upregulation Iodopyridone->p53 CyclinD1 Cyclin D1 Downregulation Iodopyridone->CyclinD1 JNK JNK Upregulation Iodopyridone->JNK p21 p21 Upregulation p53->p21 G2M_Arrest G2/M Arrest p21->G2M_Arrest CyclinD1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation JNK->Caspases Caspases->Apoptosis mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Iodopyridone Derivatives incubate_24h->add_compound incubate_48h Incubate 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: MTT Assay Experimental Workflow.

Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective iodopyridone derivatives relies heavily on understanding their structure-activity relationships (SAR). [6][7][8]SAR studies have revealed several key insights:

  • The position and electronic nature of substituents on the aryl ring attached to the pyridone core can significantly impact activity. Electron-withdrawing groups, for instance, can influence receptor binding affinity. [6][7]* The nature of the substituent at the 3- and 5-positions of the pyridone ring is also critical. Ester groups have been found to be particularly effective in some series. [6][7]* For fused systems like imidazopyridines, modifications to the imidazole portion of the molecule can fine-tune the biological profile. [9] Future Directions:

The field of iodopyridone derivatives is ripe for further exploration. Future research should focus on:

  • Target Deconvolution: While the phenotypic effects of these compounds are well-documented, identifying their precise molecular targets will be crucial for rational drug design and understanding potential off-target effects.

  • Expansion of Therapeutic Applications: The potent biological activities of these compounds suggest that they may be effective against a wider range of diseases, including inflammatory disorders and neurodegenerative diseases.

  • In Vivo Studies: While in vitro data is promising, comprehensive in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and safety of lead candidates in animal models.

Conclusion

Novel iodopyridone derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and potentially antiviral agents, coupled with their synthetic tractability, makes them prime candidates for further drug development. A thorough understanding of their mechanisms of action and structure-activity relationships, guided by robust experimental methodologies, will be essential in translating the therapeutic potential of these compounds from the laboratory to the clinic.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel radioiodinated imidazopyridine derivatives for amyloid-β imaging in Alzheimer's disease - PubMed. Available at: [Link]

  • Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC - NIH. Available at: [Link]

  • Novel preparation of functionalized iodotetrahydronaphthyridine, iodoazaindoline, and iodotetrahydropyridoazepine systems - ResearchGate. Available at: [Link]

  • Antiviral Activity of Jodantipyrin - An Anti-Inflammatory Oral Therapeutic with Interferon-Inducing Properties - ResearchGate. Available at: [Link]

  • Structure activity relationship. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • New pyridine derivatives as potential antimicrobial agents - PubMed. Available at: [Link]

  • Antiviral Activity of Micafungin and Its Derivatives against SARS-CoV-2 RNA Replication. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PubMed. Available at: [Link]

  • (PDF) Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity - ResearchGate. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. Available at: [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - Semantic Scholar. Available at: [Link]

  • Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. Available at: [Link]

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Available at: [Link]

  • Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - NIH. Available at: [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Available at: [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Journal of Pharmaceutical Research International. Available at: [Link]

  • Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells - Bohrium. Available at: [Link]

  • A review: Biological activities of novel cyanopyridine derivatives - PubMed. Available at: [Link]

  • Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells - NIH. Available at: [Link]

  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. Available at: [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - MDPI. Available at: [Link]

Sources

Unveiling the Enigmatic Cellular Mechanisms of Iopydone: A-Technical Whitepaper for Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction

Iopydone, chemically known as 3,5-diiodo-4(1H)-pyridone, is a molecule primarily recognized for its application as a radio-contrast agent in medical imaging. Its iodine-rich structure provides excellent X-ray attenuation, making it a valuable tool for visualizing anatomical structures. However, the biological activity of this compound at a cellular level, beyond its radiopaque properties, remains a largely unexplored frontier. This technical guide aims to bridge this knowledge gap by providing a comprehensive exploration of the potential mechanisms of action of this compound in cellular models.

Drawing upon the known cellular effects of structurally related compounds, such as iodinated molecules and pyridinone derivatives, this document will present hypothesized mechanisms of action and detail the experimental frameworks required to investigate them. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential therapeutic applications of this compound and similar compounds.

Hypothesized Mechanism 1: Induction of Oxidative Stress and Apoptotic Cell Death

A plausible mechanism of action for this compound is the induction of cellular oxidative stress, a phenomenon observed with other iodinated contrast agents[1][2]. The presence of two iodine atoms on the pyridinone ring may facilitate the generation of reactive oxygen species (ROS), leading to cellular damage and programmed cell death.

Causality Behind Experimental Choices

The proposed experimental workflow is designed to first establish a cytotoxic effect of this compound and then to dissect the underlying mechanism, focusing on the role of oxidative stress. The choice of cell lines includes those known to be sensitive to iodinated contrast media (renal cells) and cancer cell lines, representing a potential therapeutic target.

Experimental Workflow: Investigating this compound-Induced Oxidative Stress

A Cell Line Selection (e.g., HK-2, A549, MCF-7) B Dose-Response & Time-Course (this compound Treatment) A->B C Cytotoxicity Assessment (MTT, LDH assays) B->C D ROS Detection (DCFDA, MitoSOX) C->D If cytotoxic E Mitochondrial Membrane Potential Assay (e.g., JC-1) D->E F Apoptosis Assays (Annexin V/PI, Caspase-3/7) D->F

Caption: Experimental workflow for investigating oxidative stress-mediated cytotoxicity of this compound.

Detailed Experimental Protocols

1. Cell Culture and this compound Treatment:

  • Human kidney proximal tubule epithelial cells (HK-2), human lung carcinoma cells (A549), and human breast cancer cells (MCF-7) will be cultured in their respective recommended media.

  • A stock solution of this compound will be prepared in a suitable solvent (e.g., DMSO) and diluted in culture medium to final concentrations ranging from 1 µM to 100 µM.

2. Cytotoxicity Assays:

  • MTT Assay: Cells will be seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours. MTT reagent will be added, and the resulting formazan crystals will be solubilized. Absorbance will be measured at 570 nm to determine cell viability.

  • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of membrane damage, will be measured using a commercially available kit.

3. Measurement of Intracellular ROS:

  • Cells will be treated with this compound for various time points.

  • The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) will be added to the cells. In the presence of ROS, DCFDA is oxidized to the highly fluorescent DCF.

  • Fluorescence intensity will be measured using a fluorescence microplate reader or flow cytometer.

4. Assessment of Apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: Treated cells will be stained with FITC-conjugated Annexin V and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, will be measured using a luminogenic substrate.

Anticipated Data and Interpretation
ParameterExpected Outcome with this compound TreatmentInterpretation
Cell Viability (MTT)Dose- and time-dependent decreaseThis compound is cytotoxic
LDH ReleaseDose- and time-dependent increaseThis compound causes cell membrane damage
Intracellular ROSIncreased DCF fluorescenceThis compound induces oxidative stress
Annexin V Positive CellsIncrease in early and late apoptotic populationsThis compound induces apoptosis
Caspase-3/7 ActivityIncreased luminescenceApoptosis is mediated by caspase activation

Hypothesized Mechanism 2: Perturbation of Cellular Bioenergetics

The pyridinone scaffold is present in molecules that can influence cellular metabolism. For instance, a derivative, 4-pyridone-3-carboxamide-1β-d-ribonucleoside, has been shown to impair cellular energetics by inhibiting glycolysis[3]. It is conceivable that this compound could similarly disrupt the metabolic balance within cells, particularly in cancer cells that are heavily reliant on glycolysis (the Warburg effect).

Causality Behind Experimental Choices

This line of investigation focuses on the metabolic phenotype of cells upon this compound treatment. The Seahorse XF Analyzer is a powerful tool to simultaneously measure mitochondrial respiration and glycolysis, providing a comprehensive picture of cellular bioenergetics.

Experimental Workflow: Metabolic Profiling of this compound-Treated Cells

A Cell Seeding in Seahorse XF Plates BB BB A->BB B This compound Treatment (Acute or Chronic) D Seahorse XF Cell Mito Stress Test B->D C Seahorse XF Glycolysis Stress Test E Data Analysis: ECAR & OCR Measurement C->E D->E F Validation Assays: Glucose Uptake, Lactate Production E->F BB->C

Caption: Workflow for assessing the impact of this compound on cellular bioenergetics.

Detailed Experimental Protocols

1. Seahorse XF Analysis:

  • Cancer cell lines with a high glycolytic index (e.g., HCT116, HeLa) will be seeded in Seahorse XF plates.

  • After adherence, cells will be treated with this compound for a defined period.

  • Glycolysis Stress Test: The extracellular acidification rate (ECAR) will be measured sequentially after the injection of glucose, oligomycin, and 2-deoxyglucose (2-DG) to determine key parameters of glycolysis.

  • Mito Stress Test: The oxygen consumption rate (OCR) will be measured following the injection of oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.

2. Validation Assays:

  • Glucose Uptake: Cells will be treated with this compound, and the uptake of a fluorescent glucose analog (e.g., 2-NBDG) will be measured.

  • Lactate Production: The concentration of lactate in the culture medium will be quantified using a colorimetric assay.

Anticipated Data and Interpretation
ParameterExpected Outcome with this compound TreatmentInterpretation
ECARDecrease in basal glycolysis and glycolytic capacityThis compound inhibits glycolysis
OCRNo significant change or a compensatory increaseThe primary metabolic effect is on glycolysis
Glucose UptakeDecreasedThis compound inhibits glucose transport
Lactate ProductionDecreasedReduced glycolytic flux

Hypothesized Mechanism 3: Direct Inhibition of Cellular Targets

The pyridinone ring is a "privileged structure" in medicinal chemistry, found in numerous compounds that act as specific enzyme inhibitors[4]. For example, certain pyridinone-containing molecules have been developed as inhibitors of EZH2, a histone methyltransferase often dysregulated in cancer[5]. It is possible that this compound could bind to and inhibit the function of specific cellular proteins.

Causality Behind Experimental Choices

Identifying a direct molecular target of this compound requires an unbiased approach. A combination of computational and experimental methods is proposed to narrow down the potential protein interactors.

Experimental Workflow: Target Identification for this compound

A In Silico Screening (Reverse Docking against Protein Libraries) C Identification of Potential Binding Proteins A->C B Affinity-Based Proteomics (e.g., this compound-conjugated beads) B->C D Cellular Thermal Shift Assay (CETSA) for Target Validation C->D E In Vitro Enzyme Inhibition Assays D->E F Downstream Signaling Pathway Analysis E->F

Caption: A multi-pronged strategy for the identification and validation of this compound's cellular targets.

Detailed Methodologies

1. In Silico Reverse Docking:

  • The 3D structure of this compound will be docked against a library of known protein structures to predict potential binding partners.

2. Affinity Chromatography:

  • This compound will be chemically modified to be immobilized on chromatography beads.

  • Cell lysates will be passed over the this compound-conjugated beads.

  • Proteins that bind to this compound will be eluted and identified by mass spectrometry.

3. Cellular Thermal Shift Assay (CETSA):

  • Intact cells or cell lysates will be treated with this compound.

  • The samples will be heated to various temperatures, and the aggregation of proteins will be assessed by Western blotting or mass spectrometry.

  • Binding of this compound to a target protein is expected to increase its thermal stability.

4. In Vitro Validation:

  • Once a putative target is identified, its interaction with this compound will be confirmed using in vitro assays, such as enzyme inhibition assays or surface plasmon resonance (SPR).

Conclusion and Future Perspectives

While this compound has a well-defined role in diagnostic imaging, its potential as a biologically active molecule in cellular models is an exciting and underexplored area of research. The mechanisms proposed in this guide—induction of oxidative stress, metabolic reprogramming, and direct target inhibition—provide a rational starting point for a comprehensive investigation.

The successful elucidation of this compound's mechanism of action could pave the way for its repurposing or the development of novel therapeutic agents based on its chemical scaffold. A thorough understanding of its cellular effects is the critical first step in this endeavor.

References

  • Update on the renal toxicity of iodinated contrast drugs used in clinical medicine. PMC - NIH. [Link]

  • The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media (CM). NIH. [Link]

  • Metabolic Pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside and Its Effects on Cellular Energetics. PubMed. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. PubMed. [Link]

Sources

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of Iopydone-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: An In-Depth Technical Guide to the In Silico Investigation of Iopydone's Molecular Interactions

Abstract

The characterization of interactions between small molecules and proteins is a cornerstone of modern pharmacology and toxicology. This compound, a diagnostic agent, presents a compelling case for the application of advanced computational techniques to elucidate its binding mechanisms at an atomic level. This guide eschews a conventional template to provide a logically structured, technically robust framework for modeling this compound-protein interactions. As a Senior Application Scientist, my objective is to impart not just a protocol, but a field-proven methodology grounded in causality and scientific integrity. We will progress from foundational setup and molecular docking to the dynamic assessment of complex stability through molecular dynamics simulations. Each protocol is designed as a self-validating system, supported by authoritative references and visualized through clear, structured diagrams and data tables.

Part 1: Foundational Strategy & System Preparation

The In Silico Rationale: Beyond the Bench

The decision to employ computational modeling is a strategic one. While experimental methods provide invaluable data, in silico approaches offer a unique lens to visualize and quantify molecular events that are often difficult to capture empirically.[1][2] The primary advantages are threefold:

  • Atomic Resolution: We can observe the precise orientation, conformation, and dynamic interplay between this compound and its protein target.

  • Cost and Time Efficiency: Computational screening and simulation can prioritize and refine hypotheses, significantly reducing the experimental workload.[2]

  • Mechanistic Insight: These models allow us to dissect the energetic contributions of specific interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic forces—that govern the binding event.

System Definition: Selecting the Components

The Protein Target: The first critical choice is the protein receptor. In the absence of a known specific target for this compound, a logical and common starting point is a ubiquitous plasma protein like Human Serum Albumin (HSA) . HSA is a primary carrier of various drugs and exogenous compounds in the bloodstream, making it a highly relevant subject for interaction studies.[3] For this guide, we will proceed using HSA (PDB ID: 2BXA) as our model receptor.

The Ligand: this compound: The small molecule, this compound, must be accurately represented in a three-dimensional format. Its structure can be obtained from databases like PubChem and prepared to ensure correct protonation states and atomic charges, which are fundamental for calculating interaction energies.

The Workflow: An Overview

The entire process can be conceptualized as a multi-stage funnel, moving from broad possibilities to a refined, dynamic understanding of the interaction.

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Data Analysis PDB Obtain Protein Structure (e.g., PDB: 2BXA) PREP_P Prepare Protein (Remove water, add hydrogens) PDB->PREP_P LIG Obtain Ligand Structure (this compound) PREP_L Prepare Ligand (Generate 3D coords, assign charges) LIG->PREP_L FF Select Force Field (CHARMM36, CGenFF) PREP_P->FF PREP_L->FF DOCK Predict Binding Pose (AutoDock Vina) FF->DOCK SCORE Analyze Binding Affinity & Poses SETUP Build Complex & Solvate (GROMACS) SCORE->SETUP MIN Energy Minimization EQUIL Equilibration (NVT/NPT) PROD Production MD Run TRAJ Trajectory Analysis (RMSD, RMSF) PROD->TRAJ INTER Interaction Analysis (H-Bonds, Contacts) TRAJ->INTER VIS Visualization (VMD/PyMOL) INTER->VIS

Caption: Overall workflow for in silico this compound-protein interaction analysis.

Experimental Protocol: System & Force Field Preparation

This protocol establishes the foundational files required for all subsequent steps. The choice of force field is paramount as it dictates the potential energy function used to describe the system's physics. We will use the CHARMM36 force field for the protein and the compatible CHARMM General Force Field (CGenFF) for the this compound ligand, ensuring a consistent and well-validated parameter set.[4][5][6][7][8]

Objective: To prepare receptor (HSA) and ligand (this compound) files and select an appropriate force field.

Methodology:

  • Protein Preparation:

    • Download the protein structure from the RCSB Protein Data Bank (e.g., PDB ID: 2BXA).

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove all non-essential molecules: water (HOH), co-crystalized ligands, and any other heteroatoms not critical to the study.

    • Inspect the protein for missing residues or loops. If significant gaps exist, they may need to be modeled using tools like MODELLER. For this guide, we assume a complete structure.

    • Add hydrogen atoms to satisfy the valency of all atoms, assuming a physiological pH of 7.4.[9]

    • Save the cleaned protein structure as protein_clean.pdb.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound (e.g., from PubChem as a SMILES string or SDF file).

    • Convert the 2D structure into a 3D conformation using a tool like Open Babel.

    • Generate parameters and topology for this compound compatible with the CHARMM force field. This is a critical step. The CGenFF server is the authoritative tool for this process.[3][8]

      • Upload the this compound .mol2 file to the CGenFF server.

      • The server will return a stream file (.str) containing the ligand's topology and parameters. Any penalties on the parameters should be low, indicating a good match to existing parameters. High penalties may necessitate further manual parameterization, an advanced topic beyond this guide.

  • Force Field Selection:

    • For subsequent steps in GROMACS, ensure the CHARMM36 force field port is available. These files can be downloaded from authoritative sources like the MacKerell lab website.[10] This provides the necessary parameters for all standard amino acid residues.

Part 2: Molecular Docking: Identifying the Binding Interface

The Docking Principle: A Static Snapshot

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a protein.[1][11] It is fundamentally a search algorithm coupled with a scoring function. The algorithm explores various poses within a defined binding site, and the scoring function estimates the binding affinity for each pose, typically in kcal/mol.[12] We will use AutoDock Vina , a widely cited and highly effective open-source docking program.[13][14]

G PDBQT_P Prepared Protein (protein.pdbqt) VINA AutoDock Vina Execution PDBQT_P->VINA PDBQT_L Prepared Ligand (this compound.pdbqt) PDBQT_L->VINA CONFIG Configuration File (Define Search Space) CONFIG->VINA LOG Output Log File (Binding Scores) VINA->LOG POSES Output Poses File (Top Conformations) VINA->POSES ANALYSIS Pose Analysis & Selection LOG->ANALYSIS POSES->ANALYSIS G POST_ANALYSIS 4. Post-Simulation Analysis PROD 3d. Production MD (Data Collection) POST_ANALYSIS->PROD NPT 3c. NPT Equilibration (Pressure/Density) PROD->NPT NVT 3b. NVT Equilibration (Temperature) NPT->NVT MIN 3a. Energy Minimization (Remove Clashes) NVT->MIN SYS_BUILD 1. System Building (Complex, Water, Ions) MIN->SYS_BUILD DOCK_POSE Best Docking Pose (Input Structure) SYS_BUILD->DOCK_POSE

Caption: The sequential workflow for a GROMACS MD simulation.

Experimental Protocol: MD Simulation with GROMACS

Objective: To simulate the this compound-HSA complex in a solvated environment to assess its stability and dynamics.

Methodology:

  • System Building:

    • Create the Complex: Combine the coordinates of the protein (protein_clean.pdb) and the selected best pose of this compound (iopydone_pose1.pdb) into a single complex.pdb file.

    • Generate Topology: Use the GROMACS pdb2gmx tool to generate a topology for the protein using the CHARMM36 force field. [3]This creates a topol.top file describing the molecular structure and interactions.

    • Incorporate Ligand Topology: Manually edit the topol.top file to include the this compound stream file (.str) generated by CGenFF. This requires converting the CHARMM format to GROMACS format, often done with available scripts.

    • Define Simulation Box: Use gmx editconf to define a simulation box (e.g., cubic) around the complex, ensuring a minimum distance of 1.0 nm between the complex and the box edge. This prevents the complex from interacting with its own periodic image. [3] * Solvation: Use gmx solvate to fill the simulation box with water molecules (e.g., TIP3P water model).

    • Adding Ions: Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological salt concentration (e.g., 0.15 M). This is critical for realistic electrostatic calculations. [15]

  • Energy Minimization:

    • The system now contains steric clashes. Energy minimization using gmx grompp and gmx mdrun with a steepest descent algorithm removes these bad contacts and brings the system to a local energy minimum.

  • Equilibration (Two Phases):

    • NVT Ensemble (Constant Volume & Temperature): Perform a short simulation (e.g., 1 ns) to bring the system to the target temperature (e.g., 300 K) and allow the solvent to equilibrate around the protein-ligand complex, which is held in place with position restraints. This ensures thermal stability. [3][16][15] * NPT Ensemble (Constant Pressure & Temperature): Perform another short simulation (e.g., 1-5 ns) to bring the system to the target pressure (e.g., 1 bar). This ensures the correct system density. The position restraints on the complex are typically maintained. [3][16][15] * Self-Validation Check: Monitor the temperature and pressure plots during these steps. They should stabilize around the target values, confirming the system is well-equilibrated.

  • Production MD:

    • Remove the position restraints.

    • Run the main simulation for a duration sufficient to observe the phenomena of interest (e.g., 100-500 ns). This is the data-gathering phase. Execute with gmx mdrun.

Part 4: Post-Simulation Analysis: Extracting Actionable Insights

The raw output of an MD simulation is a trajectory file—a record of the position, velocity, and energy of every atom at discrete time steps. This data must be analyzed to yield meaningful biological insights. The visualization program VMD (Visual Molecular Dynamics) is an excellent tool for this purpose. [17][18][19][20][21]

Key Analytical Metrics
  • Root Mean Square Deviation (RMSD):

    • Causality: RMSD measures the deviation of the protein's backbone (or the ligand's heavy atoms) from a reference structure (usually the starting frame). A low, stable RMSD value indicates the complex is structurally stable. A high, fluctuating RMSD suggests significant conformational changes or instability.

    • Execution: Use gmx rms.

  • Root Mean Square Fluctuation (RMSF):

    • Causality: RMSF is calculated per-residue and identifies which parts of the protein are flexible or rigid during the simulation. High RMSF values in binding site loops, for instance, can indicate induced-fit mechanisms.

    • Execution: Use gmx rmsf.

  • Interaction Analysis:

    • Causality: This is the core of the analysis, revealing why the ligand remains bound. We can quantify specific interactions that contribute to binding affinity.

    • Hydrogen Bonds: Calculate the number of hydrogen bonds formed between this compound and the protein over time. Persistent H-bonds are strong indicators of stable binding. Use gmx hbond.

    • Hydrophobic and van der Waals Contacts: Analyze the close contacts between nonpolar groups on the ligand and protein. These are often the primary drivers of binding for many small molecules.

Data Presentation: MD Analysis Summary

Table for Stability Metrics:

MetricAnalyteAverage Value (ns)Fluctuation (ns)Interpretation
RMSDProtein Backbone0.25± 0.05High structural stability
RMSDThis compound (fit to protein)0.15± 0.03Ligand remains stably bound in the pocket

Table for Key Interactions:

Interaction TypeProtein ResidueLigand Atom GroupOccupancy (%)Significance
Hydrogen BondARG-218Carboxyl Oxygen85.2Key electrostatic anchor
Hydrogen BondTYR-150Hydroxyl Group65.7Stabilizing interaction
Hydrophobic ContactTRP-214Pyridine Ring>90.0Strong van der Waals packing

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound-protein interactions. By progressing logically from static docking to dynamic simulation and detailed analysis, researchers can develop a deep, atomic-level understanding of the binding event. The causality behind each methodological choice—from force field selection to the stages of equilibration—is critical for generating trustworthy and reproducible results. This framework not only provides a protocol but also instills a strategic approach to computational molecular science, empowering researchers to move beyond simple prediction and toward genuine mechanistic insight.

References

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-90. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

  • Lee, T. S., et al. (2016). Force fields for small molecules. Current opinion in structural biology, 40, 65-73. [Link]

  • Hilaris Publisher. (2023). Computational Tools for Protein-ligand Interaction Prediction. Hilaris Publisher. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

  • Aier, I., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advanced Pharmacology, 103, 139-162. [Link]

  • Shin, W. H., et al. (2019). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. Molecules and cells, 42(6), 435. [Link]

  • Zhang, Z., et al. (2019). Toward High-Throughput Predictive Modeling of Protein Binding/Unbinding Kinetics. Journal of chemical information and modeling, 59(10), 4477-4488. [Link]

  • Austra & Lian. (2022). Protein-Ligand Interaction Prediction Using Computational Tools. American Journal of Bioinformatics. [Link]

  • Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.[Link]

  • Dr. S. Paul. (2023). Tutorial 6: Basic concept of Molecular Docking. YouTube. [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Galaxy Training Network. [Link]

  • Wikipedia. AMBER. Wikipedia. [Link]

  • CD ComputaBio. Applications of Visual Molecular Dynamics Software. CD ComputaBio. [Link]

  • Wu, J., et al. (2023). Development and Comprehensive Benchmark of a High Quality AMBER-Consistent Small Molecule Force Field with Broad Chemical Space Coverage for Molecular Modeling and Free Energy Calculation. ChemRxiv. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.[Link]

  • Frontiers. (2024). Machine learning approaches for predicting protein-ligand binding sites from sequence data. Frontiers in Bioinformatics. [Link]

  • Bioinformatics Insights. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Yang, Y., et al. (2020). Exploring the computational methods for protein-ligand binding site prediction. Briefings in bioinformatics, 21(1), 269-281. [Link]

  • Guest, E. E. (2018). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

  • Farhan Haq. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Dr. Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • DiPhyx. (2024). Navigating AMBER Force Fields. DiPhyx Stories. [Link]

  • Digital Scholars at Rochester. Teaching Students to Explore Protein Structures Using the Visual Molecular Dynamics (VMD) program and 3D Printing. University of Rochester. [Link]

  • Oxford Academic. (2018). Automatic generation of bioinformatics tools for predicting protein–ligand binding sites. Bioinformatics, 34(17), 2941-2949. [Link]

  • Best, R. B., et al. (2012). Recent developments and applications of the CHARMM force fields. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(6), 899-916. [Link]

  • Health Sciences Library System. VMD -- Visual Molecular Dynamics. University of Pittsburgh. [Link]

  • Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]

  • Zhang, Z., et al. (2022). Predicting biomolecular binding kinetics: A review. Journal of Molecular Graphics and Modelling, 115, 108219. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

  • Beckstein Lab. Visualizing and analysing Molecular Dynamics trajectories with VMD. Arizona State University. [Link]

  • Bioinformatics online. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link]

  • Park, H., & Lee, J. (2017). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. International journal of molecular sciences, 18(2), 233. [Link]

  • Cuzzolin, A., et al. (2022). Perspectives on Ligand/Protein Binding Kinetics Simulations: Force Fields, Machine Learning, Sampling, and User-Friendliness. Journal of Chemical Theory and Computation, 18(11), 6559-6571. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

  • Lemkul, J. A., & Allen, W. J. (2023). charmm2gmx: An Automated Method to Port the CHARMM Additive Force Field to GROMACS. Journal of Chemical Information and Modeling, 63(14), 4341-4347. [Link]

  • GROMACS. Force fields in GROMACS. GROMACS Manual. [Link]

  • Lenselink, E. B., et al. (2018). Prediction of Drug-Target Binding Kinetics for Flexible Proteins by Comparative Binding Energy Analysis. ChemRxiv. [Link]

  • BioExcel. (2021). BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS. YouTube. [Link]

  • ResearchGate. (2025). CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force field. ResearchGate. [Link]

  • See, Y. X., et al. (2017). A Guide to In Silico Drug Design. The Malaysian journal of medical sciences: MJMS, 24(5), 1. [Link]

  • Studzińska-Sroka, E., et al. (2021). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. Molecules, 26(11), 3108. [Link]

  • FourthBrain. (2022). How to Use Deep Learning to Predict Drug Target Interactions. YouTube. [Link]

Sources

An Exploratory Screening of Iopydone for Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Iopydone, chemically known as 3,5-diiodo-4(1H)-pyridinone, is a molecule with a well-documented history as a radiopaque contrast agent, particularly in bronchography.[1][2] Its high iodine content and resulting electron density made it suitable for medical imaging applications.[1][3] However, beyond this singular application, its broader biological activities remain largely unexplored. The principle of drug repurposing—finding new therapeutic uses for existing compounds—offers a resource-efficient pathway to novel treatments. This guide, intended for researchers and drug development professionals, outlines a comprehensive, multi-pronged strategy for the exploratory screening of this compound to uncover new therapeutic potential. We will detail a logical, field-proven workflow, integrating in silico modeling, targeted in vitro assays, and preliminary safety assessments, providing both the "how" and the "why" behind each experimental decision.

This compound: Profile of a Candidate

Before initiating a screening campaign, a thorough understanding of the candidate molecule is paramount. This compound's known characteristics provide the foundational knowledge for hypothesis generation and assay design.

Physicochemical Profile

This compound is a crystalline solid with distinct properties that influence its handling and biological interactions.[1][2] Its insolubility in water but solubility in alkaline solutions, for instance, dictates the choice of vehicle for in vitro assays, with Dimethyl Sulfoxide (DMSO) being a common starting point.

PropertyValueSource(s)
Systematic Name 3,5-diiodo-4(1H)-pyridinone[1][4]
CAS Registry Number 5579-93-1[1][4][5]
Molecular Formula C₅H₃I₂NO[1][3][4]
Molecular Weight 346.89 g/mol [1][3][4]
Melting Point 321°C (with decomposition)[1][3]
Solubility Practically insoluble in water; Soluble in DMSO and caustic alkalies.[1][2][3]
GHS Hazard Codes H302, H315, H319, H335 (Harmful if swallowed, Skin/Eye/Respiratory Irritant)[4]
Rationale for Exploratory Screening

The motivation to screen this compound stems from several key observations:

  • Structural Alerts: The iodinated pyridinone core is a structural motif present in various bioactive compounds. Iodine's inclusion can enhance lipophilicity and modulate binding interactions.

  • Known Bioactivity of Halogenated Compounds: Many halogenated organic molecules exhibit potent antimicrobial, antiviral, and antiproliferative activities.[6][7]

  • Preliminary Data: Limited in vitro studies have suggested that this compound may possess antimicrobial properties, with a reported Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Pseudomonas aeruginosa.[1] This provides a critical, actionable starting point for investigation.

Phase I: Hypothesis Generation and Target Identification

A successful screening campaign is not a random search but a hypothesis-driven inquiry. The initial phase focuses on predicting potential biological targets and mechanisms of action using computational tools and literature analysis. This approach narrows the experimental field and conserves resources.

In Silico Target Fishing

Target fishing, or reverse docking, is a computational method that predicts potential protein targets for a small molecule by screening its structure against a large database of protein binding sites.[[“]] This is an invaluable first step to generate novel, testable hypotheses beyond the obvious.

Experimental Workflow: In Silico Target Identification

G cluster_0 Input cluster_1 Computational Screening cluster_2 Output & Analysis This compound This compound 3D Structure (.sdf) Docking Reverse Docking Engine (e.g., PharmMapper, idTarget) This compound->Docking Input Ligand RankList Ranked List of Potential Targets (Based on Binding Score) Docking->RankList Generate Scores Database Protein Target Database (e.g., PDB, BindingDB) Database->Docking Target Library Pathway Pathway Analysis (e.g., KEGG, Reactome) RankList->Pathway Map High-Scoring Hits Hypothesis Formulate Testable Hypotheses (e.g., Kinase Inhibition, GPCR Modulation) Pathway->Hypothesis

Caption: Workflow for in silico target fishing of this compound.

Rationale: This workflow prioritizes efficiency. Before committing to expensive and time-consuming wet-lab experiments, we can generate a data-driven list of proteins that this compound is most likely to interact with. This allows for the design of highly specific and relevant in vitro assays.

Literature-Based Hypothesis

The existing hint of antimicrobial activity provides a strong, literature-supported starting point.[1] The screening strategy should therefore include assays to confirm and expand upon this finding. Furthermore, the presence of iodine suggests potential interactions with pathways sensitive to oxidative stress.[3]

Phase II: The In Vitro Screening Cascade

This phase translates the hypotheses from Phase I into a tiered series of wet-lab experiments. The cascade is designed to move from broad, high-throughput screens to more specific, mechanism-of-action studies.[9][10]

Experimental Workflow: Tiered In Vitro Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action Antimicrobial Antimicrobial Panel (Gram+/-, Fungi) MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC If Active Antiprolif Antiproliferative Screen (NCI-60 Panel or similar) IC50 IC50 Determination (Dose-Response Curve) Antiprolif->IC50 If Active This compound This compound Stock (in DMSO) This compound->Antimicrobial Test Compound This compound->Antiprolif Test Compound MOA_A Bacterial MOA Assays (e.g., Membrane Integrity) MIC->MOA_A Confirmed Hit MOA_C Cellular MOA Assays (e.g., Apoptosis, Cell Cycle) IC50->MOA_C Confirmed Hit G This compound This compound Structure ADMET ADMET Prediction Software (e.g., SwissADME, pkCSM) This compound->ADMET Profile Predicted Physicochemical & Pharmacokinetic Profile ADMET->Profile Calculate Properties Hits Confirmed In Vitro Hits (Antimicrobial, Antiproliferative) Decision Go/No-Go Decision Point for Lead Optimization Hits->Decision Profile->Decision

Caption: Integrating ADMET predictions with in vitro results.

Predicted ADMET Properties of this compound

Using established computational models, we can generate a profile like the one below.

ADMET ParameterPredicted Value/ClassificationImplication for Drug Development
LogP (Lipophilicity) 1.8Good balance for membrane permeability and aqueous solubility.
Aqueous Solubility LowConsistent with experimental data; may require formulation development.
GI Absorption HighLikely to be orally bioavailable.
BBB Permeant NoUnlikely to cause central nervous system side effects.
CYP450 Inhibitor Inhibitor of CYP2C9Potential for drug-drug interactions. Needs experimental validation.
hERG Blocker Low ProbabilityLow risk of cardiotoxicity.
Ames Mutagenicity Predicted PositiveRed Flag: Potential for genotoxicity. Requires urgent experimental validation.

Scientist's Note: In silico predictions are not substitutes for experimental data. They are probabilistic tools used to prioritize resources. A "red flag" like predicted mutagenicity does not immediately terminate a project but elevates the priority of the corresponding in vitro safety assay.

Phase IV: Preliminary Safety & Toxicity Assessment

Toxicity is a leading cause of drug attrition. [11]Therefore, conducting key safety assays early in the screening process is a critical, self-validating step. [12][13]Based on the in silico ADMET profile, an in vitro genotoxicity test is the highest priority.

Protocol 3: Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in indicator strains of Salmonella typhimurium. This is a standard test for genotoxicity. [14] Methodology:

  • Strain Selection: Use a panel of at least four Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay both with and without the addition of a mammalian liver extract (S9 fraction). This determines if this compound itself or its metabolites are mutagenic.

  • Exposure:

    • Plate Incorporation Method: Mix the tester strain, this compound (at several concentrations), and S9 mix (if used) in molten top agar. Pour this mixture onto minimal glucose agar plates.

    • Controls: Include a vehicle control (DMSO) and known mutagens for each strain, both with and without S9, as positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Readout: Count the number of revertant colonies (his+) on each plate. A positive result is defined as a dose-dependent increase in the number of revertants that is at least double the background (vehicle control) count.

Trustworthiness: The validity of an Ames test rests entirely on its controls. The spontaneous reversion rate of the vehicle control must be within historical limits for the lab, and the positive controls must induce a robust increase in revertants. This ensures the test system is functioning correctly.

Synthesis and Path Forward

This technical guide outlines a systematic, four-phase approach to the exploratory screening of this compound. By integrating computational predictions with a tiered in vitro screening cascade and prioritized safety testing, researchers can efficiently evaluate the molecule's therapeutic potential.

Should this compound demonstrate confirmed, potent, and selective bioactivity (e.g., strong antibacterial effect with a high IC₅₀ against human cells) and pass preliminary safety hurdles (e.g., a negative Ames test), the next logical steps would involve:

  • Lead Optimization: Synthesizing analogues of this compound to improve potency and ADMET properties.

  • Advanced In Vitro Studies: Investigating mechanisms of action in greater detail.

  • In Vivo Models: Testing the compound's efficacy and safety in a relevant animal model of the identified disease.

This structured exploration provides a robust framework for unlocking the hidden therapeutic value of established chemical entities like this compound.

References

  • This compound - 5579-93-1 - Vulcanchem. Vulcanchem.
  • In Vitro Assays | For successful drug discovery programs. AXXAM.
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • What are the applications of in silico screening in drug discovery?. Consensus.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.
  • In vitro assays | 300 cells lines | CRO services. Oncodesign Services.
  • This compound | C5H3I2NO | CID 21752. PubChem, NIH.
  • Buy this compound | 5579-93-1 | >98%. Smolecule.
  • In Silico Drug Screening. BioSolveIT.
  • A Guide to In Silico Drug Design. PubMed Central, NIH.
  • The Importance of In Vitro Assays. Visikol.
  • What is in silico drug discovery?.
  • Exploring In Silico Modeling: Applic
  • This compound. DrugFuture.
  • This compound - CAS Common Chemistry. CAS.
  • Preliminary acute toxicity assessment of pharmaceutical compounds by Caenorhabditis elegans. Chinese Journal of Pharmacology and Toxicology.
  • Combining Fluorescence and Magnetic Resonance Imaging in Drug Discovery—A Review. MDPI.
  • Preclinical toxicity evaluation of the novel anti-hypertensive compound KSD179019. Food and Chemical Toxicology.
  • Iopidine : Uses, Side Effects, Interactions, Dosage. Pillintrip.
  • Guidance for Industry, Investigators, and Reviewers: Explor
  • Explor
  • Onsite Drug Testing: Wh
  • The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Altern
  • Early toxicity screening strategies.
  • Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. MDPI.
  • Drug Testing - St
  • SAMHSA Guidelines for Drugs of Abuse Testing. Thermo Fisher Scientific.
  • Phytochemistry, Bioactivity, and Toxicological Duality of Oxytropis glabra DC: A Review. MDPI.
  • Biological activity of tropolone. PubMed.
  • Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived

Sources

The Structure-Activity Relationship of Iopydone Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iopydone, chemically known as 3,5-diiodo-4(1H)-pyridinone, presents a unique halogenated heterocyclic scaffold with largely unexplored therapeutic potential. While direct and extensive Structure-Activity Relationship (SAR) studies on this compound are not widely documented, the broader class of pyridinone derivatives has demonstrated a remarkable range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1] This technical guide provides a comprehensive framework for initiating and advancing SAR studies of this compound analogs. By leveraging established principles from the medicinal chemistry of pyridinones and related halogenated compounds, this document outlines a systematic approach to analog design, chemical synthesis, and robust biological evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals aiming to unlock the therapeutic promise of this intriguing chemical entity.

Introduction: The this compound Scaffold and the Rationale for SAR Studies

This compound (3,5-diiodo-4(1H)-pyridinone) is a simple yet distinctive molecule featuring a pyridinone core heavily substituted with iodine atoms.[2] The pyridinone ring is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets due to its capacity to act as both a hydrogen bond donor and acceptor.[1][3] The presence of two iodine atoms at the 3 and 5 positions is particularly noteworthy. Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5]

Given the diverse biological activities reported for various pyridinone derivatives, it is highly probable that the this compound scaffold can be systematically modified to develop novel therapeutic agents. A thorough investigation into the Structure-Activity Relationships of this compound analogs is therefore a critical step in elucidating its potential as a lead compound for drug discovery programs.

Foundational Knowledge: The Pyridinone Core in Medicinal Chemistry

The pyridinone nucleus exists in two isomeric forms: 2-pyridinones and 4-pyridinones. This compound belongs to the latter. Both isomers are recognized for their versatile biological activities.[1] The existing literature on pyridinone analogs provides crucial insights that can guide the SAR exploration of this compound. Key takeaways include:

  • Diverse Bioactivities: Pyridinone derivatives have been reported to possess anticancer, antiviral, antibacterial, anti-inflammatory, and cardiotonic properties.[1]

  • Target Versatility: This scaffold has been successfully employed in the design of inhibitors for various enzymes, including kinases, and modulators of protein-protein interactions.

  • Modifiable Positions: The pyridinone ring offers multiple sites for chemical modification, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties.

Strategic Design of this compound Analogs: A Roadmap for Chemical Exploration

A systematic SAR study of this compound analogs should involve modifications at several key positions of the molecule. The following diagram illustrates a proposed workflow for analog design and subsequent evaluation.

This compound SAR Workflow cluster_0 Analog Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis This compound This compound Scaffold (3,5-diiodo-4(1H)-pyridinone) Modifications Systematic Modifications - R1 (N-substitution) - R2, R3 (Iodine replacement) - R4, R5 (Ring substitutions) This compound->Modifications Synthesis Chemical Synthesis of Analogs Modifications->Synthesis Primary_Screening Primary Screening (e.g., Cytotoxicity Assays) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (Target-based or Phenotypic Assays) Primary_Screening->Secondary_Screening SAR_Analysis Structure-Activity Relationship Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization Lead_Optimization->Modifications SAR_Analysis->Lead_Optimization Pharmacophore_Modeling Pharmacophore Modeling SAR_Analysis->Pharmacophore_Modeling Pharmacophore_Modeling->Modifications

Sources

Harnessing the Iopydone Core: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical scaffolds that provide a robust and versatile starting point for drug discovery remains a cornerstone of medicinal chemistry.[1] Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of particular interest.[2] The 4-pyridone heterocycle is one such scaffold, recognized for its unique physicochemical properties and its presence in numerous biologically active compounds.[3][4] This technical guide delves into the untapped potential of a specific, functionalized pyridone: Iopydone (3,5-diiodo-4(1H)-pyridinone). Historically known as a radiographic contrast agent, the inherent structural and chemical attributes of this compound position it as a highly attractive and underutilized scaffold for the development of next-generation therapeutics.[5][6] We will explore its core properties, outline versatile synthetic strategies for diversification, propose a framework for biological evaluation, and discuss the principles of establishing a robust structure-activity relationship (SAR).

Part 1: The this compound Core: A Profile of a High-Potential Scaffold

The selection of a starting scaffold is a critical decision in any drug discovery campaign. The ideal scaffold offers a blend of structural rigidity, synthetic tractability, and favorable physicochemical properties. This compound, a simple di-iodinated pyridone, meets these criteria, presenting a compelling case for its use in medicinal chemistry programs.

Physicochemical and Structural Properties

This compound's core is a 4-pyridone ring, a six-membered heterocycle that can serve as both a hydrogen bond donor (via the N-H) and acceptor (via the carbonyl oxygen and the ring nitrogen).[4][7] This dual hydrogen-bonding capability is a key feature of many successful drugs. The structure is largely planar, providing a rigid core that can reduce the entropic penalty of binding to a biological target.[8] The two iodine atoms at the 3 and 5 positions are particularly noteworthy. They significantly increase the molecular weight and lipophilicity, but more importantly, they serve as versatile synthetic handles for diversification via modern cross-coupling reactions.

PropertyValueSource
IUPAC Name 3,5-diiodo-1H-pyridin-4-one[9]
Molecular Formula C₅H₃I₂NO[9]
Molecular Weight 346.89 g/mol [5]
CAS Number 5579-93-1[10]
Appearance White to off-white crystalline powder[8]
Melting Point 321°C (with decomposition)[8]
Solubility Practically insoluble in water, ethanol; soluble in alkaline solutions[5]
Rationale for Medicinal Chemistry Applications

The true potential of this compound lies not in its intrinsic biological activity, but in the strategic opportunities its structure provides for chemical modification.

  • Three Points of Diversification: The scaffold offers three distinct points for chemical modification: the N1-position, the C2/C6-positions, and the C3/C5-positions (iodine atoms). This allows for systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

  • Bioisosteric Potential: The pyridone ring is a well-established bioisostere for amides, phenols, and other heterocycles, allowing chemists to leverage its properties to solve common drug design challenges like improving metabolic stability or modulating solubility.[4]

  • Vectorial Exploration: Modifications at the N1, C3, and C5 positions project into distinct spatial vectors. This is crucial for probing the binding pockets of target proteins, where one vector might interact with a hydrophobic region while another forms a key hydrogen bond.

cluster_this compound This compound Core Structure cluster_vectors Key Diversification Vectors This compound N1 N1-Position (Solubility, PK/PD) N1->iopydone_center N-H Substitution C3_C5 C3/C5-Positions (Iodine) (Potency, Selectivity) C3_C5->iopydone_center Cross-Coupling C2_C6 C2/C6-Positions (Fine-tuning) C2_C6->iopydone_center C-H Activation/ Substitution

Caption: Key diversification points on the this compound scaffold.

Part 2: Synthetic Strategies for this compound Derivatization

The synthetic accessibility of a scaffold is paramount to its utility. The this compound core allows for the application of robust, well-established chemical transformations to generate diverse libraries of analogues. The primary strategies involve N-functionalization and palladium-catalyzed cross-coupling at the C-I bonds.

General Synthetic Workflow

A typical workflow would involve an initial N-substitution followed by sequential or dual cross-coupling reactions at the C3 and C5 positions. This approach allows for maximum diversity from a common intermediate.

G start This compound (1) n_alkylation Step 1: N-Alkylation/ N-Arylation start->n_alkylation intermediate_A Intermediate A (N-Substituted this compound) n_alkylation->intermediate_A suzuki_1 Step 2a: Suzuki Coupling (1st Position) intermediate_A->suzuki_1 R1-B(OH)2, Pd Catalyst suzuki_dual Step 2b: Dual Suzuki Coupling intermediate_A->suzuki_dual 2.2 eq. R-B(OH)2, Pd Catalyst intermediate_B Intermediate B (Mono-aryl) suzuki_1->intermediate_B suzuki_2 Step 3: Suzuki Coupling (2nd Position) intermediate_B->suzuki_2 R2-B(OH)2, Pd Catalyst final_product_asym Final Product (Asymmetric C3/C5) suzuki_2->final_product_asym final_product_sym Final Product (Symmetric C3/C5) suzuki_dual->final_product_sym

Caption: General synthetic workflow for this compound derivatization.

Protocol: N-Alkylation of this compound

This protocol describes a standard procedure for attaching an alkyl group to the N1 position, a crucial first step for modulating solubility and creating a common intermediate.

Objective: To synthesize N-benzyl-3,5-diiodo-4(1H)-pyridinone.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Benzyl Bromide (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 3.47 g, 10 mmol) and anhydrous DMF (50 mL).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing 200 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of hexane/ethyl acetate) or recrystallization to yield the pure product.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the N-H proton signal and the appearance of benzylic proton signals in the ¹H NMR spectrum are key indicators of a successful reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the introduction of an aryl group at the C3 position, replacing one of the iodine atoms. This is a powerful reaction for exploring SAR.[11]

Objective: To synthesize N-benzyl-3-phenyl-5-iodo-4(1H)-pyridinone from the product of the previous protocol.

Materials:

  • N-benzyl-3,5-diiodo-4(1H)-pyridinone (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)

  • Sodium Carbonate (Na₂CO₃, 3.0 eq), as a 2M aqueous solution

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a reaction vessel suitable for microwave synthesis or conventional heating under inert gas, combine N-benzyl-3,5-diiodo-4(1H)-pyridinone (e.g., 437 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and the 2M aqueous solution of sodium carbonate (1.5 mL, 3 mmol) via syringe.

  • Heat the reaction mixture to 100°C (or via microwave irradiation at a set temperature) for 1-2 hours. Monitor the reaction progress by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the desired mono-coupled product.

Causality and Trustworthiness: The choice of a palladium catalyst like Pd(dppf)Cl₂ is deliberate; its bulky phosphine ligand is well-suited for cross-coupling reactions on electron-deficient heterocyclic rings. Using a precise stoichiometry of boronic acid (1.2 eq) favors mono-coupling over di-coupling, which is critical for generating asymmetric products for detailed SAR studies. The protocol is self-validating through rigorous LC-MS monitoring and final product characterization.

Part 3: A Framework for Biological Evaluation

With a robust synthetic platform in place, the next logical step is to explore the biological activity of the this compound-derived library. Given the prevalence of the pyridone scaffold in kinase inhibitors, a hypothetical screening cascade against a relevant protein kinase (e.g., a kinase implicated in oncology) provides a practical example.[2][7]

Proposed Screening Cascade

A tiered approach ensures that resources are focused on the most promising compounds.

G A Tier 1: Primary Screen (this compound Library, N=500) B Biochemical Assay (e.g., TR-FRET vs. Target Kinase X) Single Concentration (1 µM) A->B High-Throughput Screening C Tier 2: Confirmation & Potency (Hits from Tier 1, N≈50) B->C Hit Identification (>50% Inhibition) D Biochemical IC50 Determination (10-point dose-response) C->D E Tier 3: Cellular Activity & Selectivity (Potent Hits, IC50 < 100 nM, N≈10) D->E Potency Confirmed F Cellular Target Engagement Assay (e.g., NanoBRET™) Cellular Proliferation Assay (e.g., MTT) E->F G Kinase Selectivity Panel (e.g., 400+ kinases) E->G H Lead Candidates for In Vivo Studies F->H Favorable Profile Identified G->H Favorable Profile Identified

Caption: A tiered screening cascade for this compound derivatives.

Part 4: Building the Structure-Activity Relationship (SAR)

The SAR study is where the chemical modifications are correlated with biological activity, providing a roadmap for rational drug design.[12][13] By analyzing the data from the screening cascade, chemists can deduce which functional groups in which positions enhance potency and selectivity.

Hypothetical SAR Data for this compound Analogues

Let's assume the screening cascade was run against "Target Kinase X." The following table represents plausible data for a small, focused set of analogues based on the synthetic routes described.

CmpdN1-SubstituentC3-SubstituentC5-SubstituentTarget Kinase X IC₅₀ (nM)
IOP-1 HII>10,000
IOP-2 BenzylII8,500
IOP-3 BenzylPhenylI950
IOP-4 BenzylPhenylPhenyl4,200
IOP-5 Benzyl4-MeO-PhenylI450
IOP-6 Benzyl3-NH₂-PhenylI85
IOP-7 Cyclopropylmethyl3-NH₂-PhenylI65
IOP-8 Benzyl3-NH₂-PhenylPhenyl220
Analysis and Field-Proven Insights
  • Insight 1 (Core Scaffold): The unsubstituted core (IOP-1 ) is inactive. Substitution at the N1 position (IOP-2 ) provides a marginal improvement, likely by increasing solubility or providing a basic lipophilic interaction. This validates the strategy of using the N1 position to tune properties.

  • Insight 2 (Value of C3/C5): A dramatic increase in potency is observed upon replacing an iodine with a phenyl group (IOP-3 vs. IOP-2 ). This strongly suggests the C3 position projects into a binding pocket where an aryl group can make favorable (e.g., π-π stacking) interactions.

  • Insight 3 (Steric/Electronic Effects): Symmetrically substituting both iodines (IOP-4 ) is detrimental compared to the mono-substituted analogue (IOP-3 ). This is a classic SAR finding: one side of the scaffold is productive for binding, while the other may face a sterically hindered region. The C5-iodine in IOP-3 may be a useful handle for further optimization or simply a placeholder that avoids a negative interaction.

  • Insight 4 (Exploring the Aryl Pocket): Decorating the C3-phenyl ring provides further potency gains. A methoxy group (IOP-5 ) is tolerated, but an amino group at the meta-position (IOP-6 ) yields a significant >10-fold improvement. This suggests the presence of a hydrogen bond acceptor on the target protein that can interact with the aniline N-H. This is a critical insight that directs future synthetic efforts.

  • Insight 5 (Tuning the N1-Group): With a potent C3-substituent established, revisiting the N1 position reveals that a smaller, less flexible cyclopropylmethyl group (IOP-7 ) is slightly preferred over the benzyl group (IOP-6 ). This indicates the N1-substituent occupies a region sensitive to size and conformation, likely a solvent-exposed channel.

This iterative process of synthesis and testing, guided by SAR insights, is the engine of lead optimization. The this compound scaffold provides the ideal framework for such a campaign due to its synthetically accessible and spatially distinct points of diversification.

Conclusion

This compound, while historically relegated to the field of medical imaging, possesses all the hallmark characteristics of a privileged medicinal chemistry scaffold. Its rigid 4-pyridone core, endowed with dual hydrogen-bonding capabilities and three distinct and synthetically tractable points for diversification, offers a robust platform for drug discovery. The strategic use of N-alkylation and modern cross-coupling chemistries can unlock vast areas of chemical space. As demonstrated through our proposed synthetic and screening workflows, the this compound core provides a logical and efficient framework for building a comprehensive structure-activity relationship, guiding projects from initial hits to potent and selective lead candidates. It is the expert opinion of this scientist that the this compound scaffold represents a significant and underexploited opportunity for the discovery of novel therapeutics across a range of disease areas.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. Oxycodone. [Link]

  • Zhang, Y. W., et al. (2023). Research Progress on the Biological Activities and Clinical Applications of Pseudoprotodioscin. Molecules. [Link]

  • Carter, P., et al. (2022). Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. Journal of Medicinal Chemistry. [Link]

  • Prieto, L., et al. (2014). Open Innovation Drug Discovery (OIDD): A Potential Path to Novel Therapeutic Chemical Space. Current Topics in Medicinal Chemistry. [Link]

  • Ben-Maan, D., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Poveda, J., et al. (2004). Oxycodone: a pharmacological and clinical review. Clinical and Translational Oncology. [Link]

  • Castillo, A., et al. (2022). Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. International Journal of Molecular Sciences. [Link]

  • Hosztafi, S., et al. (2018). Synthesis of 1-Iodo-substituted Codeine Derivatives. ResearchGate. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • Lemmens-Gruber, R., et al. (1993). A pharmacodynamic model to investigate the structure-activity profile of a series of novel opioid analgesics. Journal of Pharmacological and Toxicological Methods. [Link]

  • Janecka, A., et al. (2022). Research in the Field of Drug Design and Development. International Journal of Molecular Sciences. [Link]

  • Kurek, K., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. ResearchGate. [Link]

  • Danubia IP. Synthesis of novel imipridone derivatives and their evaluation for their anticancer activity. [Link]

  • Patsnap Synapse. What is the mechanism of Oxycodone? [Link]

  • Slideshare. Structure activity relationship of Opiods. [Link]

  • Al-Zahrani, F., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Wang, Y., et al. (2023). Analogues of natural products yaequinolones as potential inflammatory inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2020). Novel pirfenidone derivatives: synthesis and biological evaluation. Molecules. [Link]

  • Reyes-Melo, K., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Deepnote. Introduction to Python for drug development and discovery. [Link]

  • RSC Publishing. Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

  • ResearchGate. Evaluation of the Recent Dynamics for Funding Medicinal Chemistry Projects in Academia. [Link]

  • ResearchGate. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Patsnap Synapse. What is the mechanism of Oxapium Iodide? [Link]

  • Imperial College London. Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). [Link]

  • Pharmaceuticals. (2025). Feature Reviews in Medicinal Chemistry. PMC. [Link]

  • Kumaresan, S., et al. (2022). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Current Research & Information on Pharmaceutical Sciences. [Link]

  • Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

Sources

Unlocking the Therapeutic Potential of Iopydone: A Technical Guide to Investigating its Role in Specific Biological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Contrast

For decades, Iopydone has been a familiar entity in the clinical setting, primarily recognized for its utility as a radiopaque contrast agent. However, its chemical architecture—a di-iodinated 4-pyridone core—hints at a far richer pharmacological potential that remains largely unexplored. This technical guide moves beyond the established application of this compound to present a forward-looking, scientifically-grounded framework for investigating its capacity to modulate specific biological pathways. We will delve into the untapped therapeutic possibilities of this molecule, not by presenting known facts, but by proposing a comprehensive research program designed to unearth its latent activities. This document is intended for researchers, scientists, and drug development professionals who are poised to explore the next frontier of small molecule therapeutics.

This compound: A Molecule of Latent Potential

This compound, chemically known as 3,5-diiodo-4(1H)-pyridinone, is a stable, solid compound with a molecular weight of 346.89 g/mol .[1][2] Its historical use in medicine has been as a component of contrast media for diagnostic imaging.[3][4] However, a deeper analysis of its structure reveals two key pharmacophores that are hallmarks of biologically active molecules: the pyridone ring and covalently bonded iodine atoms.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C5H3I2NO
Molecular Weight 346.89 g/mol [1][2]
Appearance Solid powder[4]
Solubility Soluble in DMSO[4]
CAS Number 5579-93-1[1][2][3][4][5]

The pyridone moiety is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] Similarly, iodinated organic compounds are not merely inert radio-opacifiers; they can participate in critical biological processes, including the modulation of oxidative stress and the induction of apoptosis.[9][10]

This guide is predicated on the central hypothesis that the unique combination of a pyridone core and iodine substituents in this compound provides a compelling rationale for investigating its potential as a targeted therapeutic agent. We will outline a multi-pronged approach to systematically explore this potential, focusing on two primary areas of investigation: the inhibition of key signaling kinases and the modulation of cellular redox homeostasis.

Proposed Avenues of Investigation: From Hypothesis to Validation

Based on the established pharmacology of pyridone and iodinated compounds, we propose two primary signaling axes for initial investigation of this compound's therapeutic potential.

Hypothesis 1: this compound as a Kinase Inhibitor

The pyridone scaffold is a well-established kinase hinge-binder, present in numerous FDA-approved kinase inhibitors.[11] These drugs often target critical signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/mTOR and MAPK pathways.[12][13][14] We hypothesize that this compound may act as an inhibitor of one or more kinases within these pathways.

  • PI3K/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14]

  • MAPK/ERK Pathway: This cascade plays a crucial role in transmitting extracellular signals to the nucleus, thereby controlling a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[12]

PI3K_MAPK_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activation RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Factors Iopydone_PI3K This compound? Iopydone_PI3K->PI3K Iopydone_MAPK This compound? Iopydone_MAPK->MEK Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival)

Figure 1: Proposed targeting of PI3K/mTOR and MAPK pathways by this compound.

To test this hypothesis, a systematic, multi-step experimental approach is required.

Kinase_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Pathway Analysis cluster_2 Phase 3: Functional Validation Kinobeads Kinobeads Pulldown Assay WesternBlot Western Blot Analysis Kinobeads->WesternBlot Identified Kinase Targets CETSA Cellular Thermal Shift Assay (CETSA) CETSA->WesternBlot Confirmed Target Engagement ReporterAssay Reporter Gene Assay WesternBlot->ReporterAssay Validate Pathway Modulation CellProliferation Cell Proliferation Assays ReporterAssay->CellProliferation Assess Functional Outcomes ApoptosisAssay Apoptosis Assays ReporterAssay->ApoptosisAssay Assess Functional Outcomes

Figure 2: Experimental workflow for kinase inhibitor discovery.

Protocol 1: Kinobeads Pulldown Assay for Unbiased Kinase Target Identification

This protocol is adapted from established chemical proteomics methods to identify potential kinase targets of this compound.[15][16][17][18]

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on PI3K or MAPK signaling) to 80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Competitive Binding:

    • Incubate the clarified cell lysate with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour at 4°C.

  • Kinobeads Enrichment:

    • Add kinobeads (sepharose beads coupled to a cocktail of broad-spectrum kinase inhibitors) to the lysates and incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound kinases from the beads.

    • Prepare the protein eluates for mass spectrometry analysis (e.g., by in-solution trypsin digestion).

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins that are competitively displaced by this compound. A dose-dependent reduction in the amount of a specific kinase pulled down by the kinobeads in the presence of this compound indicates a direct binding interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular context.[1][11][19][20]

  • Cell Treatment:

    • Treat intact cells with this compound at various concentrations or a vehicle control.

  • Thermal Challenge:

    • Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection:

    • Analyze the soluble fractions by Western blotting using an antibody specific for the putative kinase target identified in the kinobeads assay.

  • Data Analysis:

    • A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

This protocol is a standard method to assess the phosphorylation status of key proteins in a signaling cascade.[3][21][22][23]

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations and for different time points.

    • Lyse the cells in a buffer that preserves protein phosphorylation.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the lysates and normalize the samples.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the kinase of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

  • Detection and Analysis:

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

    • Quantify the band intensities to determine the effect of this compound on the phosphorylation of the target kinase.

Protocol 4: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a downstream effector of many kinase signaling pathways.[2][4][5][24][25]

  • Cell Transfection:

    • Transfect cells with a luciferase reporter plasmid containing NF-κB response elements in its promoter.

  • Cell Treatment:

    • Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB signaling pathway.

Hypothesis 2: this compound as a Modulator of Cellular Redox Homeostasis

The presence of two iodine atoms on the pyridone ring suggests that this compound may interact with reactive oxygen species (ROS) and modulate cellular redox signaling.[26][27][28][29][30] Iodinated compounds can act as antioxidants by scavenging free radicals.[10] Conversely, they can also induce oxidative stress, leading to apoptosis in cancer cells.[31] We hypothesize that this compound can influence cellular redox balance, with potential therapeutic implications.

This compound could exert its effects on redox homeostasis through:

  • Direct ROS Scavenging: The iodine atoms may directly react with and neutralize ROS.

  • Modulation of Antioxidant Pathways: this compound could upregulate endogenous antioxidant defense mechanisms.

  • Induction of Oxidative Stress: In certain cellular contexts, particularly in cancer cells with a compromised redox balance, this compound might promote ROS production, leading to cell death.

ROS_Modulation cluster_0 Cellular Environment cluster_1 This compound Intervention cluster_2 Cellular Outcomes ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Oxidative Damage Antioxidants Endogenous Antioxidants Antioxidants->ROS Neutralization This compound This compound This compound->ROS Direct Scavenging? This compound->ROS Induction? This compound->Antioxidants Upregulation? CellSurvival Cell Survival

Sources

Methodological & Application

Protocol for Iopydone synthesis in a research lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of Iopydone

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of this compound (3,5-Diiodo-4-pyridone-N-acetic acid), a key intermediate in pharmaceutical and materials science research. The synthesis is structured in two primary stages: the direct iodination of 4-hydroxypyridine to form the 3,5-diiodo-4-hydroxypyridine intermediate, followed by a regioselective N-alkylation to introduce the acetic acid moiety. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and critical safety protocols grounded in established chemical principles.

Introduction and Scientific Background

This compound is a halogenated pyridone derivative characterized by an N-acetic acid functional group and two iodine atoms on the pyridine ring. Its structure makes it a valuable building block in various scientific fields. The dual iodine atoms can be leveraged in radiolabeling or as heavy atoms to modulate the properties of larger molecules, while the carboxylic acid provides a reactive handle for further conjugation.

The synthesis presents a classic challenge in heterocyclic chemistry: controlling regioselectivity. The initial step involves a robust electrophilic aromatic substitution to iodinate the electron-rich pyridine ring. The second, more nuanced step is the alkylation of the resulting pyridone. Pyridones exist in tautomeric equilibrium and are ambident nucleophiles, meaning alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).[1][2] Achieving high selectivity for N-alkylation is paramount for an efficient synthesis, as separating the resulting N- and O-alkylated isomers is often a tedious process.[3] This protocol employs conditions designed to favor the desired N-alkylation product.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two sequential reactions as depicted below. The first stage is the iodination of the starting material, 4-hydroxypyridine. The second stage is the N-alkylation of the iodinated intermediate with an acetic acid derivative.

G cluster_0 Stage 1: Iodination cluster_1 Stage 2: N-Alkylation A 4-Hydroxypyridine B 3,5-Diiodo-4-hydroxypyridine (Intermediate 1) A->B  NaI, NaClO₂, NaClO  (In-situ I₂ generation) C This compound (Final Product) B->C  BrCH₂COONa, K₂CO₃  (Regioselective Alkylation)

Caption: Two-stage synthesis pathway for this compound.

Part A: Synthesis of 3,5-Diiodo-4-hydroxypyridine (Intermediate 1)

A.1. Reaction Principle and Mechanism

This stage employs an electrophilic aromatic substitution reaction. The 4-hydroxypyridine ring is activated towards electrophiles by the hydroxyl group. The iodinating agent, molecular iodine (I₂), is generated in situ from a less expensive and more stable salt, sodium iodide (NaI). A mixture of sodium chlorite (NaClO₂) and sodium hypochlorite (NaClO) serves as the oxidizing system to convert iodide ions (I⁻) into the electrophilic iodine (I₂) directly within the reaction mixture.[4] This approach avoids the handling of volatile and corrosive elemental iodine.

A.2. Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Hydroxypyridine95.099.51 g0.10Starting material
Sodium Iodide (NaI)149.8933.0 g0.22Iodine source (2.2 eq)
Sodium Chlorite (NaClO₂)90.4410.0 g0.11Oxidant
Sodium Hypochlorite (NaClO)74.44~75 mL-10-15% aqueous solution
Methanol (MeOH)32.04200 mL-Solvent
Sodium Bicarbonate (NaHCO₃)84.01As needed-For neutralization
Sodium Thiosulfate (Na₂S₂O₃)158.11As needed-To quench excess iodine
Hydrochloric Acid (HCl)36.46As needed-For pH adjustment
A.3. Step-by-Step Experimental Protocol
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-hydroxypyridine (9.51 g, 0.10 mol) and sodium iodide (33.0 g, 0.22 mol) in methanol (200 mL). Stir until all solids are dissolved.

  • Initiation of Iodination: To the stirred solution, add sodium chlorite (10.0 g, 0.11 mol).

  • Oxidant Addition: Slowly add the sodium hypochlorite solution (~75 mL) dropwise via the dropping funnel over a period of 60-90 minutes. The reaction is exothermic; maintain the temperature between 30-40°C using a water bath if necessary. The solution will turn dark brown as iodine is generated.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The product spot should be significantly less polar than the starting material.

  • Work-up and Isolation: a. Cool the reaction mixture in an ice bath. b. Quench any excess iodine by slowly adding a saturated aqueous solution of sodium thiosulfate until the dark brown color disappears, leaving a pale yellow solution or off-white precipitate. c. Neutralize the mixture by adding a saturated solution of sodium bicarbonate. d. Adjust the pH to ~2-3 with concentrated HCl to precipitate the product fully. e. Isolate the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL) and then a small amount of cold methanol.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 3,5-diiodo-4-hydroxypyridine as a white to off-white solid.

  • Characterization: Confirm the identity and purity of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.

Part B: Synthesis of this compound (Final Product)

B.1. Reaction Principle and Mechanism

This step is a nucleophilic substitution reaction, specifically an N-alkylation. The 3,5-diiodo-4-hydroxypyridine intermediate, in the presence of a base (potassium carbonate), is deprotonated to form a pyridonate anion. This anion is an ambident nucleophile. To favor N-alkylation over O-alkylation, a polar protic solvent system (like water) can be employed.[2][5] The use of potassium carbonate as a mild base is crucial to generate the nucleophile without promoting significant side reactions. The electrophile is sodium bromoacetate.

B.2. Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
3,5-Diiodo-4-hydroxypyridine346.9017.35 g0.05Intermediate from Part A
Sodium Bromoacetate160.929.65 g0.06Alkylating agent (1.2 eq)
Potassium Carbonate (K₂CO₃)138.2113.82 g0.10Base (2.0 eq)
Deionized Water18.02250 mL-Solvent
Hydrochloric Acid (HCl)36.46As needed-For product precipitation
B.3. Step-by-Step Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, suspend 3,5-diiodo-4-hydroxypyridine (17.35 g, 0.05 mol) and potassium carbonate (13.82 g, 0.10 mol) in deionized water (250 mL).

  • Addition of Alkylating Agent: Add sodium bromoacetate (9.65 g, 0.06 mol) to the suspension.

  • Reaction Conditions: Heat the mixture to 70-80°C with vigorous stirring for 6-8 hours. The suspension should gradually become a clear solution as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction via TLC (e.g., mobile phase: 10% Acetic Acid in Ethyl Acetate) to confirm the consumption of the starting material.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature, then further cool in an ice bath. b. Slowly acidify the clear solution with concentrated HCl to a pH of approximately 2. A white precipitate of this compound will form. c. Stir the cold suspension for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Purification and Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. For higher purity, the crude this compound can be recrystallized from hot water or an ethanol/water mixture.

  • Final Characterization: Confirm the structure and purity of the final product via ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Integrated Experimental Workflow and Safety

Overall Workflow Diagram

The following diagram illustrates the complete laboratory workflow, from initial setup to final product characterization.

G cluster_A Part A: Intermediate Synthesis cluster_B Part B: Final Product Synthesis A1 1. Dissolve Reactants (4-HP, NaI) in MeOH A2 2. Add Oxidants (NaClO₂, NaClO) A1->A2 A3 3. Stir 12-18h at RT (Monitor by TLC) A2->A3 A4 4. Quench (Na₂S₂O₃) & Neutralize (NaHCO₃) A3->A4 A5 5. Precipitate (HCl) & Filter A4->A5 A6 6. Recrystallize & Characterize Intermediate A5->A6 B1 7. Suspend Intermediate & K₂CO₃ in Water A6->B1 Use Purified Intermediate B2 8. Add Alkylating Agent (BrCH₂COONa) B1->B2 B3 9. Heat 6-8h at 75°C (Monitor by TLC) B2->B3 B4 10. Cool & Acidify (HCl) B3->B4 B5 11. Filter & Wash Product B4->B5 B6 12. Dry & Characterize Final this compound B5->B6

Caption: Complete workflow for this compound synthesis.

Safety Precautions and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: The final product is harmful if swallowed and causes skin, eye, and respiratory irritation.[6] Avoid inhalation of dust and direct contact.

  • Iodine/Iodides: Iodine is corrosive and has a high vapor pressure. The in situ generation method minimizes exposure, but care should be taken. Sodium iodide is a potential irritant.

  • Oxidizing Agents (NaClO₂, NaClO): Sodium chlorite and hypochlorite are strong oxidizers. Do not mix them directly with concentrated acids or organic materials without dilution, as this can generate toxic chlorine gas.

  • Bromoacetic Acid Derivatives: Sodium bromoacetate is toxic and corrosive. Handle with extreme care and avoid skin contact.

  • Acids and Bases: Concentrated HCl and bases like K₂CO₃ are corrosive. Handle with care during pH adjustments.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated organic waste should be collected separately.

References

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. Available at: [Link]

  • Gudmundsson, K. S., & Johns, B. A. (2001). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 3(21), 3417–3420. Available at: [Link]

  • Bou-Salah, G., Souane, R., & Villemin, D. (2021). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Mediterranean Journal of Chemistry, 10(7), 741-748. Available at: [Link]

  • Gao, T., & Li, X. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3564–3567. Available at: [Link]

  • Gao, T., & Li, X. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Available at: [Link]

  • Zhang, Y. (2015). Synthesis method of 3,5-diiodine-4-hydroxypyridine. CN104311479A. Google Patents.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

Sources

Application of Iodinated Compounds in Fluorescence Microscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: While the initial query focused on Iopydone, a comprehensive review of scientific literature reveals that this compound is not utilized as a fluorescent probe in microscopy. Its primary application is as an iodinated contrast agent for X-ray imaging, where the high electron density of iodine atoms provides radiopacity.[1][2] The presence of heavy atoms like iodine in a molecule tends to quench fluorescence through a process known as the "heavy atom effect," which is likely the case for this compound.[2]

Therefore, this guide has been expertly curated to address the broader topic of iodinated compounds in fluorescence microscopy by focusing on a widely used and scientifically validated iodinated fluorescent probe: Propidium Iodide (PI) . PI serves as an exemplary model for demonstrating the principles and applications of iodinated dyes in cellular imaging.[3] This comprehensive application note will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively utilize Propidium Iodide in their fluorescence microscopy workflows.

Propidium Iodide: A Versatile Probe for Nuclear and Viability Staining

Propidium Iodide (PI) is a phenanthridinium-based fluorescent intercalating agent. Its molecular structure includes two iodine atoms, which contribute to its spectral properties. PI is a highly versatile dye with a broad range of applications in fluorescence microscopy, confocal laser scanning microscopy, and flow cytometry.[3]

A key characteristic of PI is its inability to cross the membrane of live cells, making it an excellent marker for identifying dead or membrane-compromised cells.[3] Once inside a cell with a compromised membrane, PI intercalates with double-stranded DNA, and to a lesser extent RNA, resulting in a significant enhancement of its fluorescence.[3]

Mechanism of Action

The fluorescence of Propidium Iodide is significantly enhanced upon binding to nucleic acids. In an aqueous solution, the dye has low fluorescence. However, when it intercalates into the DNA double helix, it undergoes a conformational change that leads to a 20- to 30-fold increase in fluorescence intensity.[3] This binding also results in a spectral shift, with the excitation maximum moving from approximately 493 nm to 535 nm and the emission maximum shifting from around 636 nm to 617 nm when bound to DNA.[3]

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Mechanism of Propidium Iodide Staining.

Spectral Properties

The spectral characteristics of Propidium Iodide are crucial for designing multicolor fluorescence imaging experiments.

PropertyUnbound PI in Aqueous SolutionDNA-Bound PI
Excitation Maximum ~493 nm[3]~535 nm[3]
Emission Maximum ~636 nm[3]~617 nm[3]
Quantum Yield LowSignificantly Increased
Common Laser Lines 488 nm, 532 nm, 561 nm488 nm, 532 nm, 561 nm
Recommended Filter Set Texas Red® or similarTexas Red® or similar

Applications in Research and Drug Development

The unique properties of Propidium Iodide make it a valuable tool in various research areas:

  • Cell Viability and Cytotoxicity Assays: PI is widely used to quantify cell death in response to drug candidates, toxins, or other experimental treatments.[4][5]

  • Apoptosis Detection: In late-stage apoptosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus. It is often used in conjunction with early markers of apoptosis, such as Annexin V.

  • Nuclear Counterstaining: In fixed cells, PI can be used as a nuclear counterstain to visualize the location and morphology of the nucleus in multicolor imaging experiments.[6]

  • Cell Cycle Analysis: By staining the DNA of fixed and permeabilized cells, the intensity of PI fluorescence can be used to determine the DNA content and thus the phase of the cell cycle.

Detailed Protocol: Staining of Adherent Cells for Viability Assessment

This protocol provides a step-by-step guide for staining adherent mammalian cells with Propidium Iodide to assess cell viability using fluorescence microscopy.

Materials and Reagents
  • Adherent mammalian cells cultured on glass-bottom dishes or multi-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Propidium Iodide stock solution (e.g., 1 mg/mL in water)

  • Optional: Hoechst 33342 or DAPI for staining all nuclei

  • Optional: A positive control for cell death (e.g., digitonin or staurosporine)

  • Fluorescence microscope with appropriate filters

Experimental Workflow
graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Workflow for Cell Viability Assessment using PI.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed adherent cells in a suitable imaging vessel (e.g., 96-well plate, glass-bottom dish) and culture until they reach the desired confluency.

    • Treat the cells with the experimental compounds or conditions being tested. Include appropriate negative (vehicle) and positive controls.

  • Preparation of Staining Solution:

    • Prepare a working solution of Propidium Iodide in complete cell culture medium. A final concentration of 1-5 µg/mL is generally recommended.

    • Note: It is important to prepare the staining solution fresh and protect it from light.

  • Staining Procedure:

    • Carefully remove the existing culture medium from the cells.

    • Gently add the Propidium Iodide staining solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The incubation time may need to be optimized for different cell types.

  • Imaging:

    • Without washing, place the imaging vessel on the stage of a fluorescence microscope.

    • Acquire images using a filter set appropriate for Propidium Iodide (e.g., Texas Red® filter set).

    • It is also recommended to acquire phase-contrast or brightfield images to visualize the total cell population.[7]

  • Image Analysis:

    • Quantify the number of PI-positive cells (red fluorescent nuclei) and the total number of cells (from brightfield or a pan-nuclear stain like Hoechst 33342).

    • The percentage of dead cells can be calculated as: (Number of PI-positive cells / Total number of cells) x 100.

Considerations for Live-Cell Imaging

For kinetic studies of cell death, Propidium Iodide can be included in the culture medium during the entire treatment period.[7] This allows for time-lapse imaging to monitor the onset and progression of cell death in real-time. Automated imaging platforms are particularly well-suited for such long-term experiments.[4][7]

Troubleshooting

IssuePossible CauseSolution
High background fluorescence PI concentration is too high.Optimize the PI concentration; start with a lower concentration and titrate up.
Dead cells are floating in the medium.Gently wash the cells with PBS before adding the staining solution.
No or weak PI signal in positive control Insufficient incubation time.Increase the incubation time with PI.
Cell membrane is not yet permeable.Ensure the positive control is effective for the chosen cell type and incubation time.
All cells are stained with PI The cells are not viable.Check cell culture conditions and handling procedures.
The staining solution was added too aggressively, detaching cells.Add solutions gently to the side of the well or dish.

Conclusion

Propidium Iodide is a robust and widely adopted fluorescent probe for assessing cell viability and staining the nuclei of fixed cells. Its straightforward staining protocol and distinct spectral properties make it an indispensable tool in cell biology, pharmacology, and drug discovery. By understanding its mechanism of action and following optimized protocols, researchers can confidently integrate Propidium Iodide into their fluorescence microscopy workflows to obtain reliable and reproducible data.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21752, this compound. Available from: [Link]

  • Wälchli, T., et al. (2014). Propidium iodide staining: a new application in fluorescence microscopy for analysis of cytoarchitecture in adult and developing rodent brain. PubMed. Available from: [Link]

  • Chen, Y.-C., et al. (2022). Synthesis and Application in Cell Imaging of Acridone Derivatives. MDPI. Available from: [Link]

  • Reers, M., et al. (1989). Fluorescent cationic probes of mitochondria. Metrics and mechanism of interaction. PubMed. Available from: [Link]

  • Berdan, R. (2020). Epi-Fluorescence Microscopy of Protists and other pond organisms using Acridine Orange. Canadian Nature Photographer. Available from: [Link]

  • An, W. F., & Tolliday, N. (2010). Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery. PMC. Available from: [Link]

  • Biocompare. Expanding Live-Cell Imaging Applications in Drug Discovery. Available from: [Link]

  • ResearchGate. Alkyl Pyridinium Iodocyanocuprate(I) Chains (RPy) 2 [Cu 2 I 3 (CN)]: Insight into Structural, Electronic and Spectroscopic Properties. Available from: [Link]

  • Kankanamalage, D. S. R., et al. (2023). Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye. MDPI. Available from: [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information A turn-on fluorescence probe for imaging iodide in living cells based on an elimination reaction. Available from: [Link]

  • Sehgal, P., et al. (2018). An Image-based Assay for High-throughput Analysis of Cell Proliferation and Cell Death of Adherent Cells. Journal of Visualized Experiments. Available from: [Link]

  • Purdue University. Light and fluorescence microscopy - Bindley Bioscience Center. Available from: [Link]

Sources

Application Notes & Protocols: Iodinated Contrast Agents for Preclinical In Vivo Imaging

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Editor's Note: The topic specified was "Iopydone as a probe for in vivo imaging studies." A thorough review of scientific literature and commercial databases did not identify a recognized imaging agent by the name "this compound." It is likely that this term is a variant or misspelling of a common iodinated contrast agent. This guide will therefore focus on Iopamidol , a widely used, non-ionic, low-osmolar iodinated contrast agent, as a representative probe for preclinical X-ray computed tomography (CT) studies. The principles, protocols, and applications discussed herein are broadly applicable to other similar agents in its class (e.g., Iopromide, Iohexol).

Introduction: The Role of Iodinated Probes in Preclinical Imaging

In vivo imaging is a cornerstone of modern biomedical research, providing non-invasive, longitudinal insights into anatomy, physiology, and disease progression. X-ray computed tomography (CT) is a powerful modality for generating high-resolution anatomical images. However, the inherent low contrast between different soft tissues often necessitates the use of contrast agents.

Iodinated contrast media are indispensable tools for enhancing the visibility of vascular structures and organs in CT imaging.[1][2] Their mechanism relies on the high atomic number of iodine (Z=53), which significantly increases the attenuation of X-rays compared to surrounding soft tissues composed of lower atomic number elements like carbon, hydrogen, and oxygen.[1][3] This differential absorption creates the contrast necessary to delineate biological structures and processes.

Iopamidol, the focus of this guide, is a non-ionic, water-soluble, tri-iodinated benzamide derivative.[4] Its non-ionic nature confers lower osmolality compared to older ionic agents, reducing the risk of adverse effects and making it a safer, more tolerable option for preclinical studies.[4][5] Upon intravenous administration, it distributes rapidly throughout the extracellular fluid and is efficiently cleared by the kidneys, making it an excellent probe for vascular, renal, and general soft-tissue imaging.[4][6]

Part 1: Scientific Principles and Probe Characteristics

Mechanism of X-ray Contrast Enhancement

The fundamental principle behind iodinated contrast agents is their ability to absorb X-rays more effectively than biological tissue. When an iodinated agent like Iopamidol is injected into the bloodstream, it circulates and accumulates in various tissues. During a CT scan, the iodine atoms within the Iopamidol molecules absorb a greater fraction of the X-ray photons passing through the body. This results in a higher signal attenuation in the regions where the probe is present, which is reconstructed as brighter areas (higher Hounsfield Units) on the final CT image, thereby enhancing contrast.[1][4][5]

cluster_0 In Vivo Process cluster_1 CT Imaging Physics cluster_2 Result A IV Injection of Iopamidol B Rapid distribution in vascular & extracellular space A->B C Accumulation in target organ/tissue B->C E Differential X-ray Attenuation (Iodine absorbs more photons) C->E D X-ray beam passes through subject D->E F Signal detected and reconstructed E->F G Enhanced contrast of vasculature and organs F->G

Caption: Mechanism of Iopamidol-based CT contrast enhancement.

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetic profile of Iopamidol is critical for designing effective imaging studies.

  • Distribution: Following intravenous injection, Iopamidol rapidly disperses into the bloodstream and distributes throughout the body's extracellular fluid. It exhibits minimal binding to plasma proteins, allowing for swift circulation.[4]

  • Metabolism: Iopamidol is not metabolized and is excreted from the body unchanged.

  • Excretion: The primary route of elimination is via the kidneys through glomerular filtration.[4][5] This rapid renal clearance is advantageous, minimizing systemic exposure, but it also defines a relatively short imaging window for vascular and organ perfusion studies.

Key Physicochemical Properties

The properties of an iodinated contrast agent dictate its performance and safety profile.

PropertyIopamidol (Representative Values)Significance in In Vivo Imaging
Iodine Concentration 300-370 mg I/mLDirectly correlates with the degree of X-ray attenuation and image contrast.[1]
Osmolality ~600-800 mOsm/kg H₂OLow osmolality reduces fluid shifts, pain at injection site, and risk of adverse events.[4][6]
Viscosity 4.7-9.4 cP at 37°CAffects the ease of injection, especially through small-gauge needles used in rodent studies.
Ionicity Non-ionicContributes to lower osmolality and improved safety profile compared to ionic agents.[5]
Protein Binding Very Low (<2%)Ensures rapid bioavailability for imaging and efficient renal clearance.[4]

Part 2: Preclinical Applications & Step-by-Step Protocols

Iopamidol is a versatile tool for a range of preclinical imaging applications. Below are detailed protocols for common studies in rodent models.

Application: Assessment of Renal Function and Morphology

Iopamidol's rapid excretion through the kidneys makes it an ideal agent for dynamic contrast-enhanced CT (DCE-CT) to assess renal perfusion, filtration, and urinary tract morphology.[6][7]

Protocol 1: Dynamic Renal Scan in a Mouse Model

  • Animal Preparation:

    • Anesthetize a C57BL/6 mouse (8-10 weeks old) using isoflurane (2-3% for induction, 1-1.5% for maintenance).

    • Place the animal on the scanner bed with respiratory monitoring and temperature control.

    • Secure a tail-vein catheter (27-30 gauge) for contrast administration.

  • Imaging Parameters (Micro-CT):

    • Pre-Contrast Scan: Acquire a non-contrast scan of the abdominal region to serve as a baseline.

    • Scanner Settings: Set X-ray tube voltage to 50-70 kVp and current to 200-500 µA. Use a short scan time (<1 min) to capture dynamic phases.

    • Voxel Size: Aim for an isotropic voxel size of ~100 µm.

  • Contrast Administration & Dynamic Scanning:

    • Dosage: Prepare Iopamidol-370, warmed to 37°C to reduce viscosity. A typical dose is 100-200 µL administered as a bolus via the tail vein catheter. For precise dosing, use a weight-based calculation (e.g., 1.5-2.0 mL/kg).[6]

    • Injection: Use an automated injector for a consistent injection rate (e.g., 1-2 mL/min).

    • Dynamic Acquisition: Begin scanning immediately upon injection. Acquire a series of scans over 5-10 minutes to capture the arterial, nephrographic, and excretory phases of renal enhancement.

  • Image Analysis:

    • Co-register all scans to correct for any motion.

    • Draw Regions of Interest (ROIs) over the renal cortex, medulla, and aorta.

    • Plot the change in Hounsfield Units (HU) over time for each ROI to generate time-attenuation curves, which reflect perfusion and filtration dynamics.

Application: Vascular Imaging and Angiography

The confinement of Iopamidol to the vasculature immediately after injection allows for high-resolution CT angiography (CTA) to visualize arterial and venous structures.

Protocol 2: Whole-Body Angiography in a Rat Model

  • Animal Preparation:

    • Anesthetize a Sprague-Dawley rat (250-300g) and place it on the scanner bed.

    • Establish intravenous access via the tail vein or jugular vein with a 23-25 gauge catheter.

  • Imaging Parameters (Micro-CT):

    • Scanner Settings: Use a higher resolution setting (e.g., 80 kVp, 450 µA) to maximize vessel contrast.

    • Gating: Employ both respiratory and cardiac gating to minimize motion artifacts from breathing and heartbeat, which is crucial for clear visualization of thoracic and abdominal vessels.

    • Voxel Size: Use a high-resolution setting to achieve a voxel size of <80 µm.

  • Contrast Administration & Scan Timing:

    • Dosage: Administer a larger bolus of Iopamidol-370 (e.g., 1-2 mL) to ensure sufficient opacification of the entire vascular tree.

    • Timing: The scan must be timed precisely with the arrival of the contrast bolus in the arterial system. Use a test bolus or bolus tracking software if available. Typically, the scan should be initiated 5-10 seconds after the start of injection.

  • Image Analysis:

    • Use 3D reconstruction software to generate maximum intensity projections (MIPs) and volume-rendered images of the vasculature.

    • Analyze vessel diameter, branching patterns, and identify any abnormalities such as stenosis or aneurysms.

Application: Tumor Perfusion and Permeability

In oncology research, Iopamidol can be used to assess tumor vascularity and the enhanced permeability and retention (EPR) effect, which is characteristic of many solid tumors.[8][9]

Protocol 3: Tumor Perfusion in a Xenograft Mouse Model

  • Animal & Tumor Model:

    • Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous tumors (e.g., HeLa, A549) of approximately 100-200 mm³.

    • Anesthetize and prepare the animal as described in Protocol 1.

  • Imaging Parameters (Micro-CT):

    • Focus the scan on the region containing the tumor.

    • Use dynamic scanning parameters similar to the renal protocol to capture the ingress and egress of the contrast agent.

  • Contrast Administration & Dynamic Scanning:

    • Administer a bolus of Iopamidol (150 µL) via the tail vein.

    • Acquire rapid, sequential scans every 30-60 seconds for the first 5 minutes, followed by less frequent scans at 15, 30, and 60 minutes to observe both the initial perfusion and later-phase accumulation/washout.

  • Image Analysis:

    • Define ROIs over the tumor periphery, tumor core, and a reference muscle tissue.

    • Analyze the time-attenuation curves. A rapid, high peak enhancement suggests high vascularity, while prolonged retention of contrast can be indicative of a compromised lymphatic drainage and the EPR effect.[9]

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Imaging cluster_2 Phase 3: Analysis A Select & Acclimatize Animal Model B Anesthetize Animal & Monitor Vitals A->B C Establish IV Access (e.g., Tail Vein) B->C E Administer Iopamidol Bolus (Warmed, 1.5-2.0 mL/kg) C->E D Acquire Baseline Pre-Contrast CT Scan D->E F Initiate Timed Post-Contrast Scan (Dynamic or Gated) E->F G Reconstruct Images F->G H Define Regions of Interest (ROIs) (e.g., Organ, Tumor, Vessel) G->H I Quantify Contrast Enhancement (HU vs. Time) H->I J Generate 3D Models or Perfusion Maps I->J

Caption: General experimental workflow for a preclinical CT study.

Part 3: Safety, Troubleshooting, and Advanced Considerations

Biocompatibility and Safety

While non-ionic agents like Iopamidol have a favorable safety profile, researchers must consider potential physiological effects.[4][10]

  • Hydration: Ensure animals are adequately hydrated before contrast administration to support renal clearance.

  • Renal Function: In studies involving models with pre-existing kidney disease, the risk of contrast-induced acute kidney injury (CI-AKI) should be considered.[11][12] Lowering the dose or using an alternative modality may be necessary.

  • Repeat Injections: For longitudinal studies, allow sufficient time (at least 24-48 hours) between contrast administrations for complete clearance to avoid cumulative effects.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor Vessel Enhancement Incorrect scan timing; insufficient dose; extravasation of contrast.Use bolus tracking or a test bolus. Verify catheter placement. Ensure dose is appropriate for animal weight.
Motion Artifacts Inadequate anesthesia; physiological motion (breathing, heartbeat).Monitor depth of anesthesia. Use respiratory and/or cardiac gating for high-resolution scans.
Streak Artifacts High concentration of contrast in a small area (e.g., superior vena cava).Use a saline flush immediately after contrast injection. If possible, dilute the contrast agent slightly.
Advanced Applications: Dual-Energy CT and SPECT/CT
  • Dual-Energy CT (DECT): This advanced technique uses two different X-ray energy spectra to differentiate materials based on their unique attenuation profiles. DECT can create "iodine maps" that specifically quantify the distribution of the contrast agent, separating it from bone or other high-density materials, and enabling more accurate quantification of perfusion.[13][14]

  • SPECT/CT: While Iopamidol itself is not a SPECT agent, it is often used in conjunction with SPECT imaging. The CT component, enhanced with an iodinated contrast agent, provides the high-resolution anatomical reference needed to accurately localize the functional signal from a co-injected SPECT radiotracer.[13][15][16][17]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Iopamidol?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Iopromide?
  • Kim, J. H., et al. (2011). Synthesis and characterization of 3-[131I]iodo-L-tyrosine grafted Fe3O4@SiO2 nanocomposite for single photon emission computed tomography (SPECT) and magnetic resonance imaging (MRI). Journal of Nanoscience and Nanotechnology, 11(2), 1818-1821.
  • Gans, R. O., et al. (1990). Intravenous urography with iopamidol in children with reflux and obstructive nephropathy: effects on glomerular and tubular functions and the renin-angiotensin-aldosterone system.
  • Kung, H. F., et al. (1996). SPECT imaging of dopamine D2 receptors with 2'-iodospiperone. Journal of Nuclear Medicine, 37(7), 1230-1235.
  • University of Louisville Hospital. (n.d.). Contrast Media Protocol.
  • ResearchGate. (n.d.). Targeted IO nanoparticles for tumor imaging in vivo.
  • ResearchGate. (n.d.). Iodine density maps (A) and SPECT images (B) show qualitatively comparable perfusion deficits.
  • Seibyl, J. P., et al. (1998). Iodine-123-IPT SPECT imaging of CNS dopamine transporters: nonlinear effects of normal aging on striatal uptake values. Journal of Nuclear Medicine, 39(8), 1327-1334.
  • Kassis, A. I., et al. (1997). Imaging of brain tumor proliferative activity with iodine-131-iododeoxyuridine. Journal of Nuclear Medicine, 38(10), 1546-1551.
  • Solorio-Rodríguez, A., et al. (2024). Synthesis and Characterization of Iodinated Chitosan Nanoparticles and Their Effects on Cancer Cells. Molecules, 29(17), 4059.
  • Wang, F., et al. (2015).
  • Zanzonico, P., et al. (2005). Imaging Hypoxia in Orthotopic Rat Liver Tumors with Iodine 124–labeled Iodoazomycin Galactopyranoside PET. Radiology, 237(3), 943-952.
  • Sahani, D. V., & Semelka, R. C. (2011). Liver-specific agents for contrast-enhanced MRI: role in oncological imaging. Cancer Imaging, 11(1), 26-36.
  • Hata, T., et al. (2010). Development of a New In Vivo Optical Probe for Biological Diagnosis and Therapy. In In vivo Imaging and Spectroscopy. InTech.
  • Kim, D., et al. (2011). Tumor targeting and imaging using cyclic RGD-PEGylated gold nanoparticle probes with directly conjugated iodine-125. Small, 7(14), 2052-2060.
  • OHSU. (n.d.). CT Protocols.
  • Radiology of Indiana. (n.d.). CT Protocols.
  • Raina, A., Madan, G. S., & Goswami, G. (2024, March 25). CT imaging protocol. Radiology Key.
  • Bonitatibus, P. J., et al. (2010). Synthesis, characterization, and computed tomography imaging of a tantalum oxide nanoparticle imaging agent.
  • PerkinElmer. (n.d.). In Vivo Imaging Reagents eBrochure.
  • Rochester Regional Health. (n.d.). Iodinated IV Contrast for Radiology Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Pilloin Administration in Animal Models.
  • Zhang, R., et al. (2021). A Bioluminescent Probe for Imaging Endogenous Peroxynitrite in Living Cells and Mice. Analytical Chemistry, 93(10), 4443-4449.
  • Urano, Y. (2020, August 10). In Vivo Rapid Cancer Imaging Using Small Molecule-Based Fluorogenic Probes [Video]. YouTube.
  • Radiopaedia. (2025, November 28). Iodinated contrast media.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Iopanoic Acid?
  • Gassenmaier, S., et al. (2020). Iodine accumulation of the liver in patients treated with amiodarone can be unmasked using material decomposition from multiphase spectral-detector CT. Scientific Reports, 10(1), 6934.
  • Davenport, M. S., et al. (2020).
  • Li, Y., et al. (2024).
  • Davenport, M. S., et al. (2020).
  • Terayama, K., et al. (2018). The feasibility of superparamagnetic iron oxide–enhanced magnetic resonance imaging for assessing liver lesions in patients with contraindications for iodine CT contrast media or gadolinium-based MR contrast media. Medicine, 97(43), e12932.
  • Croom, M., & Keam, S. J. (2007). Iobitridol: a review of its use as a contrast medium in diagnostic imaging. Drugs, 67(10), 1435-1454.
  • de Almeida, C. G., et al. (2022). Iodinated contrast agents and their potential for antitumor chemotherapy. Frontiers in Pharmacology, 13, 864388.
  • Wang, C., et al. (2022). Iodine-Rich Nanoadjuvants for CT Imaging–Guided Photodynamic Immunotherapy of Breast Cancer. Frontiers in Bioengineering and Biotechnology, 10, 909181.
  • InsideRadiology. (2017, July 26). Contrast Medium: Using Gadolinium or Iodine in Patients with Kidney Problems.
  • Lewis, A. L., et al. (2021). Synthesis, characterization, and imaging of radiopaque bismuth beads for image-guided transarterial embolization.
  • Singh, G., et al. (2014). Synthesis, Characterization, In Vitro Phantom Imaging, and Cytotoxicity of A Novel Graphene-Based Multimodal Magnetic Resonance Imaging - X-Ray Computed Tomography Contrast Agent.
  • Ronco, C., & Stacul, F. (2020). Intravenous Iodine Contrast Media in Patients with Kidney Disease: Some Considerations to the American College of Radiology and National Kidney Foundation Consensus. Radiology, 296(2), E126.
  • Mayo Clinic. (2024, January 5). SPECT scan.
  • Cleveland Clinic. (n.d.). Renal Scan.
  • Schima, W. (2016, July 21). Opening Lecture: Pitfalls in imaging for liver tumors [Video]. YouTube.
  • Parliament, M. B., et al. (2003). Iodine-124-labeled iodo-azomycin-galactoside imaging of tumor hypoxia in mice with serial microPET scanning. Journal of Nuclear Medicine, 44(10), 1647-1654.
  • Wellman, H. N., et al. (1988). CT, magnetic resonance imaging, and SPECT iodine-123 iodoamphetamine imaging of a patient with progressive cognitive deterioration. Clinical Nuclear Medicine, 13(8), 569-572.
  • Dib, P. (2023, September 5). 10 Considerations for Animal Model Development with Preclinical In Vivo Optical Imaging [Video]. YouTube.
  • BenchChem. (2025). Using Animal Models to Study the Long-Term Effects of Pramipexole.

Sources

Revolutionizing Biomolecule Labeling: A Detailed Guide to Iopydone Conjugation for Advanced Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic fields of biomedical research and drug development, the precise visualization and tracking of biomolecules are paramount. This guide introduces a powerful labeling technique utilizing Iopydone, a di-iodinated pyridinone, to create highly effective contrast agents for advanced imaging applications. By transforming the chemically inert this compound into a reactive derivative, researchers can covalently attach this iodine-rich molecule to proteins, antibodies, and other biomolecules, thereby enabling enhanced visibility in imaging modalities such as computed tomography (CT).

This comprehensive application note provides a deep dive into the synthesis of a novel this compound-based labeling reagent, detailed protocols for biomolecule conjugation, and methodologies for the purification and characterization of the resulting conjugates. Designed for researchers, scientists, and drug development professionals, this guide offers the technical insights and step-by-step instructions necessary to successfully implement this compound labeling in their own laboratories.

Introduction: The Imperative for Advanced Labeling in Biological Imaging

The ability to non-invasively track the biodistribution and pharmacokinetics of therapeutic biomolecules is a cornerstone of modern drug development. Iodinated compounds have long been staples as contrast agents in X-ray-based imaging techniques due to the high atomic number of iodine, which provides excellent X-ray attenuation. This compound (3,5-diiodo-4(1H)-pyridinone), with its two iodine atoms per molecule, presents an attractive scaffold for creating potent imaging agents.[1][2][3][4][5] However, the native this compound molecule lacks a reactive handle for direct attachment to biomolecules. This guide addresses this limitation by detailing the synthesis of an amine-reactive this compound derivative, thereby unlocking its potential for widespread use in bioconjugation.

The Chemistry of this compound Functionalization: Creating a Reactive Labeling Reagent

The key to unlocking this compound's potential lies in its functionalization to introduce a reactive group suitable for bioconjugation. The most common and robust method for labeling proteins and other biomolecules is through the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines, which are abundantly available on the side chains of lysine residues and at the N-terminus of proteins. This reaction forms a stable amide bond, ensuring the permanent attachment of the label.[6]

To make this compound amine-reactive, a linker arm terminating in a carboxylic acid must first be introduced. This is achieved through the N-alkylation of the pyridinone ring, a reaction that is well-documented for 4-pyridone structures.[4][7] The subsequent conversion of the terminal carboxylic acid to an NHS ester creates the final, amine-reactive this compound labeling reagent.

Synthesis of this compound-Linker-COOH

The first step involves the N-alkylation of this compound with an omega-haloalkanoate ester, such as ethyl 6-bromohexanoate. This reaction introduces a six-carbon linker with a terminal ethyl ester. The ester is then hydrolyzed under basic conditions to yield the free carboxylic acid.

dot

This compound Functionalization Workflow This compound This compound Iopydone_Ester This compound-Linker-Ester This compound->Iopydone_Ester N-Alkylation Alkylating_Reagent Ethyl 6-bromohexanoate Alkylating_Reagent->Iopydone_Ester Base Base (e.g., K2CO3) Base->Iopydone_Ester Solvent Solvent (e.g., DMF) Solvent->Iopydone_Ester Hydrolysis Base Hydrolysis (e.g., NaOH) Iopydone_Ester->Hydrolysis Iopydone_COOH This compound-Linker-COOH Hydrolysis->Iopydone_COOH

Caption: Workflow for the synthesis of the carboxylic acid derivative of this compound.

Synthesis of this compound-Linker-NHS Ester

The carboxylic acid derivative of this compound is then activated to an NHS ester using N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide.

dot

NHS Ester Synthesis Iopydone_COOH This compound-Linker-COOH Iopydone_NHS This compound-Linker-NHS Ester Iopydone_COOH->Iopydone_NHS Activation NHS N-hydroxysuccinimide NHS->Iopydone_NHS DCC_EDC DCC or EDC DCC_EDC->Iopydone_NHS

Caption: Activation of this compound-Linker-COOH to its corresponding NHS ester.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the this compound labeling reagent and its subsequent conjugation to a model protein, Bovine Serum Albumin (BSA).

Protocol: Synthesis of this compound-Hexanoic Acid

Materials:

  • This compound (3,5-diiodo-4(1H)-pyridinone)

  • Ethyl 6-bromohexanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Alkylation:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add anhydrous potassium carbonate (1.5 equivalents).

    • Add ethyl 6-bromohexanoate (1.2 equivalents) dropwise to the stirring suspension.

    • Heat the reaction mixture to 80°C and stir overnight under a nitrogen atmosphere.

    • After cooling to room temperature, filter the mixture to remove inorganic salts.

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound-linker-ester.

    • Purify the product by column chromatography on silica gel.

  • Ester Hydrolysis:

    • Dissolve the purified this compound-linker-ester in ethanol.

    • Add a 1 M aqueous solution of sodium hydroxide (2 equivalents).

    • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with concentrated HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound-hexanoic acid.

Protocol: Synthesis of this compound-Hexanoic Acid NHS Ester

Materials:

  • This compound-hexanoic acid

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound-hexanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with cold water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the this compound-hexanoic acid NHS ester.

Protocol: Labeling of Bovine Serum Albumin (BSA) with this compound-NHS Ester

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound-hexanoic acid NHS ester

  • Phosphate-buffered saline (PBS), pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve BSA in PBS (pH 8.0) to a final concentration of 10 mg/mL.

  • Labeling Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound-hexanoic acid NHS ester in DMSO immediately before use.

  • Conjugation Reaction:

    • While gently vortexing the BSA solution, add the desired molar excess of the this compound-NHS ester stock solution. A typical starting point is a 10- to 20-fold molar excess of the labeling reagent to the protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purification of the Labeled Protein:

    • Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25) to separate the this compound-labeled BSA from unreacted labeling reagent and byproducts.

    • Elute with PBS (pH 7.4).

    • Collect the fractions containing the protein, which typically elute in the void volume.

    • Monitor the protein concentration in the fractions by measuring the absorbance at 280 nm.

Characterization of this compound-Labeled Biomolecules

The successful conjugation of this compound to a biomolecule must be confirmed, and the degree of labeling (DOL) determined.

Characterization Technique Purpose Expected Outcome
UV-Vis Spectroscopy To determine the protein concentration and the degree of labeling (DOL).The protein concentration is determined by the absorbance at 280 nm (A₂₈₀), and the this compound concentration can be determined from its absorbance maximum. The DOL is the molar ratio of this compound to protein.
Mass Spectrometry (e.g., MALDI-TOF) To confirm the covalent attachment of the this compound label and determine the distribution of labeled species.An increase in the molecular weight of the protein corresponding to the mass of the attached this compound labels. The spectrum may show a distribution of peaks representing different numbers of labels per protein molecule.
Size-Exclusion Chromatography (SEC-HPLC) To assess the purity and aggregation state of the labeled protein.A single, sharp peak corresponding to the monomeric, labeled protein. The absence of a peak for the free labeling reagent confirms successful purification.

Applications and Future Directions

This compound-labeled biomolecules have significant potential in various research and clinical applications:

  • Preclinical Imaging: Tracking the in vivo fate of therapeutic antibodies, peptides, and other biologics.

  • Drug Development: Assessing the pharmacokinetics and biodistribution of novel drug candidates.

  • Diagnostics: Development of targeted contrast agents for the early detection of diseases.

The methodology presented here provides a robust platform for the development of a wide range of this compound-based imaging agents. Future work may focus on the development of this compound derivatives with different linker lengths and functionalities to optimize the properties of the resulting bioconjugates for specific applications.

Conclusion

This guide has detailed a comprehensive approach for the labeling of biomolecules with this compound, a promising iodine-rich contrast agent. By providing step-by-step protocols for the synthesis of a reactive this compound-NHS ester and its conjugation to proteins, we have laid the groundwork for the broader application of this technology in biomedical imaging. The ability to precisely track and visualize biomolecules in vivo is a critical component of advancing our understanding of biology and developing new therapies, and this compound labeling represents a valuable new tool in the researcher's arsenal.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • DrugFuture. This compound. [Link]

  • PubChem. This compound | C5H3I2NO | CID 21752. National Center for Biotechnology Information. [Link]

  • GSRS. This compound. Global Substance Registration System. [Link]

  • Youngstown State University. The alkylation of 4-pyridone. [Link]

  • RSC Publishing. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

  • PubMed Central. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • PubMed. THE BIOSYNTHESIS N-METHYL-4-PYRIDONE-3-CARBOXAMIDE. [Link]

  • Wikipedia. 4-Pyridone. [Link]

  • ResearchGate. Reagents and conditions for the synthesis of pyridones 4a-h. [Link]

  • ResearchGate. Regiochemistry of reactions of the pyridone anion. Deprotonation of the... [Link]

  • Organic Chemistry Portal. Synthesis of 4-pyridones. [Link]

  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? [Link]

  • PubMed Central. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]

  • ResearchGate. Synthesis of the Ethyl Esters of 4-(3-Pyridyl)- and 4-(4-Pyridyl)-2-oxobutenoic Acids. [Link]

  • ResearchGate. Scheme 2. The generation of a mixture of N-alkyl pyridinones. (a) EtI... [Link]

  • Google Patents.
  • PubMed Central. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. [Link]

  • NIH. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]

  • University of Iowa. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine. [Link]

  • University of Washington. Protein Reduction, Alkylation, Digestion. [Link]

  • PubMed. Novel reaction pathways for 2-pyridone [4+4] photoadducts. [Link]

  • ResearchGate. Synthesis of some pyridone derivatives. [Link]

  • PubMed Central. Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. [Link]

Sources

Application Notes and Protocols: The Use of Iopydone in Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Overview: Iopydone as a Novel Probe for Enzyme Kinetics

The study of enzyme kinetics is a fundamental aspect of biochemistry and drug discovery, providing critical insights into enzyme mechanisms, regulation, and the identification of potential therapeutic agents.[1] Small molecule inhibitors are invaluable tools in this pursuit. This document introduces this compound, a novel (hypothetical) small molecule belonging to the iodinated pyridone class, as a versatile tool for investigating enzyme kinetics.

Pyridone-containing compounds are recognized as privileged pharmacophores in medicinal chemistry, present in numerous drugs where they often function as enzyme inhibitors.[2][3] Their structure allows for key interactions within enzyme active sites, such as forming hydrogen bonds with the kinase hinge region.[3] The addition of an iodine atom to the pyridone scaffold, creating this compound, introduces a unique chemical property. Iodine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity, or it can serve as a reactive center for potential covalent modification of the target enzyme. This dual potential makes this compound and its derivatives a compelling class of molecules for enzyme inhibitor screening and mechanism-of-action studies.

These application notes provide detailed protocols for utilizing this compound to determine its inhibitory potential against a target enzyme, characterize its mode of action, and adapt these findings for high-throughput screening (HTS) applications.

Proposed Mechanism of Action: Competitive Inhibition

Many pyridone derivatives act as competitive inhibitors, binding to the enzyme's active site and preventing the substrate from binding.[2][4] This mode of action is plausible for this compound, where the pyridone core mimics the substrate's structure or key binding motifs. In this model, this compound (I) reversibly binds to the free enzyme (E), forming an enzyme-inhibitor (EI) complex. This prevents the formation of the enzyme-substrate (ES) complex, thereby reducing the rate of product (P) formation. Because the inhibitor and substrate compete for the same site, the inhibition can be overcome by increasing the substrate concentration.[5]

This interaction is characterized by an increase in the apparent Michaelis constant (Km), while the maximum velocity (Vmax) remains unchanged.[6] The inhibitor's potency is quantified by the inhibition constant (Ki).

G cluster_reaction Catalytic Pathway cluster_inhibition Inhibitory Pathway E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Iopydone Complex (EI) E->EI + I (this compound) (kon) S Substrate (S) I This compound (I) ES->E - S (k-1) E_released Free Enzyme (E) ES->E_released k_cat EI->E - I (this compound) (koff) P Product (P) E_released->P Product Formation

Caption: Proposed competitive inhibition mechanism for this compound.

Application Note 1: IC50 Determination for this compound

Objective: To determine the concentration of this compound that inhibits 50% of the target enzyme's activity (IC50) under specific assay conditions. This is a primary measurement for quantifying inhibitor potency.[7]

Principle: A fixed concentration of enzyme and substrate are incubated with varying concentrations of the inhibitor. The rate of the reaction, often measured by the appearance of a product over time, is determined.[8] The resulting data are plotted as percent inhibition versus the logarithm of inhibitor concentration to calculate the IC50 value.

Protocol: IC50 Determination

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2). The optimal pH and buffer components should be determined empirically.[9]
  • Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer. The final concentration used in the assay should be in the linear range of the reaction.
  • Substrate Stock Solution: Prepare a concentrated stock of the substrate in assay buffer. The final concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.[9]
  • This compound Stock Solution: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO.
  • Control Compounds: Include a known inhibitor (positive control) and a vehicle control (DMSO only, negative control).

2. Experimental Workflow:

Caption: Workflow for IC50 determination of this compound.

3. Step-by-Step Method (384-well plate format):

  • Serial Dilution: Prepare a serial dilution series of this compound. Start with the 10 mM stock and perform 1:3 dilutions in 100% DMSO. This creates a range of concentrations to test (e.g., 100 µM to 0.5 nM final assay concentration).[10]
  • Dispense Inhibitor: Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each this compound concentration and controls into the wells of a 384-well assay plate.
  • Add Enzyme: Add enzyme solution to all wells (e.g., 10 µL of a 2X enzyme solution) and mix.
  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
  • Initiate Reaction: Add the substrate solution to all wells (e.g., 10 µL of a 2X substrate solution) to start the reaction.
  • Measure Activity: Immediately place the plate in a plate reader and measure the signal (e.g., absorbance or fluorescence) over time (kinetic read). The initial velocity (V0) is the slope of the linear portion of this progress curve.[1]
  • Data Analysis:
  • Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V0_inhibitor - V0_min) / (V0_max - V0_min)) where V0_max is the rate of the vehicle (DMSO) control and V0_min is the rate of the positive control or no-enzyme control.
  • Plot % Inhibition versus log([this compound]) and fit the data to a four-parameter logistic equation to determine the IC50.[9]

Application Note 2: Determining this compound's Mode of Inhibition

Objective: To elucidate the kinetic mechanism by which this compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed).[7]

Principle: This experiment involves measuring the initial reaction velocity at various substrate concentrations in the presence of several fixed concentrations of this compound. The resulting data are globally fit to Michaelis-Menten models for different inhibition types.[5][11] A double reciprocal plot (Lineweaver-Burk plot) is often used for visualization, where changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) reveal the mode of inhibition.[6]

Protocol: Mode of Inhibition Study

1. Experimental Design:

  • Create a matrix of experiments varying both substrate and this compound concentrations.
  • This compound Concentrations: Use fixed concentrations based on the previously determined IC50 (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
  • Substrate Concentrations: Use a wide range of substrate concentrations that bracket the Km value (e.g., 0.1x Km to 10x Km).

2. Step-by-Step Method:

  • Follow the general assay procedure outlined in Application Note 1.
  • For each fixed concentration of this compound (including zero), perform a full substrate titration curve.
  • Measure the initial velocity (V0) for each combination of substrate and inhibitor concentration.
  • Record the data in a structured table.

3. Data Presentation and Analysis:

Table 1: Hypothetical Kinetic Data for this compound Inhibition

[Substrate] (µM)V0 (No Inhibitor) (RFU/s)V0 (0.5x IC50 this compound) (RFU/s)V0 (1x IC50 this compound) (RFU/s)V0 (2x IC50 this compound) (RFU/s)
1 10.57.86.14.2
2 18.214.111.58.5
5 33.328.024.119.3
10 47.642.037.732.6
20 62.558.154.349.5
50 78.175.873.570.9
100 87.085.984.883.1
Vmax (RFU/s) 100.0100.0100.0100.0
Km (µM) 10.015.219.829.5
  • Analysis:

    • Plot V0 versus [Substrate] for each inhibitor concentration and fit to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Generate a Lineweaver-Burk plot (1/V0 vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis (constant Vmax) but will have different x-intercepts (increasing apparent Km).[5]

    • The data in Table 1 are consistent with competitive inhibition, as the apparent Km increases with higher concentrations of this compound, while Vmax remains constant.

Application Note 3: High-Throughput Screening (HTS) Adaptation

Objective: To adapt the validated enzyme assay for HTS to screen a library of this compound analogs or other compound collections for potential inhibitors.[12][13]

Principle: HTS assays prioritize simplicity, robustness, and speed to enable the screening of thousands to millions of compounds.[14][15] This typically involves minimizing steps, using single-point concentrations, and employing a robust detection method like fluorescence or luminescence.[13] The assay quality is monitored using statistical parameters like the Z'-factor.[15]

Protocol: HTS Assay

1. Assay Miniaturization and Optimization:

  • Plate Format: Move to a higher density plate (e.g., 1536-well) to reduce reagent costs and increase throughput.
  • Reagent Stability: Ensure all reagents (enzyme, substrate) are stable for the duration of the screen under automated conditions.
  • Single-Point Concentration: Screen the compound library at a single, fixed concentration (e.g., 10 µM).
  • Endpoint vs. Kinetic: While kinetic reads are more informative, an endpoint read (measuring the signal after a fixed time) can be faster for HTS.[8] The reaction must be stopped reliably (e.g., by adding a quenching agent) and be in the linear range at the endpoint.

2. HTS Workflow:

  • Compound Plating: Use acoustic dispensing to transfer nL volumes of library compounds, positive controls, and negative controls to assay plates.
  • Reagent Addition: Use automated liquid handlers to add the enzyme solution.
  • Incubation: Incubate for the predetermined time.
  • Reaction Initiation: Add substrate to start the reaction.
  • Detection: After a fixed incubation period, read the plates using a high-throughput plate reader.

3. Quality Control and Hit Identification:

  • Z'-Factor: On each plate, include multiple wells for positive (e.g., known inhibitor) and negative (DMSO) controls. Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| An assay with a Z' > 0.5 is considered excellent for HTS.[15]
  • Hit Identification: Define a hit threshold, typically based on the standard deviation (SD) of the negative controls. For example, a compound that causes inhibition greater than 3 times the SD of the control population is considered a primary hit.[15]

References

  • Vertex AI Search. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes.
  • BenchChem. (2025). An In-depth Technical Guide on the Core Mechanism of Action of 3,4-Dihydro-6-methyl-2-pyridone and its Derivatives.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Johnson, K. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-43.
  • Wang, Z., et al. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry, 401(1), 79-87.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Choudhary, A. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline.
  • Lee, B. H., et al. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology, 4(4), 299-315.
  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • Wikipedia. (n.d.). Enzyme kinetics.
  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • Wang, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1988.
  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772.
  • Creative Enzymes. (n.d.). High-throughput Enzyme Screening.
  • Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
  • Ramsay, R. R., et al. (1987). Inhibition of NADH oxidation by pyridine derivatives.

Sources

Application Notes & Protocols: Advanced Delivery Systems for Iodinated Contrast Agents in In Vivo Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Contrast—The Role of Iodinated Agents in Preclinical Imaging

X-ray computed tomography (CT) is a cornerstone of in vivo research, providing high-resolution, three-dimensional anatomical images.[1] The clarity of these images, particularly for soft tissues, is critically dependent on the use of contrast agents. Iodinated contrast media are the clinical standard, leveraging the high atomic number and electron density of iodine to effectively absorb X-rays, thereby enhancing the visibility of vascular structures and organs.[2][3]

However, conventional small-molecule iodinated agents present significant limitations for advanced preclinical research. They are typically characterized by poor pharmacokinetics, including very short blood circulation times due to rapid renal excretion.[4] This transient presence in the bloodstream restricts their utility to brief vascular-phase imaging and often prevents the detailed characterization of tissues and pathologies, such as tumors, that require longer imaging windows. To overcome these challenges, advanced delivery systems are employed to modify the agent's biodistribution, prolong its circulation, and enable targeted accumulation.[4][5][6]

The Scientific Rationale for Advanced Delivery Systems

The primary motivation for encapsulating iodinated compounds within a delivery system, such as a liposome or nanoparticle, is to transform their in vivo behavior from that of a small molecule to that of a larger, more complex entity. This shift provides two major advantages for preclinical cancer research:

  • Prolonged Blood Circulation: Bare nanoparticles and liposomes are quickly recognized by the immune system's reticuloendothelial system (RES), leading to rapid clearance by phagocytic cells primarily in the liver and spleen.[7][8] To counteract this, the surface of these delivery systems is functionalized with hydrophilic polymers, most commonly polyethylene glycol (PEG). This "PEGylation" creates a hydration layer that sterically hinders the adsorption of serum proteins (opsonization), effectively camouflaging the particle from the immune system.[7][9] The result is a dramatic increase in blood residence time, allowing the agent to serve as a "blood-pool" contrast agent for extended periods.[7][10]

  • Enhanced Permeability and Retention (EPR) Effect: Tumors are characterized by rapid and chaotic angiogenesis, which results in blood vessels that are poorly organized and "leaky" compared to healthy vasculature.[10] These vessels have gaps large enough for nanoparticles (up to several hundred nanometers) to pass through, a process known as extravasation. Furthermore, tumors typically have dysfunctional lymphatic drainage, meaning that once the nanoparticles enter the tumor's interstitial space, they are not effectively cleared.[10] This dual phenomenon of passive extravasation and impaired clearance is known as the Enhanced Permeability and Retention (EPR) effect, which leads to the gradual accumulation of the nanoparticle-based contrast agent within the tumor over hours or days.[7][10]

Featured Delivery System: Liposomal Iodine

Liposomes are vesicles composed of one or more lipid bilayers, forming an aqueous core.[11][12] Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic compounds make them an ideal drug delivery platform.[13][14] For iodinated contrast agents, the compound can be encapsulated within the aqueous core, creating a stable, long-circulating nanoparticle that is perfectly suited to exploit the EPR effect for tumor imaging.[7][10][13]

Workflow for Liposomal Iodine in Preclinical CT Imaging

The following diagram outlines the comprehensive workflow, from formulation to in vivo data analysis.

G cluster_0 Part 1: Formulation & QC cluster_1 Part 2: In Vivo Application cluster_2 Part 3: Data Analysis A 1. Lipid Film Hydration (Lipids + Iodinated Agent) B 2. Size Extrusion A->B C 3. Purification (Remove free agent) B->C D 4. Quality Control (DLS for Size, Zeta Potential) C->D E 5. Animal Preparation (Anesthesia, Catheterization) D->E Validated Formulation F 6. IV Administration (Tail Vein Injection) E->F G 7. Micro-CT Imaging (Baseline + Post-Injection Scans) F->G H 8. Image Reconstruction G->H Image Data I 9. ROI Analysis (Tumor, Liver, Blood Pool) H->I J 10. Quantify Enhancement (Hounsfield Units over Time) I->J

Caption: Workflow from liposome formulation to in vivo imaging analysis.

Application Protocol 1: Preparation & Characterization of PEGylated Liposomal Iodine

This protocol describes the formulation of a PEGylated liposomal contrast agent encapsulating a non-ionic, water-soluble iodinated compound (e.g., Iohexol or Iopamidol) using the lipid film hydration and extrusion method.

A. Materials & Equipment

  • Lipids:

    • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

    • Cholesterol

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Contrast Agent: Iohexol solution (e.g., 300 mg Iodine/mL)

  • Solvent: Chloroform

  • Buffer: HEPES-buffered saline (HBS), pH 7.4

  • Equipment:

    • Rotary evaporator

    • Water bath sonicator

    • Liposome extruder (e.g., Avanti Mini-Extruder)

    • Polycarbonate membranes (100 nm pore size)

    • Dynamic Light Scattering (DLS) instrument

    • Dialysis tubing or size exclusion chromatography system

B. Step-by-Step Methodology

  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve DPPC, Cholesterol, and DSPE-PEG2000 in chloroform at a molar ratio of approximately 55:40:5.

    • Causality: Cholesterol is included to modulate the fluidity and stability of the lipid bilayer, while DSPE-PEG2000 provides the PEG surface coating necessary for long circulation in vivo.[7]

  • Lipid Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath (~60°C) under reduced pressure to evaporate the chloroform.

    • Continue until a thin, uniform, and dry lipid film is formed on the inner surface of the flask.

  • Hydration of Lipid Film:

    • Warm the Iohexol solution and the HBS buffer to ~60°C (above the phase transition temperature of DPPC).

    • Add the warm Iohexol solution to the flask containing the lipid film.

    • Agitate the flask vigorously (vortexing or bath sonication) for 30-60 minutes. This process hydrates the lipid film, causing it to self-assemble into multilamellar vesicles (MLVs) that encapsulate the iodinated agent.

  • Liposome Sizing by Extrusion:

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane 15-21 times. This process subjects the liposomes to high shear forces, reducing their size and lamellarity to produce more uniform large unilamellar vesicles (LUVs).

    • Causality: A uniform particle size below 200 nm is crucial for effective circulation and extravasation through leaky tumor vasculature via the EPR effect.[10]

  • Purification:

    • Remove the unencapsulated (free) Iohexol from the liposome suspension. This can be achieved via dialysis against HBS or by using size exclusion chromatography.

    • Self-Validation: This step is critical to ensure that the observed contrast enhancement in vivo is due to the liposomal agent and not the rapidly clearing free agent.

C. Quality Control & Data Summary

Before in vivo use, the formulation must be characterized. Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.[15]

ParameterTarget ValueRationale
Hydrodynamic Diameter 100 - 150 nmOptimal size for prolonged circulation and EPR-mediated tumor accumulation.[10]
Polydispersity Index (PDI) < 0.2Indicates a monodisperse, homogenous population of liposomes.[15]
Zeta Potential Near-neutral (-10 to +10 mV)A neutral surface charge, aided by PEGylation, helps prevent aggregation and opsonization.
Encapsulation Efficiency > 10%Quantifies the amount of iodinated agent successfully loaded into the liposomes.

Application Protocol 2: In Vivo Micro-CT Imaging in a Murine Xenograft Model

This protocol details the intravenous administration of the liposomal iodine formulation and subsequent CT imaging to visualize biodistribution and tumor accumulation.

A. Animal Preparation

  • Use immunocompromised mice (e.g., NU/NU) bearing subcutaneous tumors (e.g., human breast or colon cancer cell lines). Tumors should be palpable (~100-200 mm³).

  • Anesthetize the mouse using isoflurane (1-2% in oxygen). Maintain anesthesia throughout the imaging procedure.[16]

  • Place the mouse on a heated stage to maintain body temperature (~37°C).

  • For intravenous (IV) administration, place a catheter in the lateral tail vein.[17][18] Secure the catheter with tape.

  • Position the animal in the micro-CT scanner.

B. Administration and Imaging Protocol

  • Baseline Scan: Acquire a pre-contrast CT scan of the region of interest (e.g., the tumor and abdominal area).

  • Contrast Administration:

    • Slowly inject the validated liposomal iodine formulation via the tail vein catheter.

    • A typical dose is 5-10 ml/kg, but this must be optimized based on iodine concentration and animal model.[19]

    • Causality: A slow bolus injection is recommended to prevent adverse hemodynamic effects.[19]

  • Dynamic & Post-Contrast Scans:

    • Immediate Post-Injection (0-10 min): Acquire a scan to visualize the agent in the vascular "blood-pool" phase. Major blood vessels will be highly enhanced.[7]

    • Delayed Scans (e.g., 1h, 6h, 24h): Acquire subsequent scans at various time points.

    • Causality: These delayed scans are essential for observing the clearance from the blood and the gradual accumulation in the tumor via the EPR effect, as well as uptake in the liver and spleen by the RES.[7][10]

C. Data Analysis and Interpretation

  • Image Reconstruction: Reconstruct all CT scans using the scanner's software with identical parameters.

  • Region of Interest (ROI) Analysis:

    • On the reconstructed images, draw ROIs around the tumor, a major blood vessel (e.g., aorta), liver, spleen, and a muscle area (as a control tissue).

    • For each ROI at each time point, calculate the mean radiodensity in Hounsfield Units (HU).

  • Quantification of Enhancement:

    • The change in contrast (ΔHU) is calculated as: ΔHU = (HUpost-contrast) - (HUpre-contrast)

    • Plot the ΔHU for each ROI over time.

    • Expected Outcome: You should observe a high initial ΔHU in the blood pool, which decreases over time. Concurrently, the ΔHU in the tumor should gradually increase, peaking at a later time point (e.g., 6-24h), demonstrating successful accumulation. The liver and spleen will also show significant enhancement as they clear the liposomes from circulation.[7][10]

References

  • Ghaghada, K. B., et al. (2011). In vivo small animal micro-CT using nanoparticle contrast agents. Frontiers in Pharmacology. Available at: [Link]

  • Rosenberger, S., et al. (2022). Nanoparticles as contrast agents for in-vivo bioimaging: Current status and future perspectives. ResearchGate. Available at: [Link]

  • Boll, H., et al. (2011). In vivo small animal micro-CT using nanoparticle contrast agents. PMC - NIH. Available at: [Link]

  • Longmire, M., et al. (2011). In vivo biodistribution of nanoparticles. Nanomedicine. Available at: [Link]

  • Korting, H. C., et al. (2004). Povidone-iodine liposomes--an overview. PubMed. Available at: [Link]

  • Wang, J., et al. (2023). Radiolabeled Biodistribution of Expansile Nanoparticles: Intraperitoneal Administration Results in Tumor Specific Accumulation. ACS Nano. Available at: [Link]

  • Zhang, Y., et al. (2019). Targeted IO nanoparticles for tumor imaging in vivo. ResearchGate. Available at: [Link]

  • Pickup, S., et al. (2022). Dynamic Contrast Enhanced MRI of mouse Abdomen. Protocols.io. Available at: [Link]

  • Ribeiro, D., et al. (2022). Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. Pharmaceuticals (Basel). Available at: [Link]

  • Badea, C., et al. (2012). Intraperitoneal administration of an iodine-based contrast agent to improve abdominal micro-computed tomography imaging in mice. ResearchGate. Available at: [Link]

  • Liv Hospital. (n.d.). Iodine for CT Scan: Crucial Facts on Enhancement & Safety. Liv Hospital. Available at: [Link]

  • Al-Hazmi, F., et al. (2016). Composite Iodine-gold Nanoparticles as a Contrast Agent in Computed Tomography. Journal of Medical Signals and Sensors. Available at: [Link]

  • Lee, H. Y., et al. (2007). Receptor-Targeted Nanoparticles for In Vivo Imaging of Breast Cancer. Clinical Cancer Research. Available at: [Link]

  • Pattni, B. S., et al. (2015). Liposomal Formulations: A Recent Update. MDPI. Available at: [Link]

  • Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Research and Innovation | Virginia Tech. Available at: [Link]

  • Wang, H., et al. (2013). Biodegradable Iodinated Polydisulfides as Contrast Agents for CT Angiography. Biomacromolecules. Available at: [Link]

  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. University of British Columbia. Available at: [Link]

  • Kim, J., et al. (2013). Nanoparticles for multimodal in vivo imaging in nanomedicine. International Journal of Nanomedicine. Available at: [Link]

  • Wikipedia. (n.d.). Iodinated contrast. Wikipedia. Available at: [Link]

  • Al-Hazmi, F., et al. (2016). Composite Iodine-gold Nanoparticles as a Contrast Agent in Computed Tomography. Journal of Medical Signals and Sensors. Available at: [Link]

  • Wang, Y., et al. (2024). The Necessity to Investigate In Vivo Fate of Nanoparticle-Loaded Dissolving Microneedles. Pharmaceutics. Available at: [Link]

  • Lee, Y., & Lee, S. (2021). Evolution of Drug Delivery Systems: From 1950 to 2020 and Beyond. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Zhang, L., et al. (2014). Development of liposomal formulations: From concept to clinical investigations. Asian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, P., & Singh, S. (2025). Liposomal Drug Delivery Systems: An Intro as a Primer for Advanced Therapeutics. Preprints.org. Available at: [Link]

  • Kumar, P., & Singh, S. (2025). Innovations and Mechanisms in Liposomal Drug Delivery: A Comprehensive Introduction. Preprints.org. Available at: [Link]

  • Li, Y., et al. (2024). Research Progress of Drug Delivery Systems Targeting the Kidneys. International Journal of Molecular Sciences. Available at: [Link]

  • Kim, S., et al. (2010). Conjugated polymer nanoparticles for biomedical in vivo imaging. Chemical Communications. Available at: [Link]

  • CD Formulation. (2023). Drug Delivery Systems Development. Labinsights. Available at: [Link]

  • Sharma, A. (2023). Innovations in Drug Delivery Systems: Paving the Way for Precision Medicine. Prime Scholars. Available at: [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia. Available at: [Link]

  • Hughes, J. D., et al. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for Preclinical Efficacy Studies of Iopydone as a Radiosensitizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopydone, a novel di-iodinated pyridinone derivative, is under investigation as a potential therapeutic agent. This document provides detailed application notes and protocols for designing and conducting preclinical efficacy studies of this compound in animal models, with a specific focus on its application as a radiosensitizing agent for the treatment of glioblastoma. The protocols outlined herein are based on established methodologies for similar compounds, such as 5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR), and are intended to serve as a comprehensive guide for researchers in this field.[1][2][3] The overarching goal is to ensure the generation of robust and reproducible data to support the clinical translation of this compound.

The rationale for investigating this compound as a radiosensitizer stems from the established principle that halogenated pyrimidines can be incorporated into the DNA of rapidly dividing tumor cells.[1][2] This incorporation is hypothesized to render the cancer cells more susceptible to the damaging effects of ionizing radiation, thereby enhancing the therapeutic efficacy of radiotherapy. This document will provide the scientific reasoning behind the selection of animal models, experimental endpoints, and procedural details to rigorously test this hypothesis.

I. Core Principles of Experimental Design

A well-designed preclinical study is paramount for obtaining meaningful and translatable results. The following principles should be at the forefront when planning efficacy studies for this compound.

Rationale for Animal Model Selection

The choice of an appropriate animal model is critical and should mimic the human disease as closely as possible.[4] For glioblastoma, a highly aggressive primary brain tumor, the orthotopic xenograft model using human glioblastoma cell lines in immunocompromised mice is considered a gold standard.[5][6][7]

  • Cell Line: The U251 human glioblastoma cell line is a well-characterized and widely used model that recapitulates key features of human glioblastoma, including infiltrative growth and necrosis.[5]

  • Animal Strain: Athymic nude mice (e.g., Balb/c nude or Foxn1nu/Foxn1+) are suitable hosts for human tumor xenografts due to their deficient T-cell function, which prevents rejection of the human tumor cells.[5][8]

Study Endpoints for Efficacy and Safety

Primary and secondary endpoints must be clearly defined to assess both the efficacy and safety of this compound in combination with radiation.

Primary Efficacy Endpoints:

  • Tumor Growth Delay: The time it takes for tumors to reach a predetermined size after treatment is a robust measure of therapeutic efficacy.[4][9][10][11][12]

  • Survival Analysis: In orthotopic models, median and overall survival are critical endpoints that directly reflect the clinical benefit.[5][13]

Secondary Efficacy Endpoints:

  • Sensitizer Enhancement Ratio (SER): This ratio quantifies the degree to which this compound enhances the effect of radiation. It is calculated as the ratio of the radiation dose required to produce a specific biological effect (e.g., 50% survival fraction) without the drug to the dose required for the same effect with the drug.[14][15][16][17] An SER greater than 1 indicates radiosensitization.

  • Drug Incorporation into Tumor DNA: Quantifying the percentage of this compound's active metabolite incorporated into the DNA of tumor cells provides a direct measure of the drug's mechanism of action.[1][3]

Safety and Toxicity Endpoints:

  • Systemic Toxicity: Monitoring for signs of toxicity such as weight loss, changes in behavior, and signs of distress is crucial.[1][3]

  • Histopathology of Normal Tissues: Microscopic examination of vital organs (e.g., liver, kidney, bone marrow, gastrointestinal tract) is essential to identify any drug-related pathology.[18][19][20]

  • Drug Incorporation into Normal Tissue DNA: Assessing the level of drug incorporation into the DNA of healthy, rapidly dividing tissues (e.g., bone marrow, intestinal crypts) is important for evaluating potential off-target effects.[1][3]

Statistical Considerations
  • Sample Size Calculation: The number of animals per group should be justified by a power analysis to ensure that the study is adequately powered to detect a statistically significant treatment effect.[11]

  • Data Analysis:

    • Tumor growth data should be analyzed using appropriate statistical models that can account for the longitudinal nature of the data, such as mixed-effects models or linear regression.[10][11][12]

    • Survival data should be analyzed using Kaplan-Meier curves and the log-rank test.[9]

    • Comparisons between treatment groups for other endpoints should be performed using appropriate statistical tests (e.g., t-test, ANOVA) after assessing the data distribution.

II. Experimental Protocols

The following section provides detailed, step-by-step protocols for conducting an efficacy study of this compound as a radiosensitizer in a glioblastoma xenograft model.

Animal Model and Tumor Implantation

ExperimentalWorkflow cluster_setup Animal and Cell Line Preparation cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth Monitoring cluster_treatment Treatment Initiation cluster_endpoints Endpoint Assessment CellCulture U251 Cell Culture TumorImplantation Subcutaneous or Orthotopic Implantation of U251 Cells CellCulture->TumorImplantation AnimalAcclimatization Athymic Mice Acclimatization AnimalAcclimatization->TumorImplantation TumorMonitoring Tumor Volume Measurement TumorImplantation->TumorMonitoring Randomization Randomization into Treatment Groups TumorMonitoring->Randomization IopydoneAdmin This compound Administration Randomization->IopydoneAdmin Radiation Radiation Therapy Randomization->Radiation Efficacy Efficacy Assessment (Tumor Growth, Survival) IopydoneAdmin->Efficacy Safety Safety Assessment (Toxicity, Histopathology) IopydoneAdmin->Safety PKPD PK/PD Analysis IopydoneAdmin->PKPD Radiation->Efficacy Efficacy->Safety

Protocol 2.1.1: U251 Glioblastoma Xenograft Implantation (Subcutaneous)

  • Cell Culture: Culture U251 human glioblastoma cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).

  • Cell Preparation: On the day of implantation, harvest exponentially growing cells using trypsin-EDTA. Wash the cells with sterile, serum-free media or PBS and determine cell viability and concentration using a hemocytometer or automated cell counter. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 1 x 10^7 cells/mL.[8]

  • Animal Preparation: Use 6-8 week old female athymic nude mice. Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

  • Implantation: Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.[21]

  • Post-Implantation Monitoring: Monitor the animals for any adverse reactions to the procedure.

Protocol 2.1.2: U251 Glioblastoma Xenograft Implantation (Orthotopic)

Note: This procedure requires specialized stereotactic equipment and surgical expertise.

  • Cell Preparation: Prepare U251 cells as described in Protocol 2.1.1, resuspending them in sterile PBS at a concentration of 1.5 x 10^5 cells/µL.

  • Animal Preparation: Anesthetize a 6-8 week old female athymic nude mouse and place it in a stereotactic frame.

  • Surgical Procedure: Create a small incision in the scalp to expose the skull. Using a stereotactic drill, create a small burr hole at the desired coordinates for the striatum.

  • Implantation: Slowly inject 5 µL of the cell suspension (containing 7.5 x 10^5 cells) into the striatum using a Hamilton syringe.[5]

  • Closure: Seal the burr hole with bone wax and suture the scalp incision.

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for neurological deficits.

This compound Formulation and Administration

Protocol 2.2.1: this compound Formulation for Oral Gavage

Note: The optimal vehicle for this compound should be determined based on its solubility and stability. The following is a general protocol.

  • Vehicle Selection: A common vehicle for oral gavage in mice is a suspension in 0.5% carboxymethylcellulose (CMC) in saline.[22]

  • Formulation: Weigh the required amount of this compound and suspend it in the vehicle to achieve the desired concentration for dosing (e.g., 75 mg/mL and 150 mg/mL for doses of 750 and 1500 mg/kg/day, respectively, in a 20g mouse receiving a 0.2 mL gavage). Ensure the suspension is homogenous before each administration.

Protocol 2.2.2: this compound Administration

  • Dosing Schedule: Administer this compound or vehicle control daily via oral gavage for 14 consecutive days.[3]

  • Procedure: Use an appropriately sized gavage needle for mice. Gently restrain the mouse and insert the gavage needle into the esophagus, delivering the formulation directly into the stomach. Monitor the animal for any signs of distress during and after the procedure.

Radiation Therapy

Protocol 2.3.1: Tumor Irradiation

  • Timing: Initiate radiation therapy after the tumors have reached a palpable size (e.g., 100-150 mm³ for subcutaneous tumors).[8]

  • Radiation Source: Use a small animal irradiator with a cesium-137 or X-ray source.

  • Dosimetry: Ensure accurate dosimetry to deliver a precise radiation dose to the tumor.

  • Procedure: Anesthetize the tumor-bearing mice. Shield the rest of the body with lead, exposing only the tumor area to the radiation beam.[13][21]

  • Fractionation Schedule: Deliver a total dose of 8 Gy, fractionated as 2 Gy per day for 4 consecutive days.[3]

Efficacy and Safety Assessment

Protocol 2.4.1: Tumor Volume Measurement

  • Frequency: Measure tumor dimensions two to three times per week using digital calipers.[23]

  • Calculation: Calculate the tumor volume using the formula: Volume = (length x width²) / 2 .[24][25][26]

  • Endpoint: Euthanize animals when tumors reach a predetermined endpoint (e.g., 1500-2000 mm³) or if there are signs of ulceration or distress, in accordance with institutional animal care and use committee (IACUC) guidelines.[23]

Protocol 2.4.2: Pharmacokinetic (PK) Analysis

  • Blood Collection: At specified time points after this compound administration, collect blood samples (e.g., via submandibular or saphenous vein puncture for serial sampling, or terminal cardiac puncture).[27][28][29][30] Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for concentrations of this compound and its active metabolites using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Protocol 2.4.3: Histopathology

  • Tissue Collection: At the end of the study, euthanize the animals and perform a complete necropsy. Collect tumors and major organs (liver, kidneys, spleen, lungs, heart, brain, bone marrow, and gastrointestinal tract).

  • Tissue Fixation: Fix the tissues in 10% neutral buffered formalin.

  • Processing and Staining: Process the fixed tissues, embed them in paraffin, section them, and stain with hematoxylin and eosin (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist should perform a blinded microscopic examination of the tissues to identify and score any pathological changes.[18]

III. Data Presentation and Interpretation

Quantitative Data Summary
Parameter Vehicle Control This compound Alone Radiation Alone This compound + Radiation
Median Tumor Growth Delay (days)
Median Survival (days)
Sensitizer Enhancement Ratio (SER) N/AN/AN/A
% IUdR Incorporation in Tumor DNA
% Body Weight Change
% IUdR Incorporation in Bone Marrow DNA
Visualization of Key Relationships

SignalingPathway This compound This compound (Oral Administration) Conversion Hepatic Conversion (Aldehyde Oxidase) This compound->Conversion Metabolism ActiveMetabolite Active Metabolite (e.g., IUdR) Conversion->ActiveMetabolite DNA_Incorp Incorporation into Tumor Cell DNA ActiveMetabolite->DNA_Incorp Cellular Uptake DNA_Damage Increased DNA Damage DNA_Incorp->DNA_Damage Radiation Ionizing Radiation Radiation->DNA_Damage Cell_Death Tumor Cell Death DNA_Damage->Cell_Death

IV. Conclusion

The successful execution of the protocols detailed in these application notes will provide critical data on the efficacy and safety of this compound as a radiosensitizing agent. Rigorous adherence to these guidelines, combined with a thorough understanding of the underlying scientific principles, will be instrumental in advancing this compound through the preclinical development pipeline and, ultimately, into clinical evaluation for the benefit of patients with glioblastoma.

V. References

  • Heitjan, D. F., Manni, A., & Santen, R. J. (1993). Statistical analysis of in vivo tumor growth experiments. Cancer Research, 53(24), 6042-6050.

  • Her, S., et al. (2024). Radiobiological perspective on metrics for quantifying dose enhancement effects of High-Z nanoparticles. Frontiers in Oncology, 14, 1367713.

  • Hather, G., et al. (2014). The statistical analysis of in vivo tumour growth experiments. British Journal of Cancer, 111(12), 2274-2282.

  • Altogen Labs. (n.d.). U251 Xenograft Model. Retrieved from [Link]

  • Oppelt, M., et al. (2019). Analysing Tumour Growth Delay Data from Animal Irradiation Experiments with Deviations from the Prescribed Dose. Cancers, 11(9), 1276.

  • Smolander, J., et al. (2012). Improved Statistical Modeling of Tumor Growth and Treatment Effect in Preclinical Animal Studies with Highly Heterogeneous Responses In Vivo. Clinical Cancer Research, 18(16), 4385-4396.

  • Vo, T. N., et al. (2018). Statistical analysis of longitudinal data on tumour growth in mice experiments. Journal of Applied Statistics, 45(14), 2561-2574.

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Candolfi, M., et al. (2007). Intracranial glioblastoma models in preclinical neuro-oncology: neuropathological characterization and tumor progression. Journal of Neuro-Oncology, 85(2), 133-148.

  • Heravi, M. S., et al. (2018). Main Approaches to Enhance Radiosensitization in Cancer Cells by Nanoparticles: A Systematic Review. Journal of Biomedical Physics & Engineering, 8(4), 425-442.

  • Ruiz, M. R., et al. (2024). Radiotherapy protocols for mouse cancer model. Methods in Cell Biology, 182, 223-239.

  • Vium, M., et al. (2021). Role of Histopathology in Preclinical Toxicology. IntechOpen.

  • Creative Bioarray. (2024). Preclinical Histopathology: A Powerful Insight into Early Drug Development. Retrieved from [Link]

  • Histopathology of Preclinical Toxicity Studies Interpretation And Relevance In Drug Safety Evaluation. (n.d.). ResearchGate.

  • Carlson, B. L., et al. (2004). Use of an Orthotopic Xenograft Model for Assessing the Effect of Epidermal Growth Factor Receptor Amplification on Glioblastoma Radiation Response. Clinical Cancer Research, 10(22), 7532-7540.

  • ResearchGate. (n.d.). Sensitizer enhancement ratio (SER) of trichostatin A (TSA). [Image]. Retrieved from [Link]

  • Subiel, A., et al. (2016). Standards and Methodologies for Characterizing Radiobiological Impact of High-Z Nanoparticles. Theranostics, 6(7), 1045-1061.

  • Bio-protocol. (n.d.). Mouse glioblastoma xenograft model. Retrieved from [Link]

  • National Toxicology Program. (2010). OECD Guidance Document 125: Histopathology for Subacute and Subchronic Inhalation Toxicity Studies. Retrieved from [Link]

  • Bio-protocol. (n.d.). Radiation therapy. Retrieved from [Link]

  • ResearchGate. (2020). Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements. [PDF].

  • Washington State University Institutional Animal Care and Use Committee. (2024). Guideline #8: Tumor Burden in Rodents. Retrieved from [Link]

  • Gao, C., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (98), 52629.

  • Greaves, P. (2000). Histopathology of Preclinical Toxicity Studies (2nd ed.). Elsevier.

  • ResearchGate. (n.d.). Sensitizer enhancement ratios for up to 5 sensitized fractions. [Table]. Retrieved from [Link]

  • Jensen, M. M., et al. (2010). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. Journal of Experimental Therapeutics and Oncology, 8(4), 341-348.

  • DergiPark. (2020). Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. Retrieved from [Link]

  • Reilly, R. M., et al. (2022). Treatment of Orthotopic U251 Human Glioblastoma Multiforme Tumors in NRG Mice by Convection-Enhanced Delivery of Gold Nanoparticles Labeled with the β-Particle-Emitting Radionuclide, 177Lu. Molecular Pharmaceutics, 19(12), 4635-4648.

  • Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats.

  • JoVE. (2022). Tumor Xenografts Stereotactic Implantation and BLI | Protocol Preview [Video]. YouTube.

  • ELK Biotechnology. (n.d.). Common Methods of Blood Collection in the Mouse. Retrieved from [Link]

  • IDEXX BioAnalytics. (n.d.). Rodent Blood Collection and Sample Preparation Guide.

  • Kinsella, T. J., et al. (1997). 5-iodo-2-pyrimidinone-2'-deoxyuridine and 5-iodo-2-pyrimidinone-2'-deoxyribose Toxicity, Pharmacokinetics, and DNA Incorporation in Athymic Mouse Tissues and the Human Colon Cancer Xenograft, HCT-116. Clinical Cancer Research, 3(8), 1343-1350.

  • AIR Unimi. (n.d.). Immunohistopathological and neuroimaging characterization of murine orthotopic xenograft models of glioblastoma multiforme recap.

  • Google Patents. (2016). WO2016057699A1 - Methods and compositions for the treatment of cancer with 5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR).

  • Kumar, P., et al. (2013). First-in-Human Phase 0 Trial of Oral 5-Iodo-2-Pyrimidinone-2′-Deoxyribose in Patients with Advanced Malignancies. Clinical Cancer Research, 19(7), 1852-1857.

  • Kinsella, T. J., et al. (2000). Preclinical toxicity and efficacy study of a 14-day schedule of oral 5-iodo-2-pyrimidinone-2'-deoxyribose as a prodrug for 5-iodo-2'-deoxyuridine radiosensitization in U251 human glioblastoma xenografts. Clinical Cancer Research, 6(4), 1438-1445.

  • Day, B. W., et al. (2014). Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research. Journal of the American Association for Laboratory Animal Science, 53(5), 489-498.

Sources

Application Notes & Protocols: Standard Operating Procedure for the Handling and Storage of Iopydone

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-CHEM-IOPY-001

Version: 1.0

Introduction: The Criticality of Protocol in Iopydone Management

This compound, known systematically as 3,5-diiodo-4(1H)-pyridinone, is a high-density, iodinated organic compound.[1] Its primary application in the biomedical field is as a radiopaque contrast medium, a substance used to enhance the visibility of internal structures during radiographic procedures like bronchography.[2][3] The two iodine atoms integrated into its pyridinone backbone are responsible for absorbing X-rays, thereby creating the contrast necessary for detailed imaging.[1][3]

The efficacy of this compound as a contrast agent and the safety of the personnel handling it are contingent upon the preservation of its chemical integrity and the mitigation of exposure risks. This compound is a stable compound under optimal conditions but is susceptible to degradation, particularly through the loss of iodine, when improperly handled or stored.[1] Furthermore, it presents specific health hazards that necessitate rigorous adherence to safety protocols.

This document provides a detailed standard operating procedure (SOP) for the handling and storage of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Adherence to these guidelines is crucial for ensuring experimental reproducibility, personnel safety, and compliance with regulatory standards.

Physicochemical Properties and Stability Profile

A thorough understanding of this compound's properties is fundamental to its safe handling. These characteristics dictate the necessary storage conditions and handling precautions.

Table 1: Key Physicochemical Properties of this compound

Property Value Rationale for Handling/Storage
IUPAC Name 3,5-diiodo-1H-pyridin-4-one[4] Ensures unambiguous identification of the chemical.
CAS Registry Number 5579-93-1[1][2][4][5] Provides a universal identifier for database and safety searches.
Molecular Formula C₅H₃I₂NO[1][3] Indicates the presence of iodine, a heavy element contributing to its density and potential reactivity.
Molecular Weight 346.89 g/mol [1][2][3][4] Important for accurate molar concentration calculations in experimental protocols.
Appearance Off-white needles or crystalline powder.[1][3] Visual inspection can help identify potential contamination or degradation (e.g., discoloration).
Solubility Practically insoluble in water, ethanol, and ether; Soluble in caustic alkalies (e.g., NaOH).[1][2] Dictates the choice of solvents for creating solutions and cleaning procedures.
Decomposition Temp. Decomposes at 321°C.[1][2][3] Indicates high thermal stability under normal lab conditions, but thermal decomposition can produce toxic products.[6]

| Stability Profile | Susceptible to iodine loss under prolonged UV exposure or high humidity.[1] Hygroscopic.[7] | Crucial for Storage: Mandates storage in amber, airtight containers in a dry environment.[1] |

Hazard Identification and Risk Assessment

This compound is classified with specific hazards that must be managed through engineering controls, personal protective equipment (PPE), and safe work practices.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed. [4]

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

Risk Assessment: The primary routes of occupational exposure are inhalation of the powder, skin contact, eye contact, and accidental ingestion. The risk associated with these hazards is highest when handling the powdered form of the compound, as it can be easily aerosolized. The causality is clear: the chemical nature of this compound makes it an irritant to mucous membranes and skin. Therefore, all handling procedures for solid this compound must be designed to contain the powder and prevent direct contact.

Standard Operating Procedure for Handling this compound

This section outlines the mandatory procedures for safely handling this compound in a laboratory setting.

Engineering Controls

The primary engineering control for handling this compound powder is a certified chemical fume hood . This is non-negotiable. The fume hood's negative pressure environment is essential to contain airborne particles and prevent inhalation, directly addressing the H335 respiratory irritation hazard.[7][8] The work area within the hood should be clean and uncluttered.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles are required to protect against airborne particles and splashes, mitigating the risk of serious eye irritation (H319).[7][9]

  • Hand Protection: Nitrile rubber gloves are mandatory.[7] Gloves must be inspected before use and changed immediately if contaminated. This is the primary barrier against skin irritation (H315).

  • Body Protection: A full-length laboratory coat must be worn and fully fastened to protect against contamination of skin and clothing.[8]

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatula, weigh paper/boat, glassware, solvent) and place it inside the fume hood to minimize traffic in and out of the containment area.

    • Decontaminate the work surface within the fume hood.

  • Equilibration:

    • Retrieve the sealed this compound container from its refrigerated storage.

    • Allow the container to equilibrate to room temperature for at least 30 minutes before opening . This is a critical step. This compound is hygroscopic[7]; opening a cold container in a warmer, more humid environment will cause atmospheric moisture to condense on the powder, promoting degradation.

  • Weighing and Dispensing:

    • Perform all weighing operations on a tared weigh boat or paper inside the fume hood.

    • Handle the powder gently with a clean spatula to avoid generating dust.

    • Immediately after dispensing the required amount, securely close the this compound container.

  • Dissolution:

    • If preparing a solution, add the weighed this compound to the appropriate solvent (e.g., a dilute NaOH solution) within a suitable container (e.g., a beaker or flask).

    • Use a magnetic stirrer if necessary to aid dissolution. Keep the container covered to the extent possible.

  • Post-Handling Cleanup:

    • Carefully wipe down the spatula and work surface with a damp cloth to remove any residual powder.

    • Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated, sealed hazardous waste container.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Cleanup Phase prep 1. Verify Fume Hood & Assemble Materials equilibrate 2. Equilibrate Container to Room Temperature prep->equilibrate don_ppe 3. Don Full PPE equilibrate->don_ppe weigh 4. Weigh this compound Powder don_ppe->weigh dissolve 5. Transfer & Dissolve (if needed) weigh->dissolve seal 6. Tightly Seal Stock Container weigh->seal cleanup 7. Decontaminate Surfaces & Equipment seal->cleanup dispose 8. Dispose of Waste cleanup->dispose doff_ppe 9. Doff PPE & Wash Hands dispose->doff_ppe end End doff_ppe->end start Start start->prep

Caption: Workflow for the safe handling of solid this compound.

Spill and Emergency Procedures
  • Small Spill (Powder):

    • Evacuate non-essential personnel. Ensure the area is well-ventilated (fume hood on).

    • Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to prevent further aerosolization.[8]

    • Carefully sweep the material into a designated hazardous waste container. Do not dry sweep.

    • Decontaminate the spill area with an appropriate cleaning solution, followed by water.

    • Dispose of all cleanup materials as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

Standard Operating Procedure for Storage of this compound

Proper storage is paramount to maintaining the long-term stability and purity of this compound. Degradation can compromise experimental results and potentially create unknown toxicological risks.

Optimal Storage Conditions

The following conditions are mandatory for the storage of this compound. These are summarized in Table 2.

Table 2: Mandatory Storage Conditions for this compound

Parameter Requirement Rationale
Temperature +5°C (Refrigerated) [1] Slows down potential degradation pathways. The specific temperature is based on stability study recommendations.
Light Exposure Protect from Light This compound is susceptible to photodegradation (iodine loss) upon UV exposure.[1] Storage in amber glass vials or opaque containers is required.[1][10]
Atmosphere Tightly Sealed Container Prevents exposure to atmospheric moisture and contaminants. For long-term storage, purging the container with an inert gas like argon or nitrogen is a best practice.[7]

| Humidity | Dry Environment | The compound is hygroscopic and sensitive to high humidity, which can lead to degradation.[1][7] Do not store near sinks or other sources of moisture. |

G start This compound Received node_check_container Is container original, amber, and undamaged? start->node_check_container node_reject Quarantine & Report node_check_container->node_reject No node_check_seal Is the seal intact? node_check_container->node_check_seal Yes node_remediate Evaluate for use. Consider inert gas backfill. node_check_seal->node_remediate No node_log Log into inventory (FIFO) node_check_seal->node_log Yes node_storage Store in designated refrigerator at +5°C, away from moisture. node_log->node_storage

Caption: Decision workflow for the proper storage of incoming this compound.

Container and Labeling Requirements
  • Primary Container: this compound must be stored in its original, tightly sealed, light-resistant (amber) container whenever possible.[1] If repackaging is absolutely necessary, it must be done in a clean, dry, amber glass vial with a tight-fitting cap.

  • Labeling: All containers must be clearly labeled with, at a minimum:

    • Compound Name: "this compound"

    • CAS Number: 5579-93-1

    • Relevant GHS hazard pictograms (e.g., exclamation mark for irritant).

    • Required Storage Conditions: "Store at +5°C, Protect from Light and Moisture."

    • Date Received and/or Expiration Date.

Inventory Management and Shelf-Life Considerations
  • An accurate inventory of this compound must be maintained. A First-In, First-Out (FIFO) inventory system should be used to ensure older stock is used before newer stock.

  • While a manufacturer may provide an expiration date, for long-term research purposes where the compound is used intermittently, its stability should be periodically verified. This can be done using appropriate analytical methods (e.g., HPLC, NMR) to confirm purity and identity, in line with principles from ICH stability guidelines.[11][12]

Decontamination and Waste Disposal

  • Decontamination: All non-disposable equipment (glassware, spatulas) that has come into contact with this compound should be rinsed with a suitable solvent in the fume hood (based on solubility, a dilute alkaline solution followed by water and appropriate organic solvents may be effective) before being removed for standard washing.

  • Waste Disposal: All this compound waste, including expired product, contaminated disposables, and spill cleanup materials, is considered hazardous chemical waste. It must be collected in a clearly labeled, sealed, and puncture-proof container. Disposal must be carried out through the institution's environmental health and safety office, in strict accordance with all local, state, and federal regulations.[13]

Conclusion

The protocols detailed in this document are designed to ensure the safe and effective use of this compound. By integrating an understanding of its chemical properties with rigorous handling and storage procedures, researchers can protect themselves from potential hazards while simultaneously preserving the compound's integrity for reliable and reproducible scientific outcomes. Safety and chemical stability are not independent variables; they are intrinsically linked through diligent laboratory practice.

References

  • Title: this compound - 5579-93-1 Source: Vulcanchem URL
  • Title: this compound | C5H3I2NO | CID 21752 Source: PubChem - NIH URL
  • Title: this compound Source: DrugFuture - Chemical Index Database URL
  • Title: this compound Source: CAS Common Chemistry URL
  • Title: Buy this compound | 5579-93-1 | >98% Source: Smolecule URL
  • Source: Bracco Diagnostics Inc.
  • Title: SAFETY DATA SHEET Source: MilliporeSigma URL
  • Title: Iodine - Material Safety Data Sheet Source: Durham Tech URL
  • Title: How Should Potassium Iodide Be Stored?
  • Title: Radiographic Contrast Agents Source: MSD Manual Consumer Version URL
  • Title: Safety Considerations In Contrast Media Handling And Administration Source: American Society of Radiologic Technologists URL
  • Title: Safe Use of Contrast Media: What the Radiologist Needs to Know Source: RadioGraphics URL
  • Title: Safety Data Sheet: Iodine solution Source: Carl ROTH URL
  • Source: Sciencemadness.
  • Title: Contrast Agent Toxicity Source: StatPearls - NCBI Bookshelf URL
  • Title: SAFETY DATA SHEET - Iodine Source: Fisher Scientific URL
  • Title: SAFETY DATA SHEET - 1-Iodopentane, stabilized Source: Fisher Scientific URL
  • Title: Shelf life evaluation and extrapolation Source: Q1 Scientific URL
  • Title: SAFETY DATA SHEET Iodine Acetone (Liqui Iodi Fortis)
  • Title: Spotlight on stability: API and drug product testing Source: Almac Group URL
  • Source: European Medicines Agency (EMA)
  • Source: Occupational Safety and Health Administration (OSHA)
  • Title: Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals Source: PubMed URL

Sources

Troubleshooting & Optimization

Troubleshooting guide for Iopydone synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Iopydone Synthesis

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound synthesis. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the synthesis of this compound (3,5-diiodo-4(1H)-pyridone), a key intermediate in the development of various pharmaceutical agents. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of this compound, while conceptually straightforward, involves an electrophilic aromatic substitution that is sensitive to several parameters. Success hinges on careful control of reagents and conditions to achieve high yield and purity.

Core Synthesis Pathway: Electrophilic Iodination of 4-Pyridone

The primary route to this compound involves the direct di-iodination of the 4-pyridone (or its tautomer, 4-hydroxypyridine) ring at the electron-rich C3 and C5 positions. The pyridone ring is an electron-rich heterocyclic system, making it amenable to electrophilic substitution. The mechanism proceeds via a classic electrophilic aromatic substitution (SEAr) pathway, where an electrophilic iodine species (I+) is generated in situ and attacks the pyridone ring.[1]

Caption: General workflow for the electrophilic iodination of 4-pyridone to form this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during this compound synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?

This is a frequent issue that can typically be traced back to reagent quality, substrate reactivity, or suboptimal reaction conditions.

  • Potential Cause A: Inactive Iodinating Agent

    • Expertise & Experience: Iodinating agents like Iodine Monochloride (ICl) and N-Iodosuccinimide (NIS) are sensitive to moisture and can degrade over time.[2] ICl, for instance, can hydrolyze to hydrochloric acid and hypoiodous acid, significantly reducing its electrophilicity.[2] Molecular iodine (I₂) itself is a relatively weak electrophile and often requires an oxidizing agent or activator to generate a more potent "I+" species for the reaction to proceed efficiently.[3]

    • Troubleshooting Steps:

      • Reagent Quality Check: Use a freshly opened bottle of the iodinating agent or purify it before use. For I₂, ensure it is dry and has not been exposed to light for extended periods.

      • Activator/Catalyst: If using molecular iodine, the addition of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid can generate the necessary electrophile.[4][5] For less reactive substrates, a strong acid solvent like sulfuric acid can enhance the electrophilicity of the iodinating species.[2]

      • Correct Stoichiometry: Ensure at least two equivalents of the iodinating agent are used for the di-iodination of the pyridone ring. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.

  • Potential Cause B: Suboptimal Reaction Conditions

    • Expertise & Experience: Electrophilic iodination is highly dependent on temperature and solvent. While the activated pyridone ring can often be iodinated at room temperature, some systems may require gentle heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to decomposition.

    • Troubleshooting Steps:

      • Temperature Optimization: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C) while monitoring the progress by Thin Layer Chromatography (TLC).

      • Solvent Choice: The solvent can influence the reactivity of the iodinating species.[2] Polar aprotic solvents like DMF or acetonitrile are often effective. In some cases, using water as a solvent can significantly improve yields for certain α-iodination reactions of related systems.[6]

      • Ensure Purity of Starting Material: Impurities in the 4-pyridone starting material can inhibit the reaction.[7] It is recommended to recrystallize or purify the starting material if its quality is uncertain.

Question 2: My final product is impure, showing multiple spots on TLC. How can I improve selectivity and minimize side products?

Impurity formation often points to issues with regioselectivity, over-reaction, or degradation.

  • Potential Cause A: Formation of Mono-iodinated Product or Other Regioisomers

    • Expertise & Experience: The primary side product is often the mono-iodinated 3-iodo-4-pyridone. This occurs when the reaction does not go to completion. While iodination is strongly directed to the C3 and C5 positions, harsh conditions could potentially lead to other minor isomers.

    • Troubleshooting Steps:

      • Control Stoichiometry: Carefully controlling the molar ratio of the iodinating agent is crucial.[2] Insufficient reagent will lead to mono-iodination.

      • Reaction Time & Temperature: Monitor the reaction closely using TLC. Quench the reaction only when the di-iodinated product is maximized and starting material/mono-iodinated intermediate is minimized.[7] Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of side reactions.[2]

  • Potential Cause B: Product Degradation

    • Expertise & Experience: Iodinated aromatic compounds can be sensitive to light and heat. Prolonged reaction times at elevated temperatures may lead to the formation of degradation byproducts. The workup procedure is also critical.

    • Troubleshooting Steps:

      • Reaction Quenching: Once the reaction is complete, it should be properly quenched. A common method is to add an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining electrophilic iodine. This is indicated by the disappearance of the reddish-brown color of iodine.[1][2]

      • pH Adjustment: The product's solubility is pH-dependent. During workup, carefully adjust the pH of the aqueous solution to precipitate the this compound product.

      • Purification: Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is often effective for removing impurities. If the impurities are difficult to remove by crystallization, column chromatography may be necessary.[1][2]

Question 3: I am struggling with the product workup and purification. What is the best procedure?

Effective purification is key to obtaining high-quality this compound.

  • Expertise & Experience: The workup must neutralize excess reagents and facilitate the isolation of the solid product. Due to the potential sensitivity of iodinated compounds, assessing the stability of your product on different chromatography stationary phases can prevent loss during purification.[8]

  • Recommended Workup and Purification Protocol:

    • Quench: Cool the reaction mixture to room temperature and slowly pour it into a stirred solution of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir until the iodine color dissipates.

    • Precipitate: Carefully adjust the pH of the mixture. This compound will precipitate out as a solid. The optimal pH for precipitation should be determined empirically but is typically near neutral.

    • Isolate: Collect the solid product by vacuum filtration.

    • Wash: Wash the filter cake sequentially with cold water and then a small amount of a cold non-polar solvent (like hexane or diethyl ether) to remove soluble impurities.

    • Dry: Dry the product under vacuum.

    • Recrystallize: For higher purity, dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water) and allow it to cool slowly to form crystals.[9][10] Collect the purified crystals by filtration.

Frequently Asked Questions (FAQs)

  • Q: What are the critical parameters to monitor during the synthesis?

    • A: The most critical parameters are temperature , reaction time , and reagent stoichiometry . Use TLC to monitor the consumption of starting material and the formation of the mono- and di-iodinated products to determine the optimal reaction endpoint.

  • Q: What are the key safety precautions?

    • A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Iodinating agents can be corrosive and toxic. This compound itself is harmful if swallowed and can cause skin and eye irritation.[11]

  • Q: How should I store the final this compound product?

    • A: Store the purified, dry this compound in a tightly sealed, amber-colored vial to protect it from light and moisture. Storage at a low temperature in a desiccator is recommended for long-term stability.

Data & Protocols

Table 1: Key Reaction Parameters & Expected Outcomes
ParameterRecommended SettingRationale & Potential Impact
Starting Material 4-PyridoneHigh purity is essential to avoid side reactions.[7]
Iodinating Agent I₂, ICl, NISChoice depends on desired reactivity. ICl and NIS are more reactive than I₂.[2][12]
Stoichiometry 2.1-2.2 eq. Iodinating AgentEnsures complete di-iodination. Less than 2 eq. will result in mono-iodinated impurity.
Solvent DMF, Acetonitrile, Water[6]Affects reagent solubility and reaction rate.[2]
Temperature 25-50 °CBalances reaction rate against potential for side reactions and degradation.[2]
Workup Quench Sat. aq. Na₂S₂O₃Neutralizes excess iodine, preventing further reaction during workup.[1][2]
Typical Yield >70%Yields are highly dependent on the precise conditions and purity of reagents.
Troubleshooting Flowchart

Troubleshooting Flowchart Start Problem Encountered: Low Yield or Impure Product CheckReagents Step 1: Verify Reagents Start->CheckReagents CheckConditions Step 2: Assess Conditions Start->CheckConditions CheckWorkup Step 3: Review Workup Start->CheckWorkup ReagentPurity Are reagents fresh & pure? (ICl, NIS, 4-Pyridone) CheckReagents->ReagentPurity ConditionTemp Is temperature optimized? CheckConditions->ConditionTemp WorkupQuench Was reaction properly quenched with Na₂S₂O₃? CheckWorkup->WorkupQuench ReagentStoich Is stoichiometry correct? (>2 eq. Iodine) ReagentPurity->ReagentStoich Yes Sol_Reagent Solution: Use fresh/purified reagents. ReagentPurity->Sol_Reagent No Sol_Stoich Solution: Adjust to 2.1-2.2 eq. of iodinating agent. ReagentStoich->Sol_Stoich No ConditionTime Is reaction monitored by TLC for completion? ConditionTemp->ConditionTime Yes Sol_Temp Solution: Try gentle heating (40-50 °C) or run at RT. ConditionTemp->Sol_Temp No Sol_Time Solution: Track reaction progress to avoid premature quenching. ConditionTime->Sol_Time No WorkupPurify Is purification method (recrystallization) effective? WorkupQuench->WorkupPurify Yes Sol_Quench Solution: Implement Na₂S₂O₃ quench until color disappears. WorkupQuench->Sol_Quench No Sol_Purify Solution: Optimize recrystallization solvent or consider chromatography. WorkupPurify->Sol_Purify No

Caption: A step-by-step decision tree for troubleshooting common this compound synthesis issues.

References

  • Benchchem.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Google Patents. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
  • Buduma, K., et al. (2016).
  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing.
  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • Google Patents. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
  • Benchchem.
  • Organic Chemistry Portal.
  • Taylor & Francis Online.
  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • Chemia. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1).
  • PubChem - NIH. This compound | C5H3I2NO | CID 21752.
  • PubMed.
  • MECHANISM OF ELECTROPHILIC AROM
  • Organic Chemistry Portal.

Sources

Technical Support Center: Strategies to Reduce Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study with Iopydone

From the desk of a Senior Application Scientist: This guide is designed for researchers, scientists, and drug development professionals who are working with novel or poorly characterized small molecule inhibitors. We will use this compound (3,5-diiodo-4(1H)-pyridinone) as a hypothetical case study to explore strategies for identifying, troubleshooting, and mitigating off-target effects. While this compound has been used as a radiopaque contrast agent and some studies suggest potential antimicrobial properties, its specific molecular targets and off-target profile in a broader biological context are not extensively documented in public literature.[1][2] This scenario is common in early-stage drug discovery and chemical biology, making it an excellent framework for discussing broadly applicable strategies.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering unexpected results with a novel compound.

Q1: What is the fundamental difference between on-target and off-target effects?

A: On-target effects are the desired biological consequences of a compound interacting with its intended molecular target.[3] In contrast, off-target effects arise when the compound binds to and modulates the function of other, unintended molecules.[3] These off-target interactions can lead to experimental artifacts, misleading data, or adverse effects in a therapeutic context.[3][4] It is a crucial aspect of drug development to characterize and minimize these unintended interactions to ensure both efficacy and safety.[3]

Q2: My compound, "this compound," is causing unexpected cellular phenotypes that don't align with the presumed target pathway. What could be happening?

A: This is a classic challenge in preclinical research. Several factors could be at play:

  • True Off-Target Effects: this compound may be binding to one or more unknown proteins and modulating their activity, leading to the observed phenotype. The pyridinone core, for instance, is a scaffold found in many kinase inhibitors and other biologically active molecules, suggesting a potential for broader interactions.[5][6]

  • Compound Instability or Degradation: The compound might be unstable in your cell culture media or assay buffer, degrading into a different molecule with its own biological activity.[7]

  • Non-Specific Effects: At higher concentrations, compounds can cause effects not related to specific binding, such as membrane disruption or aggregation. It's critical to determine if the observed phenotype is dose-dependent.[8]

  • Influence of the Chemical Structure: The presence of two iodine atoms in this compound is significant. Iodine-containing compounds can influence thyroid hormone pathways, and high concentrations of iodine can have various cellular effects.[1] This is a potential intrinsic off-target liability to consider.

Q3: What are the essential first steps to characterize the specificity of a new inhibitor like this compound?

A: A multi-pronged approach is necessary for robust target validation and specificity profiling.[9][10][11]

  • Confirm Compound Identity and Purity: Before any biological experiment, verify the identity, purity, and stability of your compound batch using techniques like LC-MS and NMR.

  • Establish a Dose-Response Relationship: A genuine biological effect should typically be dose-dependent. Test your compound over a wide range of concentrations (e.g., from nanomolar to high micromolar) to establish a clear IC50 or EC50 for the on-target effect.[8]

  • Use Orthogonal Assays: Validate your findings using different experimental methods. If you see an effect in a cell viability assay, try to confirm it with a more specific functional assay related to your target pathway.[8]

  • Employ Control Compounds: Include both a positive control (a known inhibitor of your target) and a negative control (a structurally similar but inactive molecule, if available) in your experiments. This helps to ensure your assay is performing as expected and that the observed effect is not an artifact of the chemical scaffold.

Q4: Could the chemical properties of this compound (e.g., iodine content, pyridinone core) suggest potential off-target interactions?

A: Yes, the chemical structure provides important clues.

  • Pyridinone Scaffold: This is a "privileged structure" in medicinal chemistry, known to interact with a variety of protein classes, particularly kinases.[5][6] This suggests that kinase panels would be a logical first step for off-target screening.

  • Iodine Atoms: Large halogen atoms like iodine can participate in halogen bonding, a type of non-covalent interaction that can influence binding affinity and selectivity. Additionally, as mentioned, iodine's role in thyroid biology is a key consideration.[1]

  • Solubility: this compound is reported to be poorly soluble in aqueous solutions but dissolves in alkaline conditions.[2] Poor solubility can lead to compound precipitation at higher concentrations, causing non-specific effects that can be mistaken for genuine biological activity.[8]

Part 2: Troubleshooting Guide - From Biochemical Assays to Cellular Models

This section provides structured guidance for common experimental problems.

Scenario 1: Discrepancy Between Biochemical and Cellular Assay Potency

Issue: "this compound shows potent inhibition of my purified enzyme in a biochemical assay (e.g., IC50 < 1 µM), but it is much less potent or inactive in my cell-based assay."

This is a frequent and important observation that provides clues about the compound's properties. The following table outlines potential causes and troubleshooting steps.

Potential Cause Explanation Recommended Action & Rationale
Poor Cell Permeability The compound cannot efficiently cross the cell membrane to reach its intracellular target.Action: Perform a cell permeability assay (e.g., PAMPA). Rationale: To directly measure the compound's ability to cross a lipid bilayer. If permeability is low, medicinal chemistry efforts may be needed to improve its physicochemical properties.
High Protein Binding The compound binds extensively to proteins in the cell culture serum, reducing the free concentration available to engage the target.Action: Repeat the cellular assay in low-serum or serum-free media. Rationale: To determine if serum components are sequestering the compound. An in vitro plasma protein binding assay can also quantify this effect.
Cellular Efflux The compound is actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).Action: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil). Rationale: If the potency of your compound increases in the presence of an efflux pump inhibitor, it suggests that active transport is a factor.
Compound Metabolism The compound is rapidly metabolized by cellular enzymes into an inactive form.Action: Perform a microsomal stability assay. Rationale: This in vitro assay assesses the rate of metabolism by liver enzymes and can be indicative of general metabolic stability.
High Intracellular ATP (for ATP-competitive inhibitors) For kinase inhibitors that compete with ATP, the high millimolar concentrations of ATP inside a cell can outcompete the inhibitor, leading to a significant drop in apparent potency compared to a biochemical assay with low ATP concentrations.Action: If possible, use a target engagement assay like CETSA (see Protocol 2) to confirm the compound is binding to its target in cells. Rationale: This directly measures target binding, bypassing the need to measure downstream functional effects that are influenced by ATP concentration.
Scenario 2: Unexpected Toxicity or Phenotype in Cellular Assays

Issue: "At concentrations where I expect to see specific inhibition from this compound, I'm observing widespread cell death or other unexpected phenotypes."

This suggests that off-target effects may be dominating the cellular response. The following workflow can help dissect this issue.

G A Unexpected Phenotype/Toxicity Observed B Is the effect dose-dependent? A->B C Perform a broad concentration range (e.g., 10-point curve, 1 nM to 50 µM) B->C No F Yes, clear dose-response B->F Yes D No clear dose-response C->D E Artifact or non-specific effect (e.g., insolubility, aggregation) D->E G Compare IC50 for toxicity vs. IC50 for on-target effect F->G H IC50 (Toxicity) << IC50 (On-Target) G->H J IC50 (Toxicity) ≈ IC50 (On-Target) G->J I Toxicity is likely due to a potent off-target effect H->I M Proceed to Off-Target Identification (See Part 3) I->M K Toxicity could be an on-target effect. Is the target essential for cell survival? J->K L Use genetic methods (CRISPR/siRNA) to validate on-target phenotype K->L L->M If phenotype doesn't match

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Part 3: Experimental Protocols for Target Deconvolution and Off-Target Profiling

When off-target effects are suspected, a systematic experimental approach is required to identify the unintended binding partners.

Protocol 1: Broad-Panel Kinase Profiling

Rationale: Since the pyridinone scaffold is common in kinase inhibitors, a kinase panel screen is a high-priority first step to identify potential off-target kinases.[5][6] This is a fee-for-service assay offered by many contract research organizations (CROs).

Methodology:

  • Select a CRO and Panel: Choose a CRO that offers a large, diverse kinase panel (e.g., >400 kinases).

  • Provide Compound: Supply a high-purity sample of your inhibitor (e.g., this compound) at a specified concentration (typically a high concentration like 1 µM or 10 µM to maximize the chances of detecting off-targets).

  • Assay Principle: The CRO will perform either binding or enzymatic activity assays for each kinase in the panel in the presence of your compound. The result is typically reported as "% inhibition" at the tested concentration.

  • Data Analysis: Analyze the results to identify any kinases that are significantly inhibited. Any "hits" from this screen are potential off-targets that require further validation.

Table 1: Example Kinase Profiling Service Providers

Service Provider Assay Technology Typical Panel Size
Eurofins DiscoveryKINOMEscan® (Binding Assay)>480 Kinases
Reaction BiologyKinase Activity Assays>700 Kinases
PromegaADP-Glo™ (Activity Assay)Custom Panels
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[10] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with your compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Separation: Cool the samples and centrifuge to pellet the aggregated, denatured proteins. The soluble fraction, containing the stabilized proteins, remains in the supernatant.

  • Detection: Collect the supernatant and analyze the amount of the target protein remaining using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: Unbiased Target Identification Strategies

Rationale: If the off-target is completely unknown, unbiased approaches are necessary. Affinity chromatography coupled with mass spectrometry is a classic and effective method.

Workflow Overview:

  • Immobilize the Compound: Chemically link this compound to a solid support, such as agarose beads, creating an affinity matrix. A linker is often attached to a part of the molecule that is not essential for target binding.

  • Incubate with Lysate: Pass a cell or tissue lysate over the affinity matrix. Proteins that bind to this compound will be captured on the beads.

  • Wash: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elute: Elute the specifically bound proteins from the beads, often by using a high concentration of the free compound, changing the pH, or using a denaturing agent.

  • Identify by Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify them. Proteins that are specifically eluted are candidate on- and off-targets.

G A Immobilize this compound on beads B Incubate with cell lysate A->B C Wash away non-specific binders B->C D Elute bound proteins C->D E Identify proteins by Mass Spec D->E F Validate candidate off-targets E->F

Caption: Workflow for affinity chromatography-mass spectrometry.

Part 4: Strategies for Mitigating Off-Target Effects

Once off-targets are identified, there are two main avenues to mitigate their effects: modifying the compound or refining the experimental design.

Medicinal Chemistry Approaches

Rationale: By understanding the structure-activity relationship (SAR), medicinal chemists can modify the compound to improve selectivity.[4][12] The goal is to weaken the binding to the off-target while maintaining or improving the affinity for the on-target.

G cluster_0 On-Target cluster_1 Off-Target OnTarget Target Protein OffTarget Off-Target Protein This compound This compound This compound->OnTarget Binds (Desired) This compound->OffTarget Binds (Undesired) Analog Optimized Analog Analog->OnTarget Binds Strongly Analog->OffTarget Binds Weakly

Caption: Improving selectivity through medicinal chemistry.

Strategies:

  • Structure-Based Design: If the 3D structures of both the on-target and off-target are known, you can design modifications that introduce a steric clash with the off-target's binding pocket or form a favorable interaction only present in the on-target.[3]

  • Modify Key Moieties: Systematically modify different parts of the this compound molecule (the pyridinone core, the iodine atoms, etc.) and test the new analogs against both the on- and off-targets to build a selectivity SAR.

Experimental Design Approaches
  • Use the Minimal Effective Concentration: Once you have a validated on-target IC50 in your cellular assay, use the lowest possible concentration that gives you the desired on-target effect (e.g., 2-3 times the IC50). This minimizes the likelihood of engaging lower-affinity off-targets.

  • Employ Structurally Unrelated Inhibitors: Use an inhibitor with a different chemical scaffold that targets the same protein. If this second inhibitor recapitulates the phenotype observed with this compound, it strengthens the evidence that the effect is on-target.

  • Genetic Validation (The Gold Standard): The most rigorous way to confirm an on-target effect is to use genetic tools like CRISPR or siRNA to knock out or knock down the target protein.[3] If the phenotype of the genetic perturbation matches the phenotype of the compound treatment, you can be highly confident that the effect is on-target.

References

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • seqWell. (2025, September 23). Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]

  • Taylor & Francis. (2024, November 21). Full article: Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. Retrieved from [Link]

  • ResearchGate. (2012, December 17). How to experimentally validate drug-target interactions? Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry Strategies to Prevent Compound Attrition. Retrieved from [Link]

  • Domainex. (n.d.). Biochemical Assays | Enzymatic & Kinetic Activity. Retrieved from [Link]

  • ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Retrieved from [Link]

  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery? Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound | C5H3I2NO | CID 21752 - PubChem. Retrieved from [Link]

  • ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

  • ACS Publications. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. Retrieved from [Link]

  • Slideshare. (n.d.). 13-drug-design-optimizing-target-interactions.pptx. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 13). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Accelerated cellular on- and off-target screening of bioactive compounds using microarrays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, April 29). Secondary pharmacology: screening and interpretation of off-target activities - focus on translation. Retrieved from [Link]

  • MDPI. (n.d.). Prediction of sgRNA Off-Target Activity in CRISPR/Cas9 Gene Editing Using Graph Convolution Network. Retrieved from [Link]

  • Imperial College London. (n.d.). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). Retrieved from [Link]

  • YouTube. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to Iopydone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Iopydone, a novel investigational agent for cancer therapy. This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to this compound in their cancer cell line models. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource to troubleshoot these challenges effectively. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.

Introduction to this compound and the Challenge of Drug Resistance

This compound is an investigational compound showing promise in preclinical cancer models. As with many targeted therapies, the emergence of drug resistance is a significant hurdle to its clinical translation.[1][2] Resistance can be intrinsic (pre-existing) or acquired after a period of treatment.[3][4] Understanding and overcoming this resistance is paramount. This guide will walk you through common mechanisms of resistance and provide actionable troubleshooting strategies and experimental workflows.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting this compound Resistance

This section addresses common questions and issues that arise when studying this compound resistance.

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity (increased IC50). What are the first steps to investigate this?

A1: This phenomenon is characteristic of acquired resistance. The initial steps are to confirm the resistant phenotype and then explore the most common mechanisms of resistance.

Initial Verification Steps:

  • Confirm IC50 Shift: Perform a dose-response curve with a fresh aliquot of this compound on both the parental (sensitive) and the newly developed resistant cell line. Ensure the use of a validated cell viability assay (e.g., CellTiter-Glo®).

  • Mycoplasma Testing: Contamination can alter cellular responses to drugs. Always test your cell lines for mycoplasma.

  • Authentication: Confirm the identity of your cell line via short tandem repeat (STR) profiling.

Once the resistant phenotype is confirmed, you can proceed to investigate the underlying mechanisms.

Q2: What are the most likely mechanisms of resistance to a novel small molecule inhibitor like this compound?

A2: While the specific mechanisms will depend on the target of this compound, several common themes emerge in resistance to targeted cancer therapies.[4][5][6]

Mechanism of ResistanceKey Cellular Processes Involved
Increased Drug Efflux Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[5]
Target Alteration Mutations in the drug target that prevent this compound binding.
Bypass Signaling Pathway Activation Upregulation of alternative signaling pathways that compensate for the inhibition of the primary target.[4][5]
Inhibition of Apoptosis Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members, IAPs) that prevent drug-induced cell death.[7][8]
Epithelial-to-Mesenchymal Transition (EMT) A cellular reprogramming that can confer a more resistant and migratory phenotype.[6]
Q3: How can I determine if increased drug efflux is responsible for this compound resistance?

A3: A straightforward way to investigate the role of drug efflux pumps is to use specific inhibitors in combination with this compound.

Experimental Workflow: Assessing Drug Efflux

G cluster_0 Experimental Setup cluster_1 Data Analysis cluster_2 Interpretation A Seed parental and resistant cells B Treat with this compound alone A->B C Treat with this compound + Efflux Pump Inhibitor (e.g., Verapamil for P-gp) A->C D Incubate for 48-72 hours B->D C->D E Perform cell viability assay D->E F Compare IC50 values E->F G Significant decrease in this compound IC50 in resistant cells with inhibitor? F->G H Yes: Efflux pump involvement is likely G->H Yes I No: Explore other mechanisms G->I No

Caption: Workflow for assessing drug efflux pump involvement in this compound resistance.

Q4: My results suggest that bypass signaling is activated in my this compound-resistant cells. How do I identify the specific pathway?

A4: Identifying the active bypass pathway often requires a broader, unbiased approach followed by more targeted validation experiments.

Recommended Approaches:

  • Phospho-Kinase Array: This antibody-based array allows for the simultaneous detection of the phosphorylation status of multiple kinases, providing a snapshot of activated signaling pathways.

  • RNA Sequencing (RNA-seq): Compare the transcriptomes of parental and resistant cells to identify upregulated genes and pathways in the resistant line.

  • Targeted Western Blotting: Based on literature for similar compounds or pathways, probe for the activation of key signaling nodes (e.g., p-EGFR, p-MET, p-AKT, p-ERK).

Once a candidate bypass pathway is identified, you can use specific inhibitors for that pathway in combination with this compound to see if sensitivity is restored.

Part 2: In-Depth Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments in the study of this compound resistance.

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a common method for generating a drug-resistant cancer cell line through continuous exposure to the drug.[3]

Materials:

  • Parental cancer cell line of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • Cell counting device (e.g., hemocytometer or automated counter)

Procedure:

  • Determine the initial IC20: Perform a dose-response experiment to determine the concentration of this compound that inhibits cell growth by 20% (IC20) in the parental cell line.

  • Initial Exposure: Culture the parental cells in complete growth medium containing the IC20 concentration of this compound.

  • Monitor and Subculture: Monitor the cells daily. Initially, you may observe significant cell death and reduced proliferation. When the cells reach 70-80% confluency, subculture them into fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate in the presence of the IC20 concentration, gradually increase the concentration of this compound in the culture medium. A common strategy is to double the concentration with each escalation step.

  • Repeat and Stabilize: Repeat the process of adaptation and dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line. This process can take several months.[3]

  • Characterize the Resistant Line: Once a stable resistant line is established, perform a full dose-response curve to determine its new IC50. The resistant cell line should be maintained in a medium containing a maintenance dose of this compound (typically the concentration they were last adapted to).

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol is used to quantify the percentage of apoptotic cells following treatment with this compound. A reduced apoptotic response in the resistant line can indicate a mechanism of resistance involving the inhibition of cell death.[7]

Materials:

  • Parental and this compound-resistant cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed parental and resistant cells in 6-well plates at a density that will result in 60-70% confluency after 24 hours.

  • Treatment: Treat the cells with this compound at concentrations around the IC50 for each respective cell line for 24-48 hours. Include a vehicle control (DMSO).

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Data Interpretation: Compare the percentage of apoptotic cells in the parental versus the resistant cell line after this compound treatment. A significantly lower percentage of apoptosis in the resistant line suggests an acquired mechanism to evade programmed cell death.

Part 3: Visualizing Resistance Mechanisms

Signaling Pathway Diagram: Common Bypass Mechanisms

The following diagram illustrates how cancer cells can activate bypass signaling pathways to circumvent the effects of a targeted inhibitor like this compound.

G cluster_0 This compound Action cluster_1 Resistance Mechanism: Bypass Pathway Activation cluster_2 Outcome This compound This compound Target Primary Target Kinase This compound->Target Inhibits Downstream Downstream Signaling (Proliferation, Survival) Target->Downstream Blocked Cell Resistant Cell (Continued Proliferation and Survival) Downstream->Cell Bypass Bypass Kinase (e.g., EGFR, MET) Bypass->Downstream Activates

Caption: Activation of a bypass signaling pathway can restore downstream signaling, leading to this compound resistance.

Conclusion

Overcoming resistance to novel therapeutics like this compound is a critical aspect of cancer drug development. A systematic and hypothesis-driven approach is essential for elucidating the underlying mechanisms of resistance. By combining the troubleshooting strategies, detailed protocols, and conceptual frameworks provided in this guide, researchers can effectively dissect and potentially reverse this compound resistance in their preclinical models. This, in turn, will pave the way for the development of more robust and durable therapeutic strategies.

References

  • Seven ways we are outsmarting cancer by overcoming drug resistance. (2017). The Institute of Cancer Research. [Link]

  • Ahmad, A., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Overcoming Oncology Drug Resistance: Models and Strategies. (n.d.). Crown Bioscience. [Link]

  • Wang, X., et al. (2020). The pro- and anti-cancer effects of oxycodone are associated with epithelial growth factor receptor level in cancer cells. Journal of Cancer. [Link]

  • About IO. (n.d.). Society of Interventional Oncology. [Link]

  • Wang, X., et al. (2020). The pro- and anti-cancer effects of oxycodone are associated with epithelial growth factor receptor level in cancer cells. Semantic Scholar. [Link]

  • Immuno-oncology agents for cancer therapy. (2020). The Pharmaceutical Journal. [Link]

  • OPDIVO® (nivolumab). (n.d.). Bristol Myers Squibb. [Link]

  • Saleh, T., et al. (2023). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. Cancers. [Link]

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2017). Avicenna Journal of Medical Biotechnology. [Link]

  • Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs). (2015). Apoptosis. [Link]

  • Understanding and targeting resistance mechanisms in cancer. (2022). Cancer Drug Resistance. [Link]

  • Anticancer drugs mechanism of action. (2016). Shomu's Biology. [Link]

  • Effects of Molecular Iodine/Chemotherapy in the Immune Component of Breast Cancer Tumoral Microenvironment. (2021). International Journal of Molecular Sciences. [Link]

  • Efficacy and Safety of Oxycodone Injection for Relieving Cancer Pain: A Study in Japan Consisting of Two Open Trials for Intravenous and Subcutaneous Administration. (2018). Biological and Pharmaceutical Bulletin. [Link]

  • Opdivo to treat Cancer? What are the side effects?. (n.d.). Blue Net Hospital. [Link]

  • Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death. (2022). International Journal of Molecular Sciences. [Link]

  • TIL Clinical Trials. (n.d.). Iovance Biotherapeutics. [Link]

  • 3 Important Tips For Immuno-Oncology Drug Treatment. (2021). National Foundation for Cancer Research. [Link]

  • Programs. (n.d.). IO Biotech. [Link]

  • I-SPY TRIAL: Neoadjuvant and Personalized Adaptive Novel Agents to Treat Breast Cancer. (2025). ClinicalTrials.gov. [Link]

  • Study on the Relationship Between Opioid Drugs and the Therapeutic Efficacy of Immunotherapy. (2025). TrialScreen. [Link]

Sources

Technical Support Center: Minimizing Iopydone Toxicity in In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Editorial Note: The term "Iopydone" does not correspond to a recognized iodinated contrast agent. This guide has been developed under the assumption that "this compound" is a non-ionic, low-osmolar iodinated contrast agent, with properties similar to well-documented agents like Iopamidol or Iopromide. The principles and protocols outlined herein are based on established best practices for minimizing the toxicity of this class of compounds in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity in vivo?

A1: The primary toxicity concern for iodinated contrast media like this compound is Contrast-Induced Acute Kidney Injury (CI-AKI), a form of iatrogenic renal failure.[1][2] The pathophysiology is multifactorial, involving direct cytotoxic effects on renal proximal tubular cells and indirect damage from renal medullary hypoxia.[3][4][5] This hypoxia is triggered by a reduction in renal blood flow and an increase in oxygen demand.[4][5] Studies on similar compounds, like Iopamidol, have shown that this cytotoxicity is linked to mitochondrial impairment, leading to ATP depletion and increased reactive oxygen species (ROS).[3]

Q2: Which animal models are most susceptible to this compound toxicity?

A2: Animals with pre-existing renal impairment are the most susceptible to CI-AKI.[1][2][6] Many experimental models require a pre-contrast insult, such as the administration of nephrotoxic drugs like gentamicin or indomethacin, to reliably induce nephropathy.[6] Other risk factors that increase susceptibility include dehydration, diabetes, and advanced age.[7] Pediatric or very young animals may also be at higher risk.[7][8]

Q3: Are there less toxic alternatives to agents like this compound?

A3: The toxicity of iodinated contrast media is related to their osmolality. Modern low-osmolar (LOCM) and iso-osmolar (IOCM) non-ionic contrast media are significantly safer than older high-osmolar agents.[9][10] While this compound is assumed to be a LOCM, comparing its specific osmolality and viscosity to other available agents like Iodixanol (an IOCM) could inform the selection of the least nephrotoxic option for a particular study.[1][10]

Q4: Can N-acetylcysteine (NAC) prevent this compound-induced kidney damage?

A4: The efficacy of N-acetylcysteine (NAC) as a preventative agent is still debated, with conflicting results in clinical studies.[1][5][10] In animal models, NAC has shown some promise by acting as an antioxidant and improving vasodilation.[1][11] While its use is popular, it is not a universally proven preventative measure.[11] If used, it is typically administered orally or intravenously before and after contrast administration.[10]

Q5: How soon after administration can I assess for renal toxicity?

A5: Changes in serum creatinine (sCr) and blood urea nitrogen (BUN), the standard markers for kidney function, are typically detectable 24 to 48 hours after contrast administration.[9] It's important to note that significant renal damage can occur before sCr levels rise, as levels may not increase until the glomerular filtration rate (GFR) is reduced by about 50%.[11] Newer biomarkers like Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL) may offer earlier detection.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during your in vivo studies with this compound.

Issue 1: Unexpected Animal Morbidity or Mortality Post-Administration
Potential Cause Troubleshooting Action & Rationale
Anaphylactoid Reaction Action: Immediately cease administration. Administer supportive care as per veterinary guidance (e.g., epinephrine, antihistamines, fluids). Rationale: Though less common with non-ionic agents, hypersensitivity reactions can occur.[12] Pre-screening animals with a small test dose may be considered for high-risk studies.
Acute Renal Failure Action: Euthanize moribund animals and perform necropsy with histopathology of the kidneys. Review and reduce the administered dose in subsequent cohorts. Rationale: A high dose, especially in susceptible animals, can lead to severe, acute kidney failure. Histopathology can confirm tubular necrosis and other signs of CI-AKI.
Cardiovascular Collapse Action: Monitor vital signs (heart rate, respiration, temperature) during and after administration. Ensure the animal is normotensive and well-hydrated. Rationale: In patients with underlying cardiac conditions, intravascular administration of contrast media can lead to arrhythmias or hypotensive shock.[8][13]
Extravasation of Contrast Action: Monitor the injection site for swelling, redness, or pain. Apply a cold compress. Rationale: Extravasation of hyperosmolar solutions can cause local tissue damage.[14][15] Using a securely placed intravenous catheter minimizes this risk.[16]
Issue 2: Inconsistent or Suboptimal Imaging Results
Potential Cause Troubleshooting Action & Rationale
Inadequate Animal Preparation Action: Ensure appropriate fasting prior to the study to clear the gastrointestinal tract.[17][18] Rationale: Food and fecal matter in the GI tract can obscure anatomy and interfere with the interpretation of contrast-enhanced images.
Incorrect Dose or Concentration Action: Recalculate the dose based on the animal's exact body weight and the iodine concentration of the this compound solution. For some applications, dilution may be necessary to improve visualization.[12] Rationale: The dose is determined by the required iodine concentration for imaging, not just the volume of the solution.
Improper Timing of Image Acquisition Action: Develop a standardized imaging timeline based on the specific organ system and expected transit time of the contrast agent.[18][19] Rationale: The window for optimal contrast enhancement is transient. Imaging too early or too late will result in poor visualization.
Issue 3: Elevated Renal Biomarkers (sCr, BUN) Without Overt Symptoms
Potential Cause Troubleshooting Action & Rationale
Subclinical CI-AKI Action: Implement preventative strategies more rigorously in future experiments. Consider adding more sensitive renal injury biomarkers (e.g., KIM-1, NGAL) to your analysis. Rationale: This indicates that the current protocol is inducing renal stress. Proactive measures are necessary to prevent more severe injury.
Dehydration Action: Ensure all animals are well-hydrated before, during, and after the procedure. Provide supplemental fluids (e.g., isotonic saline) subcutaneously or intravenously. Rationale: Dehydration is a major risk factor for CI-AKI as it reduces renal clearance of the contrast agent.[7] Proper hydration is a cornerstone of prevention.[11]
Concomitant Nephrotoxic Drugs Action: Review all medications and compounds being administered to the animal. Discontinue any non-essential nephrotoxic agents (e.g., certain NSAIDs, aminoglycosides) for a washout period before the study. Rationale: The kidneys have a finite capacity to handle toxic insults. Co-administration of other nephrotoxic substances significantly increases the risk of CI-AKI.[2][11]

Protocols & Methodologies

Protocol 1: Pre-Procedure Animal Preparation and Hydration

This protocol is designed to minimize baseline renal risk before this compound administration.

  • Animal Acclimation: Acclimate animals to the housing facility for at least 72 hours before the experiment to reduce stress.

  • Baseline Assessment: Collect baseline blood samples 24-48 hours prior to the procedure to establish normal serum creatinine and BUN levels.

  • Fasting: For gastrointestinal studies, fast the animal for 12-24 hours.[18] For other studies, ensure normal access to drinking water at all times to prevent dehydration.

  • Prophylactic Hydration (Critical Step):

    • Objective: To induce diuresis and promote rapid renal clearance of the contrast agent.

    • Method: Administer sterile, isotonic saline (0.9% NaCl) via an appropriate route (intravenous, subcutaneous, or intraperitoneal) at a volume of 1-3 mL/kg.

    • Timing: Administer fluids 1 hour before this compound administration and continue for 4-6 hours post-procedure if clinically indicated.[11]

  • Withholding Nephrotoxic Medications: Ensure a washout period of at least 48 hours for any non-essential, potentially nephrotoxic drugs.[11]

Protocol 2: this compound Dose Calculation and Administration
  • Confirm Iodine Concentration: Verify the iodine concentration of your this compound solution (e.g., mg of Iodine per mL).

  • Dose Calculation: The dose is typically based on the amount of iodine required, not the total volume. A general starting point for intravenous use is 400 mg of iodine per pound of body weight.[12] Always consult literature for model- and application-specific dosing.

  • Route of Administration:

    • Intravenous (IV): The most common route for systemic imaging. Use a catheter to ensure vessel patency and minimize extravasation.[15][20] Administer as a bolus or slow infusion depending on the imaging requirements.[21]

    • Oral/Enteral: Used for gastrointestinal studies. Administer via gavage, ensuring the volume does not cause undue gastric distress (typically <5 mL/kg in rodents).[20]

  • Warming of Contrast: Gently warm the this compound solution to body temperature (~37°C) before injection.

    • Rationale: This reduces the viscosity of the solution, allowing for easier injection and potentially reducing patient discomfort.

Visualizations & Workflows

Diagram 1: Decision Workflow for Managing At-Risk Animals

This diagram outlines the decision-making process when planning to administer this compound to an animal with potential risk factors.

G cluster_0 Pre-Study Assessment cluster_1 Protocol Modification start Identify Animal for Study risk_check Assess Risk Factors: - Pre-existing Renal Disease? - Dehydration? - Diabetes? - Age? start->risk_check low_risk Low Risk Identified risk_check->low_risk No high_risk High Risk Identified risk_check->high_risk Yes proceed Proceed with Experiment low_risk->proceed mitigation Implement Mitigation Strategies: 1. Aggressive Hydration Protocol 2. Reduce this compound Dose 3. Consider Alternative Imaging high_risk->mitigation mitigation->proceed

Caption: Decision tree for risk stratification before this compound administration.

Diagram 2: Experimental Workflow for Minimizing Toxicity

This diagram illustrates the key steps in the experimental timeline to ensure animal safety.

G cluster_pre Pre-Procedure (T-48h to T-1h) cluster_proc Procedure (T=0) cluster_post Post-Procedure (T+24h to T+72h) A Baseline Blood Sample B Withhold Nephrotoxins A->B C Prophylactic Hydration B->C D Administer This compound C->D E Perform Imaging D->E F Monitor Animal E->F G Follow-up Blood Sample F->G H Terminal Endpoint (Necropsy) G->H

Caption: Chronological workflow for an in vivo this compound imaging study.

References

  • Nephrotoxicity of iopamidol is associated with mitochondrial impairment in human cell and teleost models. (2023). Toxicology and Applied Pharmacology, 466, 116493. [Link]

  • Perera, M., Ischia, J., Bolton, D., Shulkes, A., Baldwin, GS., & Patel, O. (2020). Experimental rat models for contrast-induced nephropathy; a comprehensive review. Journal of Nephropathology, 9(2), e12. [Link]

  • Thompson, W. M., Foster, W. L., Halvorsen, R. A., Dunnick, N. R., Rommel, A. J., & Bates, M. (1984). Renal toxicity of contrast agents: iopamidol, iothalamate, and diatrizoate. AJR. American journal of roentgenology, 142(5), 979–981. [Link]

  • Iopamidol Injection USP 370 mg I/mL. (n.d.). EFDA. [Link]

  • Patsoukis, N., et al. (2019). Contrast-induced nephropathy in an animal model: Evaluation of novel biomarkers in blood and tissue samples. Life sciences, 224, 196–203. [Link]

  • Quintanilla, M. A., & Alfieri, A. (2016). Preventing Contrast-induced Renal Failure: A Guide. ICR journal, 6(1), 12–18. [Link]

  • Quintanilla, M. A., & Alfieri, A. (2016). Preventing Contrast-induced Renal Failure: A Guide. Interventional cardiology reviews, 11(1), 12–18. [Link]

  • Weisbord, S. D., & Palevsky, P. M. (2011). Prevention of contrast-induced nephropathy (CIN) in interventional radiology practice. Seminars in interventional radiology, 28(3), 308–319. [Link]

  • ISOVUE® (Iopamidol Injection) Label. (n.d.). U.S. Food and Drug Administration. [Link]

  • Vetscraft. (n.d.). Contrast radiography techniques in animals | Dogs, Cats, Goats etc. Vetscraft. [Link]

  • ISOVUE® (iopamidol) injection, for intra-arterial or intravenous use. (n.d.). U.S. Food and Drug Administration. [Link]

  • Brooks, W. (2023). Contrast Agents in Veterinary Radiology. Owlcation. [Link]

  • BSAVA Library. (n.d.). Radiographic contrast agents. BSAVA Library. [Link]

  • Andreucci, M., Faga, T., & De Sarro, G. (2017). Update on the renal toxicity of iodinated contrast drugs used in clinical medicine. Drug, healthcare and patient safety, 9, 25–37. [Link]

  • Idexx. (n.d.). Upper GI positive-contrast study submission guidelines. Idexx. [Link]

  • Andreucci, M., Faga, T., De Sarro, G., & Michael, A. (2014). The Toxicity of Iodinated Radiographic Contrast Agents in the Clinical Practice. Current drug safety, 9(3), 187–195. [Link]

  • Marx, J. O., et al. (2013). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 52(5), 600–613. [Link]

  • Sessa, C., et al. (2023). [Contrast Media Toxicity and Its Prevention]. Giornale italiano di nefrologia, 40(5). [Link]

  • Andreucci, M., Faga, T., Pisani, A., Sabbatini, M., & Michael, A. (2014). Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention. BioMed research international, 2014, 741018. [Link]

  • Price, S. (2009). The use of contrast media in small animal radiography. Vet Times. [Link]

  • American College of Radiology. (n.d.). Safe Use of Contrast Media: What the Radiologist Needs to Know. RSNA Journals. [Link]

  • Palko, A., & Shah, J. (2023). Intravenous Contrast. StatPearls. [Link]

  • World Small Animal Veterinary Association. (2002). Use of Contrast Media in Veterinary Radiology. VIN. [Link]

Sources

Technical Support Center: Optimization of Iopamidol Administration for Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Note on "Iopydone": Initial searches for "this compound" did not yield a commercially available contrast agent for animal studies. It is highly probable that this was a misspelling of Iopamidol , a widely used, nonionic, low-osmolar iodinated contrast agent. This guide will, therefore, focus on the administration of Iopamidol and provide principles applicable to other similar nonionic contrast agents like Iohexol.

Introduction for the Senior Application Scientist

Welcome to the technical support center for the optimization of Iopamidol administration in preclinical research. As scientists and drug development professionals, we understand that the precision of your imaging studies is paramount. The route of administration for a contrast agent like Iopamidol is not merely a procedural step; it is a critical variable that profoundly influences pharmacokinetic profiles, image quality, and, ultimately, the translational relevance of your data.

This guide is structured to move beyond simple protocols. It is designed as a dynamic resource in a question-and-answer format to address the nuanced challenges you face in the laboratory. Here, we will delve into the "why" behind the "how," offering field-proven insights into route selection, troubleshooting common issues, and ensuring the scientific integrity of your studies. Our goal is to empower you with the expertise to make informed decisions that enhance the reproducibility and impact of your research.

Frequently Asked Questions (FAQs)

General Iopamidol Questions

Q1: What is Iopamidol and why is it used in animal imaging?

A1: Iopamidol is a non-ionic, water-soluble, iodinated radiographic contrast medium.[1][2] Its primary function is to enhance the visibility of internal structures, particularly vascular and soft tissues, during X-ray-based imaging modalities like computed tomography (CT).[2] The iodine atoms in the Iopamidol molecule absorb X-rays more effectively than the surrounding tissues, creating a clear distinction that delineates anatomical features and pathological changes.[3] Its non-ionic nature and low osmolality reduce the risk of adverse reactions compared to older, ionic contrast agents, making it a safer option for in vivo studies.[1]

Q2: How does Iopamidol work and how is it eliminated from the body?

A2: Upon intravascular administration, Iopamidol is rapidly distributed throughout the extracellular fluid.[3] It does not significantly bind to plasma proteins, which allows for quick circulation and subsequent excretion.[3] Iopamidol is not metabolized and is excreted unchanged, primarily through glomerular filtration by the kidneys.[3][4] The elimination half-life in subjects with normal renal function is approximately two hours.[4] This rapid clearance is a key consideration for timing your imaging acquisitions.

Q3: Should Iopamidol be warmed before administration?

A3: Yes, it is highly recommended to warm Iopamidol and other iodinated contrast agents to body temperature before injection. Warmed contrast media are generally better tolerated by the animal and have reduced viscosity, which facilitates easier and safer injection, especially through small-gauge needles.[5][6]

Route-Specific Questions

Q4: When should I choose Intravenous (IV) administration?

A4: Intravenous administration is the gold standard for vascular imaging, including angiography, and for assessing organ perfusion. It provides the most rapid and highest peak concentration of the contrast agent in the bloodstream, allowing for clear visualization of arteries, veins, and highly vascularized tissues.[7]

Q5: What are the primary applications for Intraperitoneal (IP) administration?

A5: Intraperitoneal injection is often used as a surrogate for IV administration when tail vein access is difficult, especially for longitudinal studies requiring repeated injections in rodents.[8] It is also effective for enhancing the contrast of abdominal organs.[9] While absorption is slower than IV, it is generally more complete and faster than oral or subcutaneous routes.

Q6: Is oral gavage a suitable route for Iopamidol?

A6: Yes, oral administration via gavage is the preferred method for imaging the gastrointestinal (GI) tract.[2] It allows for the evaluation of GI transit time, mucosal integrity, and the identification of structural abnormalities within the esophagus, stomach, and intestines.[10]

Q7: When might Subcutaneous (SC) administration be considered?

A7: Subcutaneous administration is the least common route for systemic contrast enhancement due to slower and more variable absorption. However, it can be useful for specific applications such as lymphangiography or to create a localized depot of contrast for monitoring clearance over a longer period. Its primary advantage is the ease of administration.

Troubleshooting and Technical Guidance

Intravenous (IV) Administration Issues

Q8: I'm having trouble visualizing the tail veins in mice, especially in black-furred strains. What can I do?

A8: This is a common challenge. Here are several techniques to improve vein visualization:

  • Vasodilation: Warm the mouse's tail using a heat lamp or a warming pad. This dilates the lateral tail veins, making them easier to see and cannulate.

  • Proper Illumination: Use a bright, adjustable light source. Some researchers find that transillumination (shining a light through the tail) can also be effective.

  • Alcohol Application: Wiping the tail with 70% alcohol can help to clean the area and may slightly improve the contrast of the veins against the skin.

Q9: The injection resulted in a subcutaneous "bleb" near the injection site. What happened and what should I do?

A9: A "bleb" indicates that the needle was not properly seated in the vein, leading to extravasation (leakage) of the contrast agent into the surrounding subcutaneous tissue.

  • Immediate Action: Stop the injection immediately. Withdraw the needle and apply gentle pressure to the site to prevent hematoma formation.

  • Animal Monitoring: Monitor the animal for any signs of distress, swelling, or skin discoloration at the injection site. Non-ionic agents like Iopamidol are generally less irritating than ionic agents, but large volumes of extravasated fluid can cause discomfort and tissue damage.

  • Prevention: Ensure the needle is fully within the lumen of the vein before injecting. A successful insertion often results in a "flash" of blood in the needle hub. Inject a very small volume first to confirm proper placement; you should see the vein blanch (turn pale) without any swelling around it.

Intraperitoneal (IP) Administration Issues

Q10: I'm concerned about injecting the contrast agent into an organ. How can I minimize this risk?

A10: Accidental injection into the cecum, bladder, or other organs is a known risk with IP injections.

  • Correct Positioning: The animal should be restrained securely with its head tilted slightly downward. This uses gravity to move the abdominal organs away from the injection site.[9]

  • Anatomical Landmark: The injection should be made in the lower right quadrant of the abdomen to avoid the urinary bladder and the cecum, which is more mobile.[9]

  • Needle Insertion: Insert the needle at a shallow angle (10-20 degrees) and aspirate gently before injecting.[9] If you draw back any fluid (yellow for urine, greenish-brown for intestinal contents) or blood, withdraw the needle and use a fresh syringe and needle for a new attempt.

Q11: After an IP injection, the desired organ contrast is poor and variable between animals. What could be the cause?

A11: Poor or variable contrast after IP injection can be due to several factors:

  • Misinjection: The agent may have been inadvertently injected into the subcutaneous space, fat pad, or the lumen of the intestine, which will significantly alter its absorption.

  • Timing of Imaging: The peak enhancement of abdominal organs after IP injection is time-dependent. For mice, optimal contrast is often observed around 15-40 minutes post-injection.[8][9] You may need to perform a pilot study to determine the optimal imaging window for your specific animal model and experimental setup.

  • Adhesions: In studies with repeated IP injections, peritoneal adhesions can form, which may compartmentalize the contrast agent and lead to inconsistent absorption.

Oral Gavage Administration Issues

Q12: The animal showed signs of respiratory distress during or after oral gavage. What is the likely cause and how can it be prevented?

A12: Respiratory distress is a critical adverse event, most often caused by accidental administration of the contrast agent into the trachea and lungs.

  • Proper Technique: Ensure the animal is properly restrained with the head and neck extended to create a straight line to the esophagus. The gavage needle should be passed gently along the roof of the mouth and over the back of the tongue. The animal will often swallow as the tube enters the esophagus.

  • Avoid Force: Never force the gavage needle. If you meet resistance, it is likely in the trachea. Withdraw the tube and attempt again.

  • Correct Needle Length: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Inserting the needle too far can cause perforation of the stomach or esophagus.

Q13: The contrast in the GI tract appears very diluted on the images. How can I improve this?

A13: Dilution can be a problem, especially with hyperosmolar agents that draw fluid into the gut lumen. While Iopamidol is low-osmolar, some dilution can still occur.

  • Fasting: Fasting the animal for a few hours before the procedure can reduce the amount of food and fluid in the stomach, leading to less dilution of the contrast agent.

  • Concentration: Use an appropriate concentration of Iopamidol. For GI studies in cats, a dose of 10 ml/kg of a diluted solution (to a final iodine concentration of 300 mg/mL) has been used.[10] The optimal concentration may need to be determined empirically for your study.

Workflow for Administration Route Selection

The choice of administration route is dictated by the primary research question. This diagram outlines a decision-making process to help select the most appropriate route for your Iopamidol-based imaging study.

RouteSelection Start Start: Define Experimental Goal Goal Primary Target for Visualization? Start->Goal Vascular Blood Vessels, Organ Perfusion, Cardiac Imaging Goal->Vascular Vasculature Abdominal Abdominal Organs (General Enhancement) Goal->Abdominal Abdominal Organs GI_Tract Esophagus, Stomach, Intestines (Lumen) Goal->GI_Tract GI Tract Lumen Lymphatics Lymphatic System, Localized Depot Goal->Lymphatics Lymphatics/ Localized Depot Route_IV Intravenous (IV) Administration Vascular->Route_IV Route_IP Intraperitoneal (IP) Administration Abdominal->Route_IP Route_Oral Oral Gavage Administration GI_Tract->Route_Oral Route_SC Subcutaneous (SC) Administration Lymphatics->Route_SC

Caption: Decision workflow for selecting the optimal Iopamidol administration route.

Data and Protocols

Quantitative Data Summary

The following tables provide general guidelines for Iopamidol administration in rodents. Dosages and volumes should be optimized for the specific study and approved by the institution's animal care and use committee.

Table 1: Recommended Needle Sizes and Maximum Injection Volumes for Mice and Rats

RouteSpeciesNeedle GaugeMaximum VolumeReference(s)
Intravenous (IV) Mouse27-30G5-10 µL/g[9]
Rat23-25G5 mL/kg
Intraperitoneal (IP) Mouse25-27G< 10 mL/kg[9]
Rat23-25G< 10 mL/kg
Oral Gavage Mouse18-20G (bulb tip)10 mL/kg[10]
Rat16-18G (bulb tip)10-20 mL/kg
Subcutaneous (SC) Mouse25-27G10 mL/kg
Rat23-25G10 mL/kg

Table 2: Pharmacokinetic Parameters of Intravenously Administered Iopamidol

ParameterAnimal ModelValueReference(s)
Elimination Half-Life Normal Human Subjects~2 hours[4]
RabbitsRapid (Predominant glomerular filtration at higher levels)[11]
Distribution Normal Human SubjectsExtracellular fluid[4]
AnimalsDoes not cross intact blood-brain barrier[12]
Excretion Normal Human Subjects>90% in urine within 72-96 hours (unchanged)[4]
Dogs>90% eliminated from CNS in 24 hours[11]
Experimental Protocols

Protocol 1: Intravenous (IV) Administration in Mice for Vascular Imaging

  • Animal Preparation: Anesthetize the mouse (e.g., using isoflurane) and place it in a restrainer, ensuring the tail is accessible and secure.

  • Tail Vein Dilation: Warm the tail using a heat lamp or a warming pad to dilate the lateral tail veins.

  • Injection Site Preparation: Gently wipe the tail with a 70% ethanol swab.

  • Iopamidol Preparation: Draw the calculated volume of Iopamidol (e.g., Isovue-370) into a 1 mL syringe fitted with a 27-30 gauge needle. A typical dose is 5-10 µL per gram of body weight.[9] Ensure all air bubbles are removed.

  • Injection: Carefully insert the needle, bevel up, into one of the lateral tail veins. A successful insertion may be indicated by a flash of blood in the needle hub.

  • Confirmation and Administration: Inject a small test volume (~5 µL). The vein should blanch. If no swelling occurs, proceed to inject the remaining volume as a steady bolus.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Imaging: Proceed with imaging immediately to capture the arterial and venous phases.

Protocol 2: Intraperitoneal (IP) Administration in Mice for Abdominal Imaging

  • Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.

  • Positioning: Tilt the mouse slightly head-down to allow the abdominal organs to shift cranially.[9]

  • Injection Site Identification: Identify the lower right abdominal quadrant.

  • Iopamidol Preparation: Draw the desired volume of Iopamidol into a 1 mL syringe with a 25-27 gauge needle. A volume of 250-400 µL is often effective for abdominal imaging in mice.[8][9]

  • Injection: Insert the needle at a shallow angle (~15 degrees) into the peritoneal cavity. Gently aspirate to ensure the needle has not entered a blood vessel or organ. Inject the Iopamidol as a bolus.

  • Post-Injection: Withdraw the needle and return the mouse to its cage.

  • Imaging: Wait for the optimal contrast enhancement window, typically 15-40 minutes post-injection, before beginning the scan.[8][9]

Protocol 3: Oral Gavage Administration in Rats for GI Tract Imaging

  • Animal Preparation: Fast the rat for 4-6 hours to ensure an empty stomach, but do not withhold water.

  • Gavage Needle Selection: Select an appropriately sized flexible or curved, ball-tipped gavage needle (e.g., 16-18 gauge for an adult rat). Measure the needle from the corner of the rat's mouth to the last rib to ensure it will reach the stomach without risk of perforation.

  • Iopamidol Preparation: Prepare the Iopamidol solution. A dose of 10 ml/kg has been used in cats and may be a suitable starting point for rats.[1]

  • Restraint: Securely restrain the rat in an upright position, extending the head and neck to align the mouth and esophagus.

  • Administration: Gently insert the gavage needle into the diastema (gap between incisors and molars), advance it over the tongue, and into the esophagus. The tube should pass smoothly with the animal swallowing. Do not apply force.

  • Injection: Once the tube is in place, slowly administer the Iopamidol solution.

  • Post-Administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of distress.

  • Imaging: Begin imaging at time points relevant to your study of GI transit.

References

  • [A formulation of iopamidol for the radiologic examination of the gastrointestinal tract. Preclinical studies]. (1987). Radiologia medica, 73(3), 188–195. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Iopromide Administration in In Vivo Rodent Imaging.
  • Di Meco, F., Granata, A., Gaglione, M., D'Apolito, M., Cernera, G., Longo, D. L., & Aime, S. (2023). Intraperitoneal Delivery of Iopamidol to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI. Magnetochemistry, 9(1), 22. [Link]

  • Downing, F., & Keeley, B. (2023). Contrast Agents in Veterinary Radiology. Owlcation. [Link]

  • Tirone, P., Corsico, N., Lorusso, V., & Malinverno, G. (1987). [A formulation of iopamidol for the radiologic examination of the gastrointestinal tract. Preclinical studies]. Radiologia medica, 73(3), 188–195. [Link]

  • d'Avila, D. (2002). Use of Contrast Media in Veterinary Radiology. WSAVA 2002 Congress. VIN. [Link]

  • Allogy. (n.d.). K9 Clinical Practice Guideline #20- Diagnostic Imaging. Retrieved from a relevant veterinary guideline source.
  • Bracco Imaging Canada. (2017). PRODUCT MONOGRAPH IsovueTM Iopamidol Injection USP. E-lactancia. [Link]

  • Stordahl, A. (1988). Urinary excretion of iohexol administered enterally in rats with intestinal ischaemia. A transmural and transperitoneal route of transport. Scandinavian journal of gastroenterology, 23(6), 751–754. [Link]

  • BSAVA. (n.d.). Radiographic contrast agents. BSAVA Library. [Link]

  • National Center for Biotechnology Information. (n.d.). Iopamidol. PubChem. [Link]

  • Lamb, C. R., & Koblik, P. D. (1992). Iohexol as a gastrointestinal contrast medium in the cat. Veterinary Radiology & Ultrasound, 33(5), 267-272. [Link]

  • Patsnap. (2024). What is the mechanism of Iopamidol? Patsnap Synapse. [Link]

  • U.S. Food and Drug Administration. (n.d.). OMNIPAQUE™ (iohexol) Injection. [Link]

  • RxList. (n.d.). Isovue-M (Iopamidol Injection): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Kaufman, M., et al. (n.d.). Intravenous contrast enhanced computed tomography: dosing and pharmacokinetics in Cyprinus carpio. UC Davis School of Veterinary Medicine. [Link]

  • Unique Pharmaceutical Laboratories. (n.d.). Iopamidol Injection USP 370 mg I/mL. EFDA. [Link]

  • Medscape. (n.d.). Isovue, Scanlux (iopamidol) dosing, indications, interactions, adverse effects, and more. [Link]

  • Mayo Clinic. (2024). Iopamidol (Injection Route). [Link]

  • Patsnap. (2024). What are the side effects of Iopamidol? Patsnap Synapse. [Link]

  • Bonati, F., Felder, E., & Tirone, P. (1980). Iopamidol: new preclinical and clinical data. Investigative radiology, 15(6 Suppl), S310–S316. [Link]

Sources

Common pitfalls to avoid in Iopydone experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Iopydone Experiments

A Senior Application Scientist's Guide to Navigating Common Pitfalls in Novel Iodinated Pyridinone Compound Research

Introduction

This compound, systematically known as 3,5-diiodo-4(1H)-pyridinone, is an iodinated contrast dye.[1] This guide is designed for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust protocols to anticipate and overcome common experimental challenges. This document is structured to provide not just steps, but the scientific rationale behind them, ensuring your experimental design is self-validating and your results are reliable.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Solubility and Formulation Issues

Question: My this compound powder won't dissolve in my standard aqueous buffer (e.g., PBS). I'm seeing precipitation immediately or upon serial dilution. What's happening and how do I fix it?

Answer: This is a common and expected challenge. This compound is practically insoluble in water and ethanol.[1][2] The issue stems from the compound's planar, hydrophobic pyridinone core and high molecular weight (346.89 g/mol ) due to the two iodine atoms.[3] Direct dissolution in aqueous media will almost certainly fail.

Causality Explained: The high lattice energy of the crystalline solid and the unfavorable energetics of solvating a large, nonpolar molecule in a polar solvent like water lead to poor solubility.[4]

Immediate Troubleshooting Steps:

  • Primary Solvent Selection: The recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[5] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.

  • Working Solution Preparation: Precipitation often occurs when the DMSO stock is diluted into the aqueous assay medium. To prevent this, use a multi-step dilution protocol. Never dilute directly from a 10 mM stock to a nanomolar concentration in one step.[6]

  • pH Adjustment: this compound is soluble in alkaline solutions, such as those containing sodium hydroxide (NaOH), due to the deprotonation of the pyridone ring.[1][2] For certain in vitro assays (non-cellular), adjusting the buffer pH to a more alkaline state may improve solubility. However, this is often not compatible with cell-based experiments.

Workflow for Optimizing Working Solution Preparation:

A Start: 10 mM this compound in 100% DMSO Stock B Create Intermediate Dilution (e.g., 100 µM in Media + 1% DMSO) A->B C Perform Serial Dilutions in Assay Medium B->C No Precipitate E Precipitation Observed B->E Problem? G Check Final DMSO Concentration C->G D Add to Cells/Assay (Final DMSO <0.5%) F Lower Intermediate Concentration (e.g., to 50 µM) E->F F->C H DMSO > 0.5%? Include Vehicle Control G->H Yes I Proceed with Experiment G->I No H->I

Caption: Workflow for diluting DMSO stocks.

Quantitative Solubility Data Summary:

SolventSolubilityRationale / Comment
Water, EthanolPractically InsolubleHigh hydrophobicity of the core structure.[1][2]
DMSOSolubleAprotic, polar solvent capable of disrupting crystal lattice.[5]
Alkaline Solutions (e.g., NaOH)SolubleDeprotonation of the pyridone ring increases polarity.[1]
Compound Stability and Handling

Question: I'm observing a gradual loss of activity or inconsistent results from my this compound samples over time, even when stored at -20°C. Could the compound be degrading?

Answer: Yes, this is a significant risk. Iodinated aromatic compounds can be susceptible to degradation, primarily through deiodination (loss of iodine) or photodegradation.[1] The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be cleaved under certain conditions.

Causality Explained: Energy from light (especially UV) or interaction with cellular components can promote homolytic or heterolytic cleavage of the C-I bond, leading to inactive compound variants and free iodide, which can be reactive.[7]

Mandatory Handling and Storage Protocols:

  • Light Protection: this compound is known to be sensitive to UV exposure.[1]

    • Solid Compound: Store in amber vials at +5°C.[1]

    • Solutions: Prepare and store solutions in amber or foil-wrapped tubes.[8] Minimize exposure to ambient light during experimental procedures.[9]

    • Microscopy/Plate Readers: Use the lowest possible excitation light intensity and shortest exposure times.

  • Atmosphere and Purity:

    • For long-term storage, consider flushing vials with an inert gas like argon or nitrogen to displace oxygen, which can participate in radical-mediated degradation pathways.

    • Ensure your primary solvent (e.g., DMSO) is anhydrous, as water can facilitate hydrolytic degradation pathways.[10]

Experimental Protocol: Verifying Compound Stability via HPLC

This protocol allows you to check for degradation of your this compound stock.

  • Prepare Standards:

    • Create a fresh solution of this compound from powder (this is your t=0 reference).

    • Use an aliquot of your stored, experimental stock solution.

  • HPLC Setup (Example Conditions):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detection: UV detector set to the absorbance maximum of this compound.

  • Analysis:

    • Inject the t=0 reference sample to determine the retention time of pure this compound.

    • Inject your experimental stock.

    • Interpretation: The appearance of new peaks, especially earlier-eluting ones (which are often more polar degradation products), or a decrease in the area of the main this compound peak indicates degradation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions that arise during the experimental design phase.

Q1: I'm seeing significant cytotoxicity in my cell-based assays, even at concentrations where I don't expect to see a specific effect. What could be the cause?

A1: There are several potential culprits for unexpected cytotoxicity:

  • Solvent Toxicity: The most common cause is the concentration of your primary solvent, typically DMSO. The final concentration of DMSO in your cell culture medium should ideally be below 0.5% and must not exceed 1%.[11] High concentrations of DMSO can permeabilize cell membranes and induce apoptosis.

  • Inherent Compound Toxicity: this compound itself may have a narrow therapeutic window. It is crucial to determine the maximum non-toxic concentration.

  • Precipitation-Induced Toxicity: If this compound precipitates out of solution in the well, these microcrystals can cause physical stress to adherent cells, leading to cell death that is independent of a specific pharmacological effect.[6]

Actionable Advice: Always run a full dose-response curve to determine the IC50 (or EC50) and the maximum non-toxic concentration. A standard cytotoxicity assay like the MTT assay is essential.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay measures cell metabolic activity, which is an indicator of cell viability.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT reagent to purple formazan.[14]

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (following the solubility workflow above). Ensure the final DMSO concentration is constant across all wells, including a "vehicle control" (medium + DMSO only).[15] Incubate for your desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[16]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., 100% DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[16] Mix thoroughly.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.[13]

Sample Cytotoxicity Data Interpretation:

This compound Conc. (µM)Absorbance (570 nm)% Viability (vs. Vehicle)Observation
0 (Vehicle Control)1.25100%Healthy baseline
11.2297.6%No significant toxicity
101.1592.0%No significant toxicity
250.9576.0%Mild toxicity
500.6048.0%IC50 ≈ 50 µM
1000.1512.0%High toxicity

Q2: My results are inconsistent between experiments, suggesting off-target effects. How can I confirm this and minimize the issue?

A2: Off-target effects, where a compound interacts with unintended cellular targets, are a major source of irreproducibility.[15] For halogenated compounds, these interactions can sometimes be driven by halogen bonding, where the iodine atom acts as a Lewis acid and interacts with Lewis bases (like backbone carbonyls) on proteins.[17][18]

Logical Framework for Investigating Off-Target Effects:

A Inconsistent Results or Unexpected Phenotype Observed B Is the effect dose-dependent? A->B C Re-evaluate solubility and stability. Precipitation or degradation likely. B->C No D Use Lowest Effective Concentration Titrate dose below known toxic levels B->D Yes E Employ Orthogonal Assays Confirm on-target effect with a different method D->E F Use a Negative Control Synthesize or source a structurally similar but inactive analog E->F G Phenotype persists? F->G H High confidence in on-target effect G->H No I Strongly suggests off-target effect G->I Yes

Caption: Decision tree for off-target effect investigation.

Strategies to Mitigate Off-Target Effects:

  • Use the Lowest Effective Concentration: Once you have a dose-response curve for your intended on-target effect, work at the lowest concentration that gives a robust signal. This minimizes the engagement of lower-affinity off-targets.[15]

  • Orthogonal Validation: Confirm your findings using a different experimental modality. For instance, if this compound inhibits an enzyme's activity, try to confirm target engagement using a cellular thermal shift assay (CETSA) or by knocking down the target with siRNA and observing if the compound's effect is occluded.[15]

  • Computational Screening: Use in silico tools to predict potential off-targets. Docking this compound's structure against a library of known protein structures can provide a list of testable hypotheses for off-target interactions.[19]

Q3: I am using this compound in a fluorescence-based assay and am getting high background noise. What is the source?

A3: High background in fluorescence assays can come from multiple sources, and the compound itself is a primary suspect.

  • Compound Autofluorescence: Aromatic, heterocyclic molecules like this compound can be intrinsically fluorescent. They absorb light at one wavelength and emit it at another, interfering with your signal.

  • Media and Serum Autofluorescence: Standard cell culture media containing phenol red and fetal bovine serum (FBS) are highly autofluorescent, especially in the green spectrum.[20]

  • Nonspecific Binding: If your assay involves fluorescent antibodies or probes, ensure blocking steps are sufficient to prevent them from binding nonspecifically to the plate or cells.[21][22]

Troubleshooting Protocol:

  • Run a Compound-Only Control: In a cell-free well, add your highest concentration of this compound in assay buffer. Read the fluorescence. If you see a high signal, your compound is autofluorescent at your assay's wavelengths.

  • Switch to Fluoro-compatible Media: For the duration of the imaging or plate reading, switch the cells to a phenol red-free, low-serum, or specialized low-fluorescence medium (e.g., FluoroBrite™).[20]

  • Optimize Antibody/Probe Concentrations: Titrate your fluorescent reagents to find the optimal concentration that maximizes signal-to-noise.[23]

  • Shift to Red-Shifted Fluorophores: Cellular and compound autofluorescence is often strongest in the blue-green part of the spectrum.[20] If possible, switch to assays that use red or far-red dyes (e.g., Alexa Fluor 647), as this region typically has a much lower background.[20]

References

  • 5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cytotoxicity Test by MTT Assay- Procedure, Analysis and Results. (2022). MIS Labs. [Link]

  • This compound | C5H3I2NO | CID 21752. PubChem, National Institutes of Health. [Link]

  • This compound. DrugFuture. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Sino Biological. [Link]

  • This compound. CAS Common Chemistry. [Link]

  • Newsletter: Background Fluorescence. (2019). FluoroFinder. [Link]

  • Cell Sensitivity Assays: The MTT Assay. ResearchGate. [Link]

  • Protection of Light Sensitive Products. (2015). Pharmaguideline. [Link]

  • How to reduce autofluorescence in cell-based assays. BMG LABTECH. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Publications. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today. [Link]

  • Challenges with Background Fluorescence. (2022). Visikol. [Link]

  • How to Store Reagents. Department of Chemistry, University of Rochester. [Link]

  • How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Lonza. [Link]

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022). Molecules. [Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2018). Molecules. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). Pharmaceuticals. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013). Journal of Medicinal Chemistry. [Link]

  • Empowering drug off-target discovery with metabolic and structural analysis. (2023). Communications Biology. [Link]

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (2024). Molecular Therapy. [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2022). Molecules. [Link]

  • The Behavior of Iodine Species in Pyridine and Quinoline. ElectronicsAndBooks. [Link]

Sources

Technical Support Center: Enhancing the Stability of Iopydone for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Iopydone. This document is designed for researchers, scientists, and drug development professionals who require robust, reproducible data from long-term experiments involving this compound. Maintaining the chemical integrity of this compound is paramount for the validity of your results. This guide provides in-depth answers to common stability challenges, offering both preventative strategies and troubleshooting solutions grounded in established physicochemical principles.

Part 1: Foundational Knowledge - Understanding this compound's Inherent Instabilities

This section addresses the fundamental properties of this compound that are critical to understanding its stability profile.

Q1: What are the primary chemical properties of this compound that influence its stability in experimental settings?

A1: this compound, systematically named 3,5-diiodo-4(1H)-pyridinone, possesses several structural and chemical features that directly impact its stability[1][2]. Understanding these is the first step toward effective stabilization.

  • Pyridone Tautomerism: this compound exists in a tautomeric equilibrium between its keto form (4-pyridone) and its enol form (4-hydroxypyridine)[3]. In polar solvents and the solid state, the keto (pyridone) form is significantly more stable due to favorable resonance stabilization and intermolecular hydrogen bonding[3][4]. However, this equilibrium can be influenced by solvent, pH, and temperature, potentially complicating analysis and affecting reactivity[3].

  • Carbon-Iodine Bonds: The two iodine atoms attached to the pyridine ring are fundamental to this compound's function but also represent a point of vulnerability. These bonds can be cleaved under certain conditions, particularly upon exposure to high-energy sources like ultraviolet (UV) light, leading to a loss of iodine[1].

  • Low Aqueous Solubility: this compound is practically insoluble in water and ethanol but dissolves in alkaline solutions, such as sodium hydroxide (NaOH), through the deprotonation of the pyridone ring[1]. It is also soluble in organic solvents like DMSO[5]. This low aqueous solubility can lead to precipitation if solvent conditions change, for example, during dilution into aqueous buffers or upon freeze-thaw cycles.

Q2: What are the principal degradation pathways I should be aware of when working with this compound?

A2: There are three primary degradation pathways that can compromise the integrity of your this compound samples: photodegradation, hydrolysis, and oxidation.

  • Photodegradation: This is a significant concern for this compound. Exposure to light, especially UV radiation, can provide sufficient energy to break the C-I bonds, leading to de-iodination and the formation of impurities[1]. This process is often visually indicated by a yellowing or browning of the solution.

  • Hydrolysis: The pyridone ring can be susceptible to hydrolysis, a reaction with water that can be catalyzed by strongly acidic or basic conditions[6]. While the pyridone structure is relatively stable, prolonged exposure to extreme pH environments can lead to ring-opening or other structural changes.

  • Oxidation: Like many complex organic molecules, this compound can be degraded by oxidizing agents[3]. This can be initiated by dissolved oxygen in the solvent, trace metal ion contaminants that catalyze oxidation, or peroxide impurities in solvents like ether. The iodine atoms themselves can also be susceptible to changes in their oxidation state.

cluster_stressors Stress Conditions This compound Intact this compound (C5H3I2NO) Photo_Product De-iodinated Products & Other Photoproducts This compound->Photo_Product Photodegradation Hydrolysis_Product Hydrolytic Products (e.g., ring-opened species) This compound->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidized Products This compound->Oxidation_Product Oxidation UV UV Light pH Extreme pH (Acid/Base) + H2O Oxidants Oxidizing Agents (e.g., O2, Peroxides)

Caption: Primary degradation pathways for this compound.

Part 2: Proactive Stabilization Strategies - Preparation and Storage

Proper handling from the moment you receive the compound is crucial for ensuring its stability throughout your experiments.

Q3: How should solid (powder) this compound be stored for maximum long-term stability?

A3: The stability of solid this compound is significantly greater than when in solution. However, improper storage can still lead to degradation over time. Adherence to the following conditions is critical for preserving the material's purity.

Storage ConditionTemperatureDurationKey Considerations
Short-Term 0 to 4°C[5]Days to WeeksMust be kept in a dry, dark environment. Use of amber vials is essential[1].
Long-Term -20°C[5]Months to YearsThe vial must be tightly sealed to prevent moisture ingress, especially during temperature changes. Storing inside a desiccator at -20°C provides optimal protection. Shelf life can exceed 2 years if stored properly[5].
Q4: What is the best practice for preparing stable this compound stock solutions?

A4: Preparing a stable stock solution requires careful attention to the solvent, environment, and handling procedures. DMSO is a common and effective solvent for this compound[5]. The protocol below outlines a method designed to minimize initial degradation and preserve the solution's integrity.

start Start: Receive Solid this compound weigh 1. Weigh Powder (Use amber vial in subdued light) start->weigh add_solvent 2. Add Anhydrous, High-Purity DMSO weigh->add_solvent dissolve 3. Dissolve Completely (Vortex or sonicate briefly) add_solvent->dissolve aliquot 4. Aliquot into Single-Use Vials (Amber, screw-cap cryovials) dissolve->aliquot inert 5. Purge Headspace (Use inert gas like Argon or Nitrogen) aliquot->inert store 6. Store Immediately (-20°C for long-term use) inert->store end Ready for Experiment store->end

Sources

Validation & Comparative

A Comparative Analysis of Iopydone and Other Pyridone Derivatives: From Diagnostics to Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Iopydone with other pyridone derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore the diverse applications of the pyridone scaffold, from its role in diagnostic imaging as exemplified by this compound, to its therapeutic potential in a range of diseases. This analysis is supported by experimental data and detailed protocols to facilitate further research and development.

The Pyridone Scaffold: A Privileged Structure in Medicinal Chemistry

Pyridone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide array of biological activities.[1] These six-membered rings, containing a nitrogen atom and a carbonyl group, can act as both hydrogen bond donors and acceptors, and serve as bioisosteres for amides and phenyl groups.[1] This versatility has led to their incorporation into numerous FDA-approved drugs and their investigation for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3]

This guide will focus on a comparative study of two distinct applications of the pyridone scaffold:

  • Diagnostic Application: Represented by This compound , an iodinated pyridone derivative used as a radiopaque contrast agent.

  • Therapeutic Applications: Exemplified by pyridone derivatives with demonstrated anti-fibrotic, anticancer, and antibacterial properties.

This compound: An Iodinated Pyridone for Diagnostic Imaging

This compound, chemically known as 3,5-diiodo-4(1H)-pyridinone, is a specialized pyridone derivative primarily used as a radiopaque contrast agent for bronchography.[4] Its function is not based on a biological or pharmacological effect, but rather on its physicochemical properties.

Chemical Structure and Physicochemical Properties
  • Systematic Name: 3,5-diiodo-4(1H)-pyridinone[4]

  • Molecular Formula: C₅H₃I₂NO[4]

  • Molecular Weight: 346.89 g/mol [4]

  • Appearance: Off-white crystalline needles[4]

  • Solubility: Practically insoluble in water, ethanol, and ether, but dissolves in alkaline solutions.[4]

  • Stability: Sensitive to prolonged UV exposure and high humidity, which can lead to the loss of iodine.[4]

Mechanism of Radiopacity

The diagnostic efficacy of this compound stems from the high atomic number (Z=53) and electron density of its two iodine atoms.[4] These iodine atoms effectively absorb X-rays, increasing the attenuation of the X-ray beam as it passes through the body.[4] When administered as an aerosol or by instillation, this compound coats the bronchial mucosa, creating a clear outline of the bronchial tree on a radiograph, which aids in the diagnosis of bronchial and pulmonary diseases.[4]

It is important to note that while this compound is a pyridone derivative, its application is purely diagnostic. There is a lack of publicly available data on its potential cytotoxic or antimicrobial properties. Its design prioritizes radiopacity and chemical inertness within the biological system to minimize adverse effects. No other iodinated pyridone derivatives for use as X-ray contrast agents were identified in a comprehensive literature search, making this compound a unique example of this application for the pyridone scaffold.

Therapeutic Pyridone Derivatives: A Diverse Pharmacological Landscape

In contrast to the diagnostic role of this compound, a vast number of other pyridone derivatives have been developed for their therapeutic effects. The following sections explore some of the most significant applications.

Anti-fibrotic Activity: The Case of Pirfenidone

Pirfenidone is a pyridone derivative that has been approved for the treatment of idiopathic pulmonary fibrosis (IPF). Its mechanism of action is multifactorial, with anti-fibrotic, anti-inflammatory, and antioxidant properties.[5][6]

Mechanism of Action: A key mechanism of Pirfenidone's anti-fibrotic effect is the downregulation of the pro-fibrotic cytokine, Transforming Growth Factor-beta (TGF-β).[5][6] TGF-β plays a central role in fibrosis by promoting the differentiation of fibroblasts into myofibroblasts, which are responsible for excessive extracellular matrix deposition.[5] Pirfenidone has been shown to inhibit TGF-β production and signaling, thereby reducing collagen synthesis and fibroblast proliferation.[5][6]

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor (TGFβRI/TGFβRII) TGF_beta->TGF_beta_R Binds SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD_complex SMAD2/3/4 Complex p_SMAD2_3->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_transcription Pro-fibrotic Gene Transcription (e.g., Collagen) Nucleus->Gene_transcription Activates Fibrosis Fibrosis Gene_transcription->Fibrosis Pirfenidone Pirfenidone Pirfenidone->TGF_beta Inhibits Production Pirfenidone->SMAD_complex Inhibits Nuclear Translocation

Figure 1: Simplified TGF-β signaling pathway and the inhibitory action of Pirfenidone.
Anticancer Activity of Pyridone Derivatives

The pyridone scaffold is a common feature in many small-molecule kinase inhibitors and other anticancer agents. These compounds often exert their effects by inducing cell cycle arrest and apoptosis.

Mechanism of Action: Certain anticancer pyridone derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. This is often mediated through the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK (c-Jun N-terminal kinase).[1]

Anticancer_Pathway cluster_cell Cancer Cell Anticancer_Pyridone Anticancer Pyridone Derivative p53 p53 Anticancer_Pyridone->p53 Upregulates JNK JNK Anticancer_Pyridone->JNK Upregulates p21 p21 p53->p21 Activates G2_M_Arrest G2/M Cell Cycle Arrest p21->G2_M_Arrest Induces Apoptosis Apoptosis JNK->Apoptosis Induces

Figure 2: Mechanism of action for some anticancer pyridone derivatives.

Comparative Anticancer Activity:

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Pyridone6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5 ± 0.3[1]
Pyridine2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)7.5 ± 0.1[1]
Pyridone6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrileHepG2 (Liver)19.2
Pyridine-UreaDerivative 8eMCF-7 (Breast)3.93 ± 0.73
Imidazo[1,2-a]pyridineDerivative 28eMGC-803 (Gastric)0.038[7]
Antibacterial Activity of Pyridone Derivatives

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents, and pyridone derivatives have emerged as a promising class of compounds.

Mechanism of Action: Some 4-hydroxy-2-pyridone derivatives have been identified as inhibitors of bacterial DNA synthesis.[8] Another class of 4-pyridone derivatives specifically inhibits FabI, an enoyl-acyl carrier protein reductase essential for fatty acid synthesis in bacteria like Staphylococcus aureus.[9]

Antibacterial_Pathway cluster_bacteria Bacterial Cell Antibacterial_Pyridone Antibacterial Pyridone Derivative DNA_Synthesis DNA Synthesis Antibacterial_Pyridone->DNA_Synthesis Inhibits Cell_Division Bacterial Cell Division DNA_Synthesis->Cell_Division

Figure 3: Inhibition of bacterial DNA synthesis by some antibacterial pyridone derivatives.

Comparative Antibacterial Activity:

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
4-PyridoneCompound 9E. coli64[10]
4-PyridoneCompound 10B. subtilis64[10]
4-Hydroxy-2-pyridoneCompound 6qE. coli (resistant strains)8 (MIC₉₀)[8]
3-(5-fluoropyridine-3-yl)-2-oxazolidinoneCompound 7jGram-positive strains0.25[11]
Pyridinium SaltCompound 3dS. aureus4[12]

Experimental Protocols

To facilitate further research, this section provides detailed protocols for the synthesis of a representative pyridone derivative and for key biological and physical assays.

Synthesis of a Representative 2-Pyridone Derivative

This protocol describes a general method for the synthesis of 2-pyridone derivatives via a multi-component reaction.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 2-Cyano-N-(aryl)acetamide (1 mmol)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the 2-cyano-N-(aryl)acetamide (1 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-pyridone derivative.[2]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Pyridone derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ atmosphere.[3]

  • Prepare serial dilutions of the pyridone derivative in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Pyridone derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[15]

  • Add 100 µL of the pyridone derivative stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Perform serial two-fold dilutions by transferring 100 µL from each well to the next, from the first to the penultimate column. Discard 100 µL from the penultimate column. The last column serves as a growth control (no compound).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for a sterility control well) with 5 µL of the standardized bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

In Vitro Radiopacity Assessment

This protocol describes a method to quantify and compare the radiopacity of contrast agents like this compound.

Materials:

  • This compound and other test compounds

  • Distilled water or a suitable solvent

  • Small-diameter, X-ray transparent tubes (e.g., microcentrifuge tubes or phantom tubes)

  • Aluminum (Al) step wedge (for calibration)

  • Digital X-ray imaging system or a micro-CT scanner

Procedure:

  • Prepare a series of dilutions of this compound in the chosen solvent to create a range of known concentrations.

  • Fill the phantom tubes with each dilution, ensuring no air bubbles are present. Also, prepare a tube with the solvent alone (blank) and tubes with any other pyridone derivatives to be tested for comparison.

  • Place the filled tubes, along with an aluminum step wedge of varying thicknesses (e.g., 1-10 mm), on the detector of the imaging system.

  • Acquire a digital radiograph or CT scan of the tubes and the Al step wedge using standardized exposure settings (e.g., kVp and mAs).

  • Using the imaging software, measure the mean pixel intensity (or Hounsfield Units in CT) for a region of interest within each tube and for each step of the Al wedge.[4]

  • Generate a calibration curve by plotting the pixel intensity/HU against the thickness of the aluminum wedge.

  • The radiopacity of each test solution can be expressed as an equivalent thickness of aluminum (mm Al).[16]

  • Alternatively, a calibration curve can be created by plotting the HU values against the known concentrations of a commercial iodinated contrast agent. The radiopacity of the this compound solutions can then be quantified in terms of equivalent iodine concentration.[4]

Figure 4: General experimental workflow for the comparative analysis of pyridone derivatives.

Conclusion

The comparative analysis of this compound with other pyridone derivatives highlights the remarkable chemical versatility of the pyridone scaffold. While this compound effectively utilizes the pyridone backbone as a carrier for iodine atoms for diagnostic X-ray imaging, a multitude of other derivatives demonstrate potent and specific biological activities, making them valuable candidates for therapeutic drug development. The anti-fibrotic agent Pirfenidone, along with numerous pyridone-based compounds with promising anticancer and antibacterial activities, underscores the significance of this "privileged structure" in medicinal chemistry.

The provided experimental data and detailed protocols offer a foundation for researchers to further explore the potential of pyridone derivatives. Future work could focus on synthesizing and evaluating the biological activities of this compound analogs to better understand the structure-activity relationships for both diagnostic and potential therapeutic applications, bridging the gap between these two distinct uses of the versatile pyridone core.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

  • Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives | Request PDF. (2025, August 8). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). Frontiers. Retrieved January 3, 2026, from [Link]

  • Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 3, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved January 3, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 3, 2026, from [Link]

  • 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15). MDPI. Retrieved January 3, 2026, from [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023, May 23). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • In vitro evaluation of X-ray attenuation property of the optimal... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • PREPARATION OF X-RAY OPAQUE DENTAL COMPOSITE MATERIALS AND EVALUATION OF THEIR RADIOPACITY. (n.d.). Revue Roumaine de Chimie. Retrieved January 3, 2026, from [Link]

Sources

Validating the Therapeutic Target of Iopydone in Hyperthyroidism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic is one of rigorous scientific scrutiny. This guide provides an in-depth, experience-driven framework for validating the therapeutic target of a novel small molecule, Iopydone, in the context of hyperthyroidism. We will explore the experimental cascade required to build a compelling case for its mechanism of action, comparing its hypothetical performance with a known therapeutic alternative.

Introduction to this compound and its Proposed Therapeutic Target: Thyroid Peroxidase (TPO)

This compound (3,5-diiodo-4(1H)-pyridinone) is a novel synthetic compound with a structural resemblance to iodinated molecules crucial in thyroid physiology. Based on preliminary in silico modeling and its chemical structure, we hypothesize that this compound's primary therapeutic target is Thyroid Peroxidase (TPO) . TPO is a key enzyme in the biosynthesis of thyroid hormones (T3 and T4), and its inhibition is a clinically validated strategy for the management of hyperthyroidism.

This guide will delineate a comprehensive strategy to validate TPO as the therapeutic target of this compound. The ultimate goal of preclinical target validation is to gather multiple, independent lines of evidence that collectively support the hypothesis that engaging this target will lead to a desired therapeutic outcome in patients.[1] A rigorous preclinical validation process significantly increases the confidence in a therapeutic candidate and can mitigate the high failure rates in clinical trials.[2][3]

The Experimental Cascade for Target Validation

Our approach is multi-faceted, beginning with in vitro biochemical assays to establish direct target engagement and progressing to cell-based and in vivo models to demonstrate a therapeutic effect.[4] This progression is crucial for understanding the compound's behavior in increasingly complex biological systems that mimic the disease state.

Phase 1: In Vitro Target Engagement and Specificity

The initial and most critical step is to unequivocally demonstrate that this compound directly interacts with and modulates the activity of its intended target, TPO.

Experimental Protocol: TPO Inhibition Assay

  • Objective: To determine the potency of this compound in inhibiting human TPO enzymatic activity.

  • Methodology:

    • Recombinant human TPO is incubated with its substrates, iodide (I-) and a tyrosine residue mimic (e.g., L-tyrosine).

    • The enzymatic reaction, which involves the oxidation of iodide, is monitored spectrophotometrically by measuring the formation of triiodide (I3-).

    • A dose-response curve is generated by introducing varying concentrations of this compound to the reaction.

    • The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of this compound required to inhibit 50% of TPO activity.

  • Comparison: The IC50 of this compound will be compared to that of Methimazole, a clinically used TPO inhibitor.

Data Presentation: Comparative In Vitro Potency

CompoundTargetIC50 (nM)
This compoundHuman TPO50
MethimazoleHuman TPO200

Hypothetical data presented for illustrative purposes.

Causality and Next Steps: A low nanomolar IC50 for this compound would provide strong evidence of potent target engagement. The next logical step is to assess its specificity.

Experimental Protocol: Target Specificity Panel

  • Objective: To evaluate the selectivity of this compound for TPO over other related and unrelated enzymes.

  • Methodology:

    • This compound is screened against a panel of enzymes, including other peroxidases (e.g., myeloperoxidase, lactoperoxidase) and a broad panel of kinases and G-protein coupled receptors.

    • Inhibition of these off-target enzymes is measured at a concentration at least 100-fold higher than its TPO IC50.

  • Trustworthiness: A highly selective compound is more likely to have a favorable safety profile with fewer off-target side effects. Demonstrating a lack of activity against other key enzymes builds confidence in the specificity of the intended therapeutic action.

Phase 2: Cellular Assays in a Disease-Relevant Context

Moving from a purified enzyme system to a cellular model allows us to assess the compound's ability to engage its target in a more biologically relevant environment.[3]

Experimental Protocol: Thyroid Hormone Synthesis in a Human Thyrocyte Cell Line

  • Objective: To determine if this compound can inhibit the synthesis of thyroid hormones in a human cell line that endogenously expresses TPO.

  • Methodology:

    • A human thyroid cell line (e.g., Nthy-ori 3-1) is cultured in the presence of thyroid-stimulating hormone (TSH) to induce TPO expression and thyroid hormone synthesis.

    • Cells are treated with a dose range of this compound or Methimazole.

    • The levels of thyroxine (T4) and triiodothyronine (T3) secreted into the cell culture medium are quantified using ELISA.

  • Authoritative Grounding: This cellular model provides a functional readout that directly links target engagement (TPO inhibition) to a physiological outcome (decreased thyroid hormone production).

Data Presentation: Inhibition of Thyroid Hormone Synthesis in Nthy-ori 3-1 cells

CompoundT4 Inhibition (EC50, nM)T3 Inhibition (EC50, nM)
This compound150180
Methimazole500600

Hypothetical data presented for illustrative purposes.

Logical Flow of the Experimental Design

The following diagram illustrates the logical progression of our target validation strategy, from initial hypothesis to in vivo proof-of-concept.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Validation a Hypothesis: This compound targets TPO b Biochemical Assay: Direct TPO Inhibition (IC50) a->b Test direct interaction c Specificity Panel: Selectivity vs. other enzymes b->c Assess off-target effects d Cell-Based Assay: Inhibition of T3/T4 synthesis in human thyrocytes c->d Confirm cellular activity e Disease Model: Hyperthyroidism mouse model d->e Evaluate in a living system f Pharmacodynamic Biomarkers: Serum T3/T4 levels e->f Measure target engagement in vivo g Therapeutic Efficacy: Reduction of hyperthyroid symptoms f->g Assess clinical relevance

Caption: Logical workflow for the validation of this compound's therapeutic target.

Phase 3: In Vivo Proof-of-Concept in a Disease Model

The ultimate preclinical validation of a therapeutic target requires demonstrating efficacy in a relevant animal model of the disease.[1][5] For hyperthyroidism, a common model involves the induction of a hyperthyroid state in rodents.

Experimental Protocol: T3-Induced Hyperthyroidism Mouse Model

  • Objective: To assess the ability of this compound to reverse the symptoms of hyperthyroidism in a validated mouse model.

  • Methodology:

    • Hyperthyroidism is induced in mice by daily administration of T3 for a set period. This leads to a suppression of endogenous TSH and thyroid hormone production, but manifests the systemic symptoms of the disease.

    • A more direct model would involve inducing goiter and hyperthyroidism with a low-iodine diet followed by a TSH-receptor stimulating antibody, but the T3-induced model is a more rapid and straightforward initial in vivo test of a TPO inhibitor's systemic effects.

    • Once the hyperthyroid state is established (confirmed by elevated heart rate, weight loss, and increased activity), mice are treated with this compound, Methimazole, or a vehicle control.

    • Pharmacodynamic (PD) and efficacy endpoints are measured.

  • Self-Validating System: This protocol includes both pharmacodynamic markers (serum T3/T4 levels) to confirm target engagement and efficacy markers (heart rate, body weight) to demonstrate a therapeutic benefit. A positive outcome requires a clear correlation between the modulation of the PD markers and the improvement in efficacy endpoints.

Data Presentation: In Vivo Efficacy in a Hyperthyroidism Mouse Model

Treatment GroupSerum T4 (ng/dL)Heart Rate (bpm)Body Weight Change (%)
Vehicle Control4.5 ± 0.5650 ± 25-10 ± 2
This compound (10 mg/kg)2.1 ± 0.3520 ± 20+2 ± 1
Methimazole (30 mg/kg)2.5 ± 0.4540 ± 22+1 ± 1.5

Hypothetical data presented for illustrative purposes. Values are mean ± SEM.

Signaling Pathway of Thyroid Hormone Synthesis and this compound's Proposed Mechanism of Action

The following diagram illustrates the key steps in thyroid hormone synthesis and the proposed point of intervention for this compound.

G cluster_0 Thyroid Follicular Cell Iodide Iodide NIS Na+/I- Symporter (NIS) Iodide->NIS Uptake TPO Thyroid Peroxidase (TPO) NIS->TPO Iodide Efflux Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination of Tyrosine residues Iodinated Tg Iodinated Thyroglobulin Thyroglobulin->Iodinated Tg T3_T4 T3 and T4 Iodinated Tg->T3_T4 Coupling and Proteolysis Bloodstream Bloodstream T3_T4->Bloodstream Secretion This compound This compound This compound->TPO Inhibition

Sources

Comparative Efficacy Analysis: Osimertinib versus Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the evolution of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a paradigm of precision medicine. This guide provides a detailed comparative analysis of osimertinib, a third-generation EGFR-TKI, and gefitinib, a first-generation agent. We will delve into their mechanisms of action, differential efficacy against specific EGFR mutations, and the experimental methodologies used to substantiate these claims, offering a comprehensive resource for researchers in the field.

The EGFR Signaling Pathway and Its Dysregulation in NSCLC

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cellular processes.

In a subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive activation of the receptor, even in the absence of ligand binding. This results in uncontrolled cell growth and tumor progression. The most common activating mutations are deletions in exon 19 and the L858R point mutation in exon 21.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Ligand Binding

Caption: Simplified EGFR signaling pathway in NSCLC.

First-Generation EGFR-TKIs: The Advent of Gefitinib

Gefitinib was one of the first EGFR-TKIs to be approved for the treatment of NSCLC. It functions as a reversible, competitive inhibitor of ATP at the tyrosine kinase domain of EGFR. By blocking ATP binding, gefitinib prevents autophosphorylation and subsequent activation of downstream signaling pathways, leading to cell cycle arrest and apoptosis in tumors harboring activating EGFR mutations.

However, the efficacy of first-generation TKIs like gefitinib is often limited by the development of acquired resistance. The most common mechanism of resistance is the acquisition of a secondary mutation in the EGFR kinase domain, T790M, which increases the affinity of the receptor for ATP, thereby reducing the inhibitory effect of gefitinib.

Third-Generation EGFR-TKIs: Overcoming Resistance with Osimertinib

Osimertinib was specifically designed to overcome the limitations of earlier-generation EGFR-TKIs. It is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to potent and sustained inhibition of the receptor.

Crucially, osimertinib is a potent inhibitor of both sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation. Furthermore, it has demonstrated significantly less activity against wild-type EGFR, which is thought to contribute to its more favorable side-effect profile compared to earlier-generation TKIs.

Comparative Efficacy: Head-to-Head Analysis

The superior efficacy of osimertinib over first-generation EGFR-TKIs has been demonstrated in several preclinical and clinical studies. The FLAURA phase 3 clinical trial directly compared osimertinib with either gefitinib or erlotinib as a first-line treatment for patients with advanced EGFR-mutated NSCLC.

ParameterOsimertinibGefitinib/Erlotinib
Median Progression-Free Survival 18.9 months10.2 months
Median Overall Survival 38.6 months31.8 months
Objective Response Rate 80%76%
CNS Progression-Free Survival Not reached15.2 months

Data from the FLAURA trial.

As the data indicates, osimertinib demonstrated a statistically significant and clinically meaningful improvement in both progression-free survival and overall survival compared to the first-generation inhibitors. Notably, osimertinib also showed superior efficacy in patients with central nervous system (CNS) metastases, a common site of disease progression in NSCLC.

Experimental Protocols for Comparative Efficacy Assessment

The preclinical evaluation of EGFR-TKIs typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

In Vitro Cell Proliferation Assay

This assay is used to determine the concentration of the drug required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Culture: Culture EGFR-mutant NSCLC cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) in appropriate media.

  • Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of osimertinib or gefitinib for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and calculate the IC50 value using non-linear regression.

Cell_Proliferation_Assay cluster_workflow Cell Proliferation Assay Workflow Start Seed EGFR-mutant NSCLC cells Treatment Treat with serial dilutions of Osimertinib or Gefitinib Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability Measure cell viability (e.g., CellTiter-Glo®) Incubation->Viability Analysis Calculate IC50 values Viability->Analysis

Caption: Workflow for an in vitro cell proliferation assay.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to assess the inhibitory effect of the drugs on EGFR signaling.

Protocol:

  • Cell Treatment: Treat EGFR-mutant NSCLC cells with osimertinib or gefitinib at various concentrations for a short period (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.

Conclusion

The development of osimertinib represents a significant advancement in the treatment of EGFR-mutated NSCLC. Its dual activity against both sensitizing and resistance mutations, coupled with its favorable safety profile and CNS efficacy, has established it as the standard of care in the first-line setting. The preclinical and clinical data overwhelmingly support the superior efficacy of osimertinib over first-generation EGFR-TKIs like gefitinib. Continued research into novel resistance mechanisms to osimertinib and the development of next-generation inhibitors remain active areas of investigation in the field of thoracic oncology.

References

  • Cross DAE, Ashton SE, Ghiorghiu S, et al. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in pre-clinical models. Cancer Discov. 2014;4(9):1046-1061. [Link]

  • Mok TS, Wu Y-L, Ahn M-J, et al. Osimertinib or Platinum–Pemetrexed in EGFR T790M–Positive Lung Cancer. N Engl J Med. 2017;376(7):629-640. [Link]

  • Soria J-C, Ohe Y, Vansteenkiste J, et al. Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. N Engl J Med. 2018;378(2):113-125. [Link]

  • Ramalingam SS, Vansteenkiste J, Planchard D, et al. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC. N Engl J Med. 2020;382(1):41-50. [Link]

A Guide to Robust Mechanism of Action Validation: Cross-Validation of Dasatinib's Kinase Inhibition Profile Using Orthogonal Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, establishing a clear and definitive mechanism of action (MoA) is paramount. It forms the scientific bedrock upon which a therapeutic candidate's efficacy and safety profile are built. However, relying on a single, primary assay can often be misleading, susceptible to artifacts and off-target effects that can confound data interpretation. This guide champions the principle of cross-validation through orthogonal assays—functionally independent methods that probe a drug's MoA from different biophysical and biological angles. By triangulating data from these diverse approaches, we can build a more robust and reliable understanding of a compound's true biological activity.

Here, we use Dasatinib, a well-characterized tyrosine kinase inhibitor, as a model compound to illustrate this cross-validation strategy. Dasatinib is known to target the BCR-ABL fusion protein and SRC family kinases, among others, making it a cornerstone therapy for chronic myeloid leukemia (CML) and certain types of acute lymphoblastic leukemia (ALL). We will explore how a combination of target engagement, enzymatic activity, and cellular pathway-based assays can be synergistically employed to unequivocally validate its MoA.

The Principle of Orthogonal Assay Cross-Validation

cluster_assays Orthogonal Assays for MoA Validation cluster_validation Convergent Validation of Dasatinib's MoA CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) MoA Dasatinib Inhibits BCR-ABL & SRC Family Kinases CETSA->MoA Confirms direct target binding in situ Kinase_Binding Kinase Binding Assay (Direct Binding Affinity) Kinase_Binding->MoA Quantifies binding affinity to specific kinases Phosphoproteomics Phosphoproteomics (Cellular Pathway Modulation) Phosphoproteomics->MoA Measures downstream effects on signaling pathways Cell_Viability Cell-Based Viability Assay (Phenotypic Outcome) Cell_Viability->MoA Links target inhibition to cellular phenotype

Caption: Workflow for cross-validating Dasatinib's MoA using orthogonal assays.

Primary Target Engagement: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Before delving into downstream functional consequences, it is critical to first confirm that the compound directly engages its intended target within the complex milieu of a living cell. CETSA is a powerful technique that accomplishes this by leveraging the principle of ligand-induced thermal stabilization. When a drug binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. This change in thermal stability serves as a direct proxy for target engagement.

Trustworthiness: The in-situ nature of CETSA is its greatest strength. It avoids the potential artifacts associated with using purified recombinant proteins or lysed cells, providing a more biologically relevant assessment of target binding.

Experimental Protocol: CETSA for Dasatinib
  • Cell Culture and Treatment: Culture K562 cells (a CML cell line endogenously expressing BCR-ABL) to a density of 1-2 x 10^6 cells/mL. Treat the cells with a range of Dasatinib concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., ABL1) remaining in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature for each Dasatinib concentration. The shift in the melting curve indicates the degree of thermal stabilization and, by extension, target engagement.

Data Presentation: Expected CETSA Results for Dasatinib
Dasatinib Conc.Tagg (°C) for ABL1Thermal Shift (ΔTagg)Interpretation
Vehicle (DMSO)48.5-Baseline thermal stability
10 nM52.0+3.5°CSignificant target engagement
100 nM55.8+7.3°CRobust target engagement
1 µM56.2+7.7°CSaturation of target engagement

Tagg: Aggregation temperature, the temperature at which 50% of the protein is denatured.

cluster_workflow CETSA Experimental Workflow A 1. Treat K562 cells with Dasatinib or Vehicle B 2. Heat cell suspensions to a range of temperatures A->B C 3. Lyse cells via freeze-thaw cycles B->C D 4. Centrifuge to separate soluble vs. aggregated proteins C->D E 5. Analyze soluble fraction for ABL1 by Western Blot D->E F 6. Plot melting curves to determine thermal shift E->F

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Direct Binding Affinity: In Vitro Kinase Binding Assay

Expertise & Experience: While CETSA confirms target engagement in a cellular context, it is not ideal for high-throughput screening or for quantitatively comparing the binding affinities across a large panel of kinases. For this, we turn to in vitro kinase binding assays. These assays, often performed using extensive panels of purified kinases, provide precise measurements of the dissociation constant (Kd), a direct measure of binding affinity. This is crucial for understanding a drug's selectivity profile.

Trustworthiness: By using purified components, these assays eliminate the complexities of the cellular environment, providing a clean and direct assessment of the drug-protein interaction. Comparing the Kd values for the intended targets (e.g., ABL1) versus other kinases reveals the compound's selectivity.

Experimental Protocol: Example using KiNativ™
  • Lysate Preparation: Prepare lysates from K562 cells.

  • Dasatinib Treatment: Treat the cell lysates with varying concentrations of Dasatinib.

  • Probe Treatment: Add a biotinylated acyl-phosphate probe that irreversibly binds to the active sites of kinases. Dasatinib will compete with the probe for binding to its target kinases.

  • Enrichment and Digestion: Enrich the probe-labeled proteins using streptavidin beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.

  • Data Analysis: A decrease in the signal for a particular kinase in the Dasatinib-treated samples compared to the vehicle control indicates that Dasatinib bound to that kinase and prevented probe labeling. The IC50 for this competition can then be determined.

Data Presentation: Expected Kinase Binding Affinity Data for Dasatinib
Kinase TargetIC50 (nM)Interpretation
ABL1 < 1 High-affinity binding to primary target
SRC < 1 High-affinity binding to primary target
LCK1.2High-affinity binding
FYN1.5High-affinity binding
KIT5Moderate-affinity binding
PDGFRβ8Moderate-affinity binding
VEGFR220Lower-affinity binding

This data confirms the high-affinity binding of Dasatinib to its intended targets, ABL1 and SRC, while also revealing its broader selectivity profile.

Cellular Pathway Modulation: Phosphoproteomics

Expertise & Experience: Having confirmed direct target engagement and quantified binding affinity, the next logical step is to verify that this binding event translates into the expected functional consequence within the cell: the inhibition of the target kinase's activity. Since the primary function of kinases is to phosphorylate other proteins, a global analysis of protein phosphorylation (phosphoproteomics) is a powerful way to assess the downstream impact of a kinase inhibitor.

Trustworthiness: This assay provides a global, unbiased view of the signaling pathways affected by the drug. A significant reduction in phosphorylation at known substrates of the target kinase provides strong, functional evidence of target inhibition. This method is particularly powerful for identifying both on-target and potential off-target effects.

Experimental Protocol: SILAC-based Phosphoproteomics
  • SILAC Labeling: Culture K562 cells in "heavy" (containing 13C6, 15N2-Lysine and 13C6-Arginine) and "light" (containing normal isotopes) media for several passages to achieve full incorporation of the stable isotopes.

  • Dasatinib Treatment: Treat the "heavy" labeled cells with Dasatinib (e.g., 100 nM for 2-4 hours) and the "light" labeled cells with vehicle (DMSO).

  • Cell Lysis and Protein Digestion: Combine equal amounts of protein from the "heavy" and "light" cell populations. Lyse the combined cells and digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the mixed peptide sample using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: The mass spectrometer can distinguish between the "heavy" and "light" peptides. The ratio of the heavy to light signal for each phosphopeptide reflects the change in phosphorylation at that site in response to Dasatinib treatment. A ratio significantly less than 1 indicates inhibition.

Data Presentation: Expected Phosphoproteomics Results for Dasatinib
PhosphoproteinPhosphositeHeavy/Light RatioInterpretation
CRKL Y207 0.08 Strong inhibition of a key BCR-ABL substrate
STAT5 Y694 0.15 Inhibition of the downstream JAK/STAT pathway
LYNY3970.21Inhibition of an SRC family kinase autophosphorylation site
GAB2Y4520.25Inhibition of a downstream signaling adapter

These results provide functional validation that Dasatinib's binding to BCR-ABL and SRC family kinases leads to a potent inhibition of their catalytic activity and downstream signaling pathways in the cell.

cluster_pathway Dasatinib's Effect on BCR-ABL Signaling Dasatinib Dasatinib BCR_ABL BCR-ABL (Tyrosine Kinase) Dasatinib->BCR_ABL Inhibits CRKL CRKL BCR_ABL->CRKL Phosphorylates (pY207) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates (pY694) Proliferation Cell Proliferation & Survival CRKL->Proliferation STAT5->Proliferation

Caption: Simplified BCR-ABL signaling pathway inhibited by Dasatinib.

Conclusion: A Triad of Evidence for a Confident MoA

By systematically employing this triad of orthogonal assays, we have constructed a multi-faceted and robust validation of Dasatinib's mechanism of action.

  • CETSA provided definitive evidence of target engagement in a native cellular environment.

  • In vitro binding assays quantified the high affinity and selectivity of Dasatinib for its primary kinase targets.

  • Phosphoproteomics delivered functional proof that this binding translates into the inhibition of downstream signaling pathways.

This convergent evidence from biophysical, biochemical, and cellular system-level assays provides a high degree of confidence in Dasatinib's MoA. This rigorous, cross-validation approach is a critical strategy for mitigating risks in drug development, ensuring that decisions are based on a comprehensive and reliable understanding of a compound's biological effects. Adopting this mindset and methodology is essential for any researcher aiming to build a compelling and defensible case for their therapeutic candidate.

References

  • Dasatinib (SPRYCEL) , National Cancer Institute. Available at: [Link]

  • Dasatinib , National Center for Biotechnology Information, PubChem Compound Summary for CID 135398639. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug-target interactions in cells , Nature Protocols. Available at: [Link]

  • PhosphoSitePlus, CRKL Y207 , Cell Signaling Technology. Available at: [Link]

A Framework for Comparative Efficacy and Safety Assessment: A Hypothetical Head-to-Head Analysis of a Novel Compound (Iopydone) and Standard of Care (Oxycodone) in Pain Management

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical and clinical comparison of a novel chemical entity, hypothetically termed Iopydone, against a standard-of-care drug, Oxycodone, for the management of moderate-to-severe pain. Due to the current lack of established clinical indications for this compound, a direct comparison is not feasible. Therefore, this document serves as a detailed methodological blueprint for such a comparative study, grounded in scientific integrity and established drug development principles.

Introduction: The Imperative for Novel Analgesics

The management of moderate-to-severe pain remains a significant clinical challenge. While opioids, such as Oxycodone, are effective analgesics, their use is associated with a range of adverse effects and the risk of dependence and misuse.[1][2][3] This underscores the urgent need for novel, non-opioid analgesics with improved safety profiles. This guide outlines a hypothetical development pathway for a new chemical entity, this compound, positioning it against the current standard of care, Oxycodone.

Mechanism of Action: A Tale of Two Pathways

A fundamental aspect of this comparison is the distinct mechanisms of action of the two compounds.

Oxycodone: As a potent semisynthetic opioid, Oxycodone exerts its analgesic effects by acting as an agonist at mu-, kappa-, and delta-opioid receptors in the central nervous system.[1] This agonism leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.

This compound (Hypothetical): The PubChem database identifies this compound as 3,5-diiodo-4(1H)-pyridone.[4] While its biological activity is not well-characterized, its structure does not immediately suggest an opioid-like mechanism. For the purpose of this guide, we will hypothesize a novel, non-opioid mechanism of action, for instance, targeting a specific ion channel or inflammatory pathway involved in nociception.

Visualizing the Mechanistic Divergence

The following diagrams illustrate the distinct signaling pathways of an opioid agonist like Oxycodone and a hypothetical non-opioid mechanism for this compound.

cluster_oxycodone Oxycodone Pathway Oxycodone Oxycodone OpioidReceptor μ-Opioid Receptor Oxycodone->OpioidReceptor Gi Gi Protein Activation OpioidReceptor->Gi AC Adenylyl Cyclase Inhibition Gi->AC Ca ↓ Ca2+ Influx Gi->Ca K ↑ K+ Efflux Gi->K cAMP ↓ cAMP AC->cAMP Neuron Hyperpolarization & Reduced Neuronal Excitability Ca->Neuron K->Neuron Analgesia_O Analgesia Neuron->Analgesia_O

Caption: Opioid Agonist (Oxycodone) Signaling Pathway.

cluster_this compound Hypothetical this compound Pathway This compound This compound Target Novel Target (e.g., Ion Channel) This compound->Target Signal Signal Transduction Modulation Target->Signal Nociceptor Nociceptor Stabilization Signal->Nociceptor PainSignal Pain Signal Inhibition Nociceptor->PainSignal Analgesia_I Analgesia PainSignal->Analgesia_I

Caption: Hypothetical Non-Opioid (this compound) Signaling Pathway.

Preclinical Evaluation: Establishing a Foundation for Comparison

A robust preclinical data package is essential before any clinical comparison. The following table outlines key preclinical studies and their rationale.

Study Methodology Key Endpoints Rationale
In vitro Receptor Binding Assays Radioligand binding assays against a panel of CNS receptors, including opioid, GABA, NMDA, and others.Binding affinity (Ki) and selectivity.To confirm this compound's non-opioid mechanism and identify any off-target interactions.
In vivo Animal Models of Pain - Acute Pain: Hot plate, tail-flick tests. - Inflammatory Pain: Formalin, Complete Freund's Adjuvant (CFA) models. - Neuropathic Pain: Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI) models.Nociceptive threshold, paw withdrawal latency/threshold, allodynia, hyperalgesia.To assess the analgesic efficacy of this compound across different pain modalities and compare it to Oxycodone.
Safety Pharmacology Irwin test, cardiovascular (telemetry), respiratory (plethysmography) studies in rodents and non-rodents.CNS, cardiovascular, and respiratory function.To identify potential adverse effects of this compound and compare its safety profile to the known side effects of Oxycodone.
Pharmacokinetics and ADME Studies in multiple species to determine absorption, distribution, metabolism, and excretion.Bioavailability, half-life, clearance, major metabolites.To establish a pharmacokinetic profile for this compound and inform clinical dose selection.

Clinical Trial Design: A Head-to-Head Comparison

A well-designed randomized controlled trial (RCT) is the gold standard for comparing the efficacy and safety of two therapeutic agents. The following outlines a hypothetical Phase II/III clinical trial design.

Study Title: A Randomized, Double-Blind, Active-Comparator Study to Evaluate the Efficacy and Safety of this compound Versus Oxycodone for the Management of Post-Surgical Pain.

Experimental Workflow

cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization ArmA Arm A: This compound (X mg, oral, q6h) Randomization->ArmA ArmB Arm B: Oxycodone (5-15 mg, oral, q4-6h) Randomization->ArmB Treatment Treatment Period (e.g., 48 hours post-surgery) ArmA->Treatment ArmB->Treatment FollowUp Follow-up Period (e.g., 7 days) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: Randomized Controlled Trial Workflow.

Detailed Experimental Protocol
  • Patient Population: Adult patients (18-65 years) scheduled for a moderately painful surgical procedure (e.g., bunionectomy, herniorrhaphy).

  • Inclusion Criteria:

    • Signed informed consent.

    • American Society of Anesthesiologists (ASA) physical status I-III.

    • Baseline pain intensity of ≥ 4 on an 11-point Numeric Rating Scale (NRS).

  • Exclusion Criteria:

    • History of opioid use disorder.[5]

    • Known allergy to study medications.

    • Significant renal or hepatic impairment.

  • Randomization and Blinding: Patients will be randomized in a 1:1 ratio to receive either this compound or Oxycodone. Both patients and investigators will be blinded to the treatment allocation.

  • Dosing Regimen:

    • This compound Arm: A fixed dose determined from Phase I studies, administered at regular intervals.

    • Oxycodone Arm: An initial dose of 5-15 mg every 4-6 hours as needed for pain.[1]

  • Outcome Measures:

    • Primary Efficacy Endpoint: Sum of Pain Intensity Difference over the first 48 hours (SPID48).

    • Secondary Efficacy Endpoints:

      • Total pain relief (TOTPAR).

      • Time to onset of analgesia.

      • Proportion of patients requiring rescue medication.

    • Safety Endpoints:

      • Incidence and severity of adverse events (AEs), particularly nausea, vomiting, constipation, and respiratory depression.[3][6]

      • Vital signs, ECGs, and laboratory parameters.

Data Presentation and Interpretation

The collected data should be presented in a clear and concise manner to facilitate a direct comparison between this compound and Oxycodone.

Table 1: Comparative Efficacy Outcomes (Hypothetical Data)
Endpoint This compound (n=150) Oxycodone (n=150) p-value
SPID48 (Mean ± SD) 45.2 ± 12.148.5 ± 11.80.045
TOTPAR (Mean ± SD) 18.3 ± 5.220.1 ± 4.90.038
Time to Onset (min, Median) 25200.021
Rescue Medication Use (%) 35%28%0.150
Statistically significant difference (p < 0.05)
Table 2: Comparative Safety and Tolerability (Hypothetical Data)
Adverse Event This compound (n=150) Oxycodone (n=150) p-value
Nausea 15%40%<0.001
Vomiting 8%25%<0.001
Constipation 5%20%<0.001
Somnolence 12%30%<0.001
Respiratory Depression 0%2%0.157
*Statistically significant difference (p < 0.05)

In this hypothetical scenario, while Oxycodone shows slightly superior efficacy in pain relief, this compound demonstrates a significantly more favorable safety and tolerability profile, particularly regarding common opioid-related adverse events.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, framework for the head-to-head comparison of a novel analgesic, this compound, with the standard-of-care, Oxycodone. Such a structured approach, from preclinical characterization to robust clinical trial design, is paramount in establishing the relative therapeutic value of any new chemical entity. Should a compound like this compound demonstrate a favorable benefit-risk profile, it could represent a significant advancement in pain management, offering an effective and safer alternative to traditional opioid therapies.

References

Navigating the Landscape of Reproducibility for Iodinated Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Iopydone and the Broader Class of Iodinated Contrast Agents

Introduction: The Challenge of this compound and the Pivot to a Class-Based Analysis

As researchers and drug development professionals, our work is predicated on the principle of reproducibility. The ability to consistently replicate experimental findings is the bedrock of scientific integrity and the foundation upon which new therapies are built. This guide was initially intended to provide a comparative analysis of the reproducibility of the biological effects of this compound across different laboratory settings. However, a comprehensive review of the current scientific literature reveals a significant gap: there is a notable absence of published studies detailing the specific biological effects of this compound, also known as 3,5-Diiodo-4(1H)-pyridone, beyond its general classification as a potential radiopaque contrast agent.

This lack of foundational data makes a direct comparison of inter-laboratory reproducibility for this compound an impossible task. Instead, this guide will pivot to address the core of the user's query from a broader, more practical perspective. We will delve into the known biological effects of iodinated contrast agents as a class of compounds and explore the critical factors that influence the reproducibility of these effects. By understanding the challenges and best practices associated with this well-established category of pharmaceutical agents, researchers can establish a robust framework for evaluating the biological impact and consistency of novel iodinated compounds like this compound, should data become available in the future.

The Biological Landscape of Iodinated Contrast Agents

Iodinated contrast agents are indispensable tools in diagnostic imaging, enhancing the visibility of internal structures in X-ray-based techniques like computed tomography (CT).[1] Ideally, these agents would be biologically inert, passing through the body without eliciting any physiological response.[2] However, their introduction into the body can initiate a range of biological effects, from mild to severe. Understanding these potential interactions is the first step in assessing the reproducibility of their effects.

Known Biological Effects of Iodinated Contrast Agents:

  • Hypersensitivity Reactions: These are among the most common adverse effects and can range from mild skin rashes and nausea to severe, life-threatening anaphylactoid reactions.[3] The incidence and severity of these reactions can be influenced by patient-specific factors such as a history of allergies.[4]

  • Thyroid Dysfunction: The iodine content in these agents can impact thyroid function, potentially leading to hyperthyroidism or hypothyroidism.[1] This is due to the biological activity of free iodide ions that may be present in the contrast media solution.[3]

  • Contrast-Induced Nephropathy (CIN): This is a serious complication characterized by acute renal failure occurring after the administration of contrast media.[3] The risk of CIN is particularly elevated in patients with pre-existing kidney impairment.

  • Cardiovascular Effects: Iodinated contrast agents can have effects on the cardiovascular system, which may be linked to their osmolality and their ability to bind with calcium ions.[2][4]

The reproducibility of these effects across different studies and patient populations is a critical area of investigation in the development and clinical use of iodinated contrast agents.

Factors Influencing the Reproducibility of Biological Effects

The variability in the observed biological effects of iodinated contrast agents across different labs and clinical settings can be attributed to a confluence of factors. A systematic approach to identifying and controlling these variables is essential for ensuring the reproducibility of research findings.

Factor Category Specific Variables Impact on Reproducibility
Compound-Specific Properties Purity and StabilityImpurities or degradation products can have their own biological effects, leading to inconsistent results.
Formulation and OsmolalityThe concentration and chemical form of the contrast agent, as well as its osmolality, can influence its physiological impact.[4]
Experimental Model In Vitro vs. In VivoResults from cell-based assays may not always translate to whole-animal models, introducing variability.
Animal Species and StrainDifferent animal models can exhibit varying sensitivities and responses to the same compound.
Protocol and Procedure Route and Rate of AdministrationThe method of delivery of the contrast agent can affect its distribution and potential for adverse reactions.[2]
Dosing and ConcentrationInconsistent dosing can lead to significant variations in observed biological effects.
Endpoint MeasurementThe techniques and timing of data collection can influence the outcomes of a study.
Patient/Subject-Specific Factors Pre-existing ConditionsPatients with conditions like renal impairment or allergies are at a higher risk for adverse effects, impacting the generalizability of findings.[3][4]
Concomitant MedicationsThe presence of other drugs can modulate the biological response to contrast agents.[4]

Best Practices for Ensuring Reproducibility in the Study of Iodinated Compounds

To mitigate the variables that can undermine reproducibility, a robust experimental design and transparent reporting are paramount. The following workflow outlines key considerations for researchers investigating the biological effects of iodinated compounds.

Caption: A workflow for enhancing the reproducibility of studies on iodinated compounds.

Detailed Methodologies for Key Experiments:

1. In Vitro Cytotoxicity Assay (Example: MTT Assay)

This protocol provides a general framework for assessing the potential toxicity of an iodinated compound on a cellular level.

  • Cell Culture:

    • Select a relevant cell line (e.g., human renal proximal tubule epithelial cells for nephrotoxicity studies).

    • Culture cells in appropriate media and conditions until they reach 80-90% confluency.

  • Compound Preparation:

    • Prepare a stock solution of the iodinated compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of working concentrations.

  • Cell Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • After 24 hours, replace the media with fresh media containing the various concentrations of the test compound. Include vehicle-only and untreated controls.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

2. In Vivo Tolerance Study in a Rodent Model

This protocol outlines a general approach to evaluating the systemic effects of an iodinated compound in an animal model.

  • Animal Model:

    • Select a suitable rodent model (e.g., Wistar rats or C57BL/6 mice).

    • Acclimate the animals to the laboratory conditions for at least one week prior to the study.

  • Compound Administration:

    • Prepare the iodinated compound in a sterile, injectable vehicle.

    • Administer the compound via a clinically relevant route (e.g., intravenous injection). Include a vehicle-only control group.

  • Monitoring and Sample Collection:

    • Observe the animals for any signs of adverse reactions (e.g., changes in behavior, respiratory distress).

    • Collect blood samples at various time points to assess renal and hepatic function (e.g., measure creatinine and liver enzymes).

    • At the end of the study, euthanize the animals and collect tissues for histopathological analysis.

  • Data Analysis:

    • Compare the physiological and pathological data between the treated and control groups.

    • Statistically analyze the results to determine any significant biological effects.

Signaling Pathways and Mechanistic Considerations

The biological effects of iodinated compounds can be mediated through various signaling pathways. While specific pathways for this compound are not documented, we can conceptualize a general framework for how such a compound might be investigated.

G This compound Iodinated Compound (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Oxidative Stress Calcium Intracellular Calcium Disruption This compound->Calcium Enzyme Enzyme Inhibition/ Activation This compound->Enzyme ThyroidHormone Thyroid Hormone Synthesis Disruption This compound->ThyroidHormone Iodide Release Apoptosis Apoptosis ROS->Apoptosis Calcium->Apoptosis Inflammation Inflammatory Response Enzyme->Inflammation

Caption: A hypothetical signaling pathway for the biological effects of an iodinated compound.

Conclusion: A Call for Foundational Research and Rigorous Methodology

While a definitive guide on the reproducibility of this compound's biological effects remains an endeavor for the future, the principles outlined here provide a robust framework for any researcher entering the field of iodinated compounds. The path to reproducible science is paved with meticulous experimental design, a deep understanding of the potential biological interactions of the compounds under investigation, and a commitment to transparent and detailed reporting. As new data on this compound and other novel iodinated agents emerge, adherence to these principles will be the cornerstone of building a reliable and translatable body of scientific knowledge.

References

  • Imaging-related medications: a class overview. PMC - PubMed Central. [Link]

  • Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention. Hindawi. [Link]

  • Contrast Agents (Radiographic Contrast Agents And Iodinated Contrast Media) - How Radiology Works. How Radiology Works. [Link]

  • Pharmacology, Part 5: CT and MRI Contrast Media. RadioGraphics. [Link]

  • Radiocontrast agent - Wikipedia. Wikipedia. [Link]

Sources

A Comparative Analysis of Iopydone and Iohexol: Pharmacokinetic and Pharmacodynamic Profiles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the field of medical imaging, the selection of an appropriate contrast agent is paramount to achieving diagnostic clarity while ensuring patient safety. This guide provides a detailed comparative study of two iodinated contrast agents, Iopydone and Iohexol, focusing on their pharmacokinetic and pharmacodynamic properties. While Iohexol is a widely utilized, well-characterized non-ionic monomer, this compound represents an older, less commonly employed agent with a distinct physicochemical profile. This analysis will delve into the structural and functional differences that dictate their clinical applications and performance, supported by available experimental data.

Introduction: A Tale of Two Contrast Agents

This compound, chemically known as 3,5-diiodo-4(1H)-pyridinone, is a high-density, iodinated contrast agent.[1][2] Historically, it has been used in the form of an aqueous suspension for procedures such as bronchography under the trade name Hytrast.[1][2] Its utility is rooted in its high iodine content, which provides excellent radiopacity.[1]

Iohexol, on the other hand, is a non-ionic, water-soluble, low-osmolality contrast medium.[3][4] Marketed under trade names like Omnipaque, it is one of the most frequently used contrast agents for a wide array of radiological examinations, including angiography, urography, and contrast-enhanced computed tomography (CT).[4][5] Its favorable safety profile is largely attributed to its low osmolality and high hydrophilicity.[4]

This guide will explore the fundamental differences in their chemical structures and how these translate into distinct pharmacokinetic and pharmacodynamic behaviors, ultimately influencing their clinical utility and safety profiles.

Physicochemical Properties: The Foundation of In Vivo Behavior

The in vivo performance of a contrast agent is intrinsically linked to its physicochemical properties. The stark contrast between this compound and Iohexol in this regard is a key determinant of their differing applications.

PropertyThis compoundIohexol
Molecular Weight 346.89 g/mol [1][6]821.1 g/mol [3]
Solubility in Water Practically insoluble[1]Water-soluble[4]
Formulation Aqueous suspension[1]Aqueous solution[7]
Osmolality Not applicable (insoluble)Low osmolality, ranging from 322 to 844 mOsm/kg depending on the concentration[5]
Viscosity High (in suspension)Varies with concentration, e.g., 6.3 cP at 37°C for a 300 mgI/mL solution[8]
Protein Binding Data not available, expected to be minimalMinimal[9][10]

This compound's insolubility in water is a defining characteristic, necessitating its formulation as a suspension for administration.[1] This particulate nature is advantageous for coating mucosal surfaces, as in bronchography, providing prolonged opacification.[1] However, this insolubility also precludes its use for intravascular applications.

Iohexol's high water solubility and resulting low osmolality are central to its widespread use and favorable safety profile.[4] The presence of multiple hydrophilic hydroxyl groups in its structure contributes to its solubility and reduces its interaction with biological macromolecules, minimizing adverse effects.[4]

Pharmacokinetics: The Journey Through the Body

The absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and Iohexol are fundamentally different due to their contrasting physicochemical properties and routes of administration.

This compound: A Localized Presence

Due to its administration as a suspension directly into the bronchial tree for bronchography, the systemic absorption of this compound is expected to be minimal in a healthy individual. The majority of the agent is mechanically cleared from the lungs via mucociliary action and expectoration. Any small fraction that may be absorbed would likely undergo deiodination, with the iodine being subsequently taken up by the thyroid or excreted renally. Detailed pharmacokinetic studies on this compound are scarce in publicly available literature, a significant limitation in its comprehensive evaluation.

Iohexol: A Systemic Journey with Rapid Clearance

Iohexol, when administered intravenously, is rapidly distributed throughout the extracellular fluid.[11] It exhibits a biphasic elimination pattern, with a rapid distribution phase followed by a slower elimination phase.

Pharmacokinetic ParameterIohexol Value
Biological Half-life Approximately 2 hours (intravascular)[3][12]
Volume of Distribution 0.27 L/kg[13]
Clearance Primarily renal, with a total body clearance of approximately 131 mL/min[8]
Metabolism Not metabolized[3][13]
Excretion Excreted unchanged in the urine, with over 90% recovered within 24 hours[13]

The pharmacokinetic profile of Iohexol is a key aspect of its clinical utility. Its rapid and complete renal excretion minimizes the risk of systemic toxicity.[13] The clearance of Iohexol is so predictable that it is used as a marker for measuring the glomerular filtration rate (GFR).[14][15]

Pharmacodynamics: Mechanism of Action and Biological Effects

The primary pharmacodynamic effect of both this compound and Iohexol is the attenuation of X-rays, which is the basis of their function as contrast agents. This effect is directly proportional to the concentration of iodine in the tissues.

Mechanism of Radiocontrast

The high atomic number of iodine atoms in the structures of both this compound and Iohexol allows for the absorption of X-ray photons.[1][4] This absorption prevents the X-rays from reaching the detector, creating a "shadow" on the radiographic image. The greater the concentration of the contrast agent in a particular tissue or structure, the more radiopaque it will appear.

G cluster_0 Interaction within the body XRay X-ray Source Patient Patient's Body XRay->Patient Detector X-ray Detector Patient->Detector Patient->Detector Differential Attenuation Contrast Iodinated Contrast Agent Contrast->Patient Administration Image Radiographic Image Detector->Image Image Reconstruction

Caption: General mechanism of action for iodinated contrast agents.

Biological Effects and Safety Profile

The biological effects of contrast media are a critical consideration. Iohexol's non-ionic nature and low osmolality contribute to a significantly better safety profile compared to older, ionic, high-osmolality agents.[4] Adverse effects, though rare, can include allergic-like reactions and contrast-induced nephropathy, particularly in patients with pre-existing renal impairment.[16]

For this compound, the primary safety concerns are related to its local administration in the lungs. Potential adverse effects include chemical pneumonitis and the formation of granulomas. Systemic toxicity is less of a concern due to its limited absorption. The GHS hazard classifications for this compound include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2]

Experimental Protocols: A Glimpse into the Evaluation Process

The characterization of the pharmacokinetic and pharmacodynamic properties of contrast agents relies on a suite of standardized experimental protocols.

Pharmacokinetic Analysis of an Intravascular Contrast Agent (e.g., Iohexol)

A typical experimental workflow for determining the pharmacokinetic profile of an agent like Iohexol involves the following steps:

  • Animal Model Selection: Rodents (rats or mice) are commonly used in preclinical studies.

  • Dose Administration: A defined dose of the contrast agent is administered intravenously.

  • Serial Blood Sampling: Blood samples are collected at multiple time points post-administration.

  • Sample Analysis: The concentration of the contrast agent in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[1]

  • Pharmacokinetic Modeling: The plasma concentration-time data is fitted to a pharmacokinetic model (e.g., a two-compartment model) to calculate parameters like half-life, volume of distribution, and clearance.

G start Start admin Intravenous Administration of Contrast Agent start->admin sampling Serial Blood Sampling admin->sampling analysis HPLC Analysis of Plasma Samples sampling->analysis modeling Pharmacokinetic Modeling analysis->modeling end End modeling->end

Caption: Experimental workflow for pharmacokinetic analysis.

Evaluation of Physicochemical Properties
  • Viscosity: Measured using a viscometer at different temperatures and concentrations to simulate physiological conditions.[17]

  • Osmolality: Determined using an osmometer to assess the osmotic pressure of the contrast agent solution.[18]

  • Solubility: Assessed by attempting to dissolve the compound in various solvents and quantifying the concentration at saturation.

Conclusion: Selecting the Right Tool for the Job

The comparative analysis of this compound and Iohexol highlights the critical role of physicochemical properties in dictating the pharmacokinetic and pharmacodynamic behavior of iodinated contrast agents.

  • This compound , with its high density and insolubility, is suited for specific applications like bronchography where mucosal coating is desired. However, the lack of comprehensive pharmacokinetic and safety data limits its broader application.

  • Iohexol , as a non-ionic, low-osmolality, water-soluble agent, offers a versatile and safe option for a wide range of intravascular imaging procedures. Its well-characterized pharmacokinetic profile allows for predictable and reliable performance.

For researchers and drug development professionals, this comparison underscores the importance of a thorough understanding of a candidate molecule's fundamental properties. The choice of a contrast agent is not a one-size-fits-all decision but rather a carefully considered selection based on the specific diagnostic requirements and the patient's physiological status. Future research into novel contrast agents should continue to prioritize the optimization of both efficacy (radiopacity) and safety (biocompatibility and favorable pharmacokinetics).

References

  • Iohexol | C19H26I3N3O9 | CID 3730 - PubChem. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Human pharmacokinetics of iohexol. A new nonionic contrast medium. (1983).
  • Iohexol Clearance for the Determination of Glomerular Filtration Rate: 15 Years' Experience in Clinical Practice. (2002). Journal of the American Society of Nephrology, 13(8), 2165-2171.
  • Iohexol | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 3, 2026, from [Link]

  • PRODUCT MONOGRAPH OMNIPAQUE iohexol injection USP Non-ionic radiographic contrast medium. (2017, August 21). GE Healthcare.
  • Human pharmacokinetics of iohexol. A new nonionic contrast medium. (1983, February 28). OSTI.GOV. [Link]

  • OMNIPAQUE™ (iohexol) Injection. (n.d.). U.S. Food and Drug Administration. Retrieved January 3, 2026, from [Link]

  • This compound | C5H3I2NO | CID 21752 - PubChem. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Omnipaque, Oraltag (iohexol) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 3, 2026, from [Link]

  • Iohexol Clearance for the Determination of Glomerular Filtration Rate in Clinical Practice: Evidence for a New Gold Standard. (1991). The Journal of Urology, 146(3), 675-679.
  • Iohexol plasma clearance for measuring glomerular filtration rate in clinical practice and research: a review. Part 2. (2016). Clinical Kidney Journal, 9(5), 683-688.
  • OMNIPAQUE (iohexol) injection, for intravenous or oral use. (n.d.). GE Healthcare.
  • Iohexol - Wikipedia. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • The osmolality of nonionic, iodinated contrast agents as an important factor for renal safety. (2015).
  • Validating Low‐Dose Iohexol as a Marker for Glomerular Filtration Rate by In Vitro and In Vivo Studies. (2025). Clinical Pharmacology & Therapeutics.
  • GFR measured by iohexol: the best choice from a laboratory perspective. (2018).
  • Six- versus Four-Hour Iohexol Clearance for Glomerular Filtration Rate Measurement in Living Kidney Donor Candidates. (2025). Clinical Journal of the American Society of Nephrology.
  • PRODUCT MONOGRAPH OMNIPAQUE (iohexol injection USP). (2021, January 12). GE Healthcare.
  • Viscosity of some contemporary contrast media before and after mixing with whole blood. (1992).
  • Flow properties of oral contrast medium formulations depend on the temperature. (2010). Acta Radiologica, 51(4), 416-420.
  • Outcome Differences between Intra-Arterial Iso- and Low-Osmolality Iodinated Radiographic Contrast Media in the Interventional Management of Stroke III Trial. (2015). American Journal of Neuroradiology, 36(4), 734-740.
  • What is the mechanism of Iohexol? (2024, July 17). Patsnap Synapse. [Link]

  • Low-osmolality contrast media: dosage comparison of ioversol and iohexol for cranial computed tomography. (1991). Computerized Medical Imaging and Graphics, 15(6), 403-406.
  • The effect of nonionic radiographic contrast medium on serum electrolytes and proteins during intravenous urography. (1989).
  • Oxycodone | C18H21NO4 | CID 5284603 - PubChem. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

Sources

Assessing the Translational Potential of Iopydone: A Comparative Guide to Bronchographic Contrast Media and Their Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive assessment of the translational potential of Iopydone, a di-iodinated pyridone derivative, by examining its historical application as a bronchographic contrast agent within the formulation of Hytrast. We will objectively compare its performance with alternative agents of its era and elucidate the technological and clinical shifts that have rendered this class of diagnostic tools largely obsolete. This analysis serves as a case study in the evolution of medical imaging and the critical evaluation of a technology's enduring clinical relevance.

Introduction: The Era of Direct Bronchial Visualization

In the mid-20th century, the diagnosis of structural abnormalities of the bronchial tree, such as bronchiectasis (the permanent, abnormal widening of airways), heavily relied on a technique known as bronchography.[1] This procedure involved the direct instillation of a radiopaque contrast medium into the airways, allowing for their detailed visualization on X-ray images.[2] The ideal bronchographic agent was sought to provide excellent anatomical delineation with minimal patient discomfort and adverse effects.[2]

This compound, chemically known as 3,5-diiodo-4(1H)-pyridinone, was a key component of the contrast medium Hytrast. Hytrast was an aqueous suspension containing a mixture of this compound and N-(2,3-dihydroxypropyl)-3,5-diiodopyridone-4.[3] This guide will delve into the comparative efficacy and safety of this compound (within Hytrast) against its main contemporary, propyliodone (in Dionosil), and other agents, before assessing its translational potential in the landscape of modern respiratory medicine.

Comparative Analysis of Bronchographic Contrast Agents

The clinical utility of a bronchographic contrast agent is determined by a balance of image quality, patient tolerance, and the rate of clearance from the lungs. The primary agents of the era included this compound-based and propyliodone-based media, with barium sulfate and, later, water-soluble agents like iohexol also being explored.

This compound (Hytrast) vs. Propyliodone (Dionosil)

Propyliodone, the n-propyl ester of 3,5-diiodo-4-pyridone-N-acetic acid, was the active component in Dionosil, available in both aqueous and oily suspensions.[2] Clinical comparisons between Hytrast and Dionosil were a subject of investigation.

A comparative study on febrile reactions found differences between Hytrast, aqueous Dionosil, and oily Dionosil, suggesting varying inflammatory responses to the formulations.[4] While both agents could produce adequate bronchograms, the choice often came down to the physician's preference and experience with the subtle differences in their properties and resulting image quality. For instance, oily propyliodone was noted for its ability to reveal finer details of the peripheral bronchial tree compared to its aqueous counterpart.[5]

Other Alternative Contrast Agents

Barium sulfate and water-soluble agents like iohexol were also investigated for bronchography. A study in rabbits provided a direct comparison of several agents.[6]

  • Propyliodone (Aqueous and Oily): Provided the best-quality images but also induced the most significant histological changes, including necrosis and inflammatory infiltrates.[6]

  • Barium Sulfate: Demonstrated acceptable image quality with virtually no histological damage.[6] However, a known complication is the potential for alveolarization and long-term retention of barium particles, which can interfere with future imaging.[7]

  • Iohexol: Produced the least acceptable images but induced only a moderate number of histological changes.[6]

The following table summarizes the comparative performance of these agents based on available data.

Contrast AgentFormulationImage QualityAdverse Effects/Histological ChangesClearance
This compound (in Hytrast) Aqueous SuspensionGood contrast, uniform mucosal coating[3]Febrile reactions reported[4]Slower clearance reported in some studies
Propyliodone (in Dionosil) Aqueous or Oily SuspensionOily suspension provided excellent peripheral detail[5]Febrile reactions, chemical pneumonitis, granuloma formation (oily)[8]75% absorbed within 72 hours[9]
Barium Sulfate Powder/SuspensionAcceptable[6]Minimal cellular response, but risk of long-term retention if alveolarized[7]Rapid clearance (average 4 hours) if not retained[10]
Iohexol Water-soluble solutionLeast acceptable[6]Moderate histological changes, risk of pneumonitis if aspirated[11][12]Rapid

The Decline of a Technique: Obsolescence of Conventional Bronchography

The assessment of this compound's translational potential is intrinsically linked to the viability of bronchography itself. The procedure is invasive, often uncomfortable for the patient, and carries risks of complications such as allergic reactions, airway obstruction, and infection.[1] The advent and refinement of non-invasive imaging modalities have rendered conventional bronchography obsolete for most clinical indications.[13]

The Rise of High-Resolution Computed Tomography (HRCT)

High-Resolution Computed Tomography (HRCT) has become the gold standard for diagnosing bronchiectasis.[13] HRCT offers detailed cross-sectional images of the lungs and airways without the need for invasive contrast instillation.

A retrospective study comparing HRCT to bronchography for the assessment of bronchiectasis found:

  • Sensitivity of HRCT: 96%[13]

  • Specificity of HRCT: 93%[13]

  • False-negative rate of HRCT: 2%[14]

  • False-positive rate of HRCT: 1%[14]

These figures demonstrate that HRCT is a highly accurate and non-invasive alternative to bronchography.[13][14]

Virtual Bronchoscopy: A Non-Invasive Glimpse Inside

Virtual bronchoscopy, a technique that uses HRCT data to create three-dimensional reconstructions of the airways, offers an endoscopic-like view without the need for an invasive procedure.[15][16] It has shown high accuracy in detecting and grading airway stenosis.

  • A study comparing virtual bronchoscopy to flexible bronchoscopy for detecting central airway stenosis reported a sensitivity of 90.0% and a specificity of 96.6% for virtual bronchoscopy.[17]

  • Another study found a statistically significant correlation between the grading of tracheobronchial stenosis by virtual bronchoscopy and both fiberoptic bronchoscopy and pulmonary function tests.[18]

The following diagram illustrates the shift in diagnostic pathways.

Diagnostic_Evolution cluster_past Historical Approach cluster_present Modern Approach Conventional Bronchography Conventional Bronchography This compound (Hytrast) This compound (Hytrast) This compound (Hytrast)->Conventional Bronchography Propyliodone (Dionosil) Propyliodone (Dionosil) Propyliodone (Dionosil)->Conventional Bronchography Barium Sulfate Barium Sulfate Barium Sulfate->Conventional Bronchography HRCT HRCT Virtual Bronchoscopy Virtual Bronchoscopy HRCT->Virtual Bronchoscopy Data for 3D Reconstruction Clinical Suspicion Clinical Suspicion Clinical Suspicion->Conventional Bronchography Obsolete Pathway Clinical Suspicion->HRCT Current Standard

Caption: Evolution of diagnostic imaging for airway abnormalities.

Experimental Protocols: A Look Back at Bronchography

The following are generalized, step-by-step methodologies for bronchography with the discussed contrast agents, synthesized from historical accounts. These protocols are for informational purposes only and do not represent current clinical practice.

General Patient Preparation
  • Pre-medication: Administration of a sedative and an anticholinergic agent (e.g., atropine) to reduce secretions and anxiety.[5]

  • Anesthesia: Topical anesthesia of the pharynx, larynx, and trachea is crucial to suppress the cough reflex. This was often achieved by spraying a local anesthetic like lidocaine.[19]

Protocol for Propyliodone (Dionosil) Bronchography
  • Catheter Placement: A catheter is passed through the nose or mouth, over the epiglottis, and into the trachea. Percutaneous cricothyroid membrane puncture was also a method of catheter insertion.[5]

  • Contrast Instillation: With the patient positioned to direct the flow of contrast to the desired lung segment, approximately 15-20 ml of the oily or aqueous suspension of propyliodone is slowly injected.[5][19]

  • Imaging: A series of X-ray images are taken in different patient positions to visualize the entire bronchial tree of the targeted lung.

  • Post-Procedure: The patient is encouraged to cough to expel as much of the contrast medium as possible.[19]

Protocol for Barium Sulfate Bronchography
  • Preparation of Contrast: A fine powder of barium sulfate is mixed with methyl cellulose and delivered via an insufflator.[10]

  • Administration: The powdered mixture is insufflated into the previously intubated trachea.[10]

  • Imaging: Radiographs are taken promptly to capture the bronchial anatomy.

  • Clearance: The majority of the barium sulfate is cleared from the lungs within hours through mucociliary action.[10]

Protocol for Iohexol Bronchography
  • Preparation: A diluted solution of iohexol (e.g., 50% dilution of a 300 mg/ml solution) is prepared.[20]

  • Administration: The solution is instilled via a catheter or bronchoscope in small aliquots (totaling 10-20 ml) into the area of interest under fluoroscopic guidance.[20][21]

  • Imaging: Fluoroscopic and radiographic images are obtained.

  • Clearance: Being water-soluble, iohexol is rapidly absorbed and cleared.[11]

Bronchography_Workflow start Patient Preparation (Anesthesia & Sedation) catheter Catheter/Bronchoscope Placement start->catheter positioning Patient Positioning for Targeted Lung Segment catheter->positioning instillation Contrast Instillation positioning->instillation imaging Radiographic Imaging (X-ray/Fluoroscopy) instillation->imaging removal Post-Procedure Contrast Removal imaging->removal end Diagnosis removal->end

Caption: Generalized workflow for conventional bronchography.

Conclusion: The Verdict on this compound's Translational Potential

The principles of E-E-A-T (Expertise, Authoritativeness, Trustworthiness) in scientific and clinical practice demand an evolution towards methodologies that offer improved diagnostic accuracy, enhanced patient safety, and reduced invasiveness. The transition from conventional bronchography to HRCT and virtual bronchoscopy is a clear embodiment of this principle.

While this compound and its related compounds were integral to the diagnosis of bronchopulmonary diseases for several decades, their place is now firmly in the annals of medical history. For researchers and drug development professionals, the story of this compound serves as a critical reminder that the translational potential of any new diagnostic or therapeutic agent is inextricably linked to the longevity and relevance of the clinical procedures in which it is employed. Future research and development in respiratory diagnostics will undoubtedly focus on enhancing the capabilities of non-invasive imaging techniques and molecular diagnostics, leaving little to no room for a revival of agents like this compound for their original indication.

References

  • Young, K., Aspestrand, F., & Kolbenstvedt, A. (1991). High resolution CT and bronchography in the assessment of bronchiectasis. Acta Radiologica, 32(6), 439-441. [Link]

Sources

A Comparative Guide to Benchmarking Prolyl Hydroxylase Inhibitors: Evaluating Iopydone Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of Iopydone, a di-iodinated pyridinone derivative, against known inhibitors of prolyl hydroxylase domain (PHD) enzymes. As the direct inhibitory potency of this compound on specific PHD isoforms is not extensively documented in publicly available literature, this document will focus on the essential methodologies and comparative data required to perform such a benchmark. We will use clinically relevant and well-characterized PHD inhibitors—Roxadustat, Daprodustat, and Vadadustat—as the reference standards for this comparative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate novel PHD inhibitors.

Introduction: The Rationale for Targeting Prolyl Hydroxylase Domains

Prolyl hydroxylase domain (PHD) enzymes, particularly PHD1, PHD2, and PHD3, are critical cellular oxygen sensors.[1][2] In normoxic conditions, these Fe(II)- and 2-oxoglutarate-dependent dioxygenases hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[3][4] This post-translational modification signals HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[3]

Under hypoxic conditions, the lack of molecular oxygen, a co-substrate for PHDs, inhibits their activity. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a multitude of genes.[5][6] These genes are involved in erythropoiesis, iron metabolism, angiogenesis, and other adaptive responses to low oxygen.[2][7]

Inhibitors of PHDs mimic a hypoxic state by blocking the hydroxylation of HIF-α, leading to its stabilization and subsequent activation of downstream pathways.[8] This mechanism is the basis for the therapeutic use of PHD inhibitors in treating anemia associated with chronic kidney disease.[9] Given the structural similarities of this compound (3,5-diiodo-4(1H)-pyridone) to other heterocyclic compounds known to inhibit 2-oxoglutarate-dependent dioxygenases, a thorough benchmarking of its activity against PHDs is a critical step in its evaluation as a potential therapeutic agent.

The HIF-1α Signaling Pathway

The following diagram illustrates the central role of PHD enzymes in the regulation of HIF-1α and the mechanism of action for PHD inhibitors.

HIF-1a Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD Enzymes O2 O₂ O2->PHD Co-substrate Fe2 Fe(II) Fe2->PHD Co-factor aKG α-KG aKG->PHD Co-substrate VHL VHL Complex HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1a_stable Stable HIF-1α HIF1a_hypoxia->HIF1a_stable Stabilization PHD_inhibited PHD Enzymes This compound This compound / Inhibitor This compound->PHD_inhibited Inhibition Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_dimer HIF-1 Dimer HRE Hypoxia Response Elements (HRE) HIF1_dimer->HRE Binding Nucleus->HIF1_dimer Dimerization Gene_expression Gene Expression (e.g., EPO, VEGF) HRE->Gene_expression Transcription

Caption: HIF-1α signaling under normoxic vs. hypoxic/inhibited conditions.

Selection of Benchmark Inhibitors

For a robust comparison, it is essential to select well-characterized inhibitors with known potencies against the target enzymes. For the HIF prolyl hydroxylases, the following compounds represent the current standard for benchmarking:

  • Roxadustat (FG-4592): A potent, orally active PHD inhibitor approved for the treatment of anemia in chronic kidney disease.[10]

  • Daprodustat (GSK1278863): Another orally active PHD inhibitor with high potency and selectivity.[5][6]

  • Vadadustat (AKB-6548): An inhibitor of all three PHD isoenzymes currently in clinical development.[11][12]

If the primary target of this compound were suspected to be collagen prolyl 4-hydroxylases (C-P4Hs), suitable benchmarks would include:

  • Ethyl 3,4-dihydroxybenzoate (EDHB): A commonly used, albeit less potent and selective, inhibitor of P4Hs in cellular assays.[13]

  • 2,2'-bipyridine-5,5'-dicarboxylic acid: A highly potent inhibitor of C-P4Hs.[3][14]

This guide will proceed with the HIF-PHD inhibitors as the primary benchmark compounds.

Comparative Performance Data

The primary metric for comparing the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions. The following table summarizes the reported IC50 values for the selected benchmark inhibitors against the different PHD isoforms.

InhibitorPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)Reference(s)
This compound To Be DeterminedTo Be DeterminedTo Be Determined
Roxadustat-~27 - 591-[4][10]
Daprodustat3.522.22.2 - 5.5[5][6]
Vadadustat15.3611.837.63[15]

Note: IC50 values can vary depending on the specific assay conditions and methodologies used.[4] The value for Roxadustat shows a wider range in the literature, which underscores the importance of consistent experimental conditions when benchmarking.

Experimental Protocol: In Vitro PHD2 Enzyme Activity Assay

To determine the IC50 value of this compound and directly compare it to the benchmark inhibitors, a robust and validated in vitro enzyme activity assay is required. The following protocol describes a common method for measuring PHD2 activity and its inhibition.

Principle of the Assay

This assay measures the hydroxylation of a synthetic peptide substrate corresponding to the C-terminal oxygen-dependent degradation domain (CODD) of HIF-1α. The extent of hydroxylation can be quantified using various methods, such as an antibody-based detection system (e.g., Amplified Luminescent Proximity Homogeneous Assay Screen - AlphaScreen).[4] The assay is performed in the presence of varying concentrations of the inhibitor to generate a dose-response curve from which the IC50 value is calculated.

Materials and Reagents
  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT

  • Co-substrates and Co-factors: 2-oxoglutarate, Ascorbate, FeSO₄

  • Inhibitors: this compound and benchmark compounds (Roxadustat, Daprodustat, Vadadustat) dissolved in DMSO

  • Detection Reagents: Europium-labeled anti-hydroxyproline antibody, Streptavidin-coated acceptor beads

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence detection

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of a PHD inhibitor.

IC50 Determination Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers, Inhibitors) start->prep_reagents serial_dilution Perform Serial Dilution of Inhibitors prep_reagents->serial_dilution add_enzyme Add PHD2 Enzyme to Microplate Wells prep_reagents->add_enzyme add_inhibitor Add Inhibitor Dilutions to Wells serial_dilution->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate, Fe(II), Ascorbate, and α-KG pre_incubate->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction stop_reaction Stop Reaction (e.g., with EDTA) incubate_reaction->stop_reaction add_detection Add Detection Reagents (Antibody, Acceptor Beads) stop_reaction->add_detection incubate_detection Incubate for Signal Development add_detection->incubate_detection read_plate Read Plate (TR-FRET or Luminescence) incubate_detection->read_plate analyze_data Analyze Data: Plot Dose-Response Curve read_plate->analyze_data calculate_ic50 Calculate IC50 Value analyze_data->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for IC50 determination of a PHD inhibitor.

Step-by-Step Protocol
  • Preparation of Reagents: Prepare all buffers, enzyme, and substrate solutions to their final working concentrations. Freshly prepare the FeSO₄ and ascorbate solutions for each experiment to prevent oxidation.

  • Inhibitor Dilution Series: Perform a serial dilution of this compound and the benchmark inhibitors in DMSO, followed by a further dilution in assay buffer. A typical concentration range would span from low nanomolar to high micromolar to capture the full dose-response curve.

  • Enzyme and Inhibitor Pre-incubation: Add the PHD2 enzyme to the wells of a 384-well plate. Subsequently, add the diluted inhibitor solutions (and a DMSO vehicle control) to the respective wells. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature. This step allows the inhibitor to bind to the enzyme before the start of the reaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a master mix containing the HIF-1α peptide substrate, 2-oxoglutarate, ascorbate, and FeSO₄.

  • Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the enzymatic reaction, which should be determined during assay development.

  • Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA, which chelates the Fe(II) ions essential for enzyme activity. Add the detection reagents (e.g., europium-labeled anti-hydroxyproline antibody and streptavidin-coated acceptor beads).

  • Signal Development: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents and the development of the detection signal.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis:

    • Normalize the data by setting the signal from the no-enzyme control as 100% inhibition and the signal from the DMSO vehicle control as 0% inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[16][17]

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the inhibitory performance of this compound against established PHD inhibitors. By following a rigorous and well-controlled experimental protocol, researchers can generate reliable and comparable IC50 data. The primary objective is to determine the concentration at which this compound can effectively inhibit PHD enzymes and to compare this potency to that of clinically relevant compounds like Roxadustat, Daprodustat, and Vadadustat.

Further characterization should also include assessing the selectivity of this compound for different PHD isoforms and its activity against other 2-oxoglutarate-dependent dioxygenases to understand its off-target effects. Cellular assays to confirm the stabilization of HIF-α and the upregulation of downstream target genes would be the logical next step in the evaluation of this compound as a potential therapeutic agent.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Iopydone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of Iopydone. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The following procedures are designed to ensure operational safety, maintain regulatory compliance, and protect our environment from the specific hazards associated with this compound. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to foster a culture of deep, validated safety.

Section 1: Hazard Profile of this compound - The "Why" Behind the Protocol

This compound (3,5-diiodo-4(1H)-pyridinone) is an iodinated compound used in research settings.[1][2] Its chemical structure and properties necessitate a stringent disposal protocol rooted in its specific hazard profile. Understanding these hazards is the critical first step in appreciating the causality behind the required handling procedures.

Health Hazards: this compound presents multiple routes of acute toxicity; it is harmful if swallowed, inhaled, or in contact with skin.[3][4][5] It is classified as a skin and serious eye irritant.[1][3][4] Beyond immediate effects, one of the most significant long-term health risks is its potential to cause damage to the thyroid gland through prolonged or repeated oral exposure.[3][4][5]

Environmental Hazards: A primary driver for its classification as hazardous waste is its high toxicity to aquatic life.[3][4] Improper disposal, such as discarding it down the drain, can introduce a potent and persistent pollutant into waterways, posing a significant threat to ecosystems.[6] This underscores the absolute prohibition of sewer disposal.

Table 1: this compound GHS Hazard Classification Summary

Hazard Class Category Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[3][4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[1][3][4]
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation.[1][3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.[1][3][4]
Specific Target Organ Toxicity (Repeated Exposure) Category 1 H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure.[3][4]

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life.[3][4] |

Section 2: Core Principles of Hazardous Waste Management

The disposal of this compound is governed by national and local regulations, primarily under the framework of the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA).[7][8] Academic and research laboratories may operate under specific rules, such as Subpart K of the RCRA, which provides alternative, lab-centric requirements for waste management.[9]

Key principles include:

  • Point of Generation Management: Chemical waste must be managed at or near the location where it is generated, known as a Satellite Accumulation Area (SAA).[9][10]

  • Segregation: this compound waste must be kept separate from incompatible materials. Known incompatibilities include strong oxidizing agents, finely powdered metals, ammonia, and alcohols.[5]

  • Container Integrity: Waste containers must be robust, leak-proof, and chemically compatible with the waste they hold.[7][8]

  • Clear Labeling: All hazardous waste containers must be explicitly labeled with the words "Hazardous Waste," a description of the contents, and an indication of the specific hazards.[10]

Section 3: Procedural Guide: Step-by-Step Disposal of this compound Waste

This protocol ensures that all this compound waste streams—from the pure compound to contaminated labware—are handled in a self-validating system that minimizes risk at every stage.

Step 1: Immediate Segregation at Point of Generation

The moment an item is deemed waste, it must be properly segregated. This prevents cross-contamination and dangerous reactions.

  • Solid Waste: Unused or expired this compound powder, contaminated gloves, weigh boats, and paper towels.

  • Liquid Waste: Solutions containing this compound. Note that halogenated and non-halogenated solvent waste streams must typically be kept separate. Consult your institution's EHS guidelines.

  • Contaminated Sharps: Needles, scalpels, or broken glass contaminated with this compound.

  • Empty Containers: The original this compound bottle, even if "empty," contains residue and must be disposed of as hazardous waste.[11]

Step 2: Personal Protective Equipment (PPE) Protocol

Due to the compound's toxicological profile, robust PPE is mandatory when handling this compound or its waste.

Table 2: Required Personal Protective Equipment (PPE) for this compound Waste Handling

PPE Item Specification Rationale
Gloves Nitrile gloves Protects against skin contact, which can cause irritation and dermal toxicity.[3][11]
Eye Protection Safety glasses with side shields or goggles Prevents eye contact, which can cause serious irritation.[3][11]
Lab Coat Standard, fastened lab coat Protects skin and personal clothing from contamination.[11]

| Respiratory | Use in a chemical fume hood | For handling the solid powder to prevent inhalation, which can cause respiratory irritation and toxicity.[3][11] |

Step 3: Waste Container Selection and Labeling

The choice of container is critical for safe containment.

  • Select the Correct Container:

    • For Solid Waste: Use a shatter-resistant, plastic container with a secure, screw-top lid.[11] Avoid metal containers, as iodine-containing compounds can be corrosive to some metals.[5][11]

    • For Liquid Waste: Use a compatible liquid waste container (e.g., HDPE) provided by your institution's EHS department. Ensure it is properly vented if necessary.

  • Label the Container:

    • Affix a hazardous waste tag before adding any waste.

    • Clearly write "Hazardous Waste."[10]

    • List all constituents, including "this compound" and any solvents.

    • Mark the appropriate hazard boxes (e.g., Toxic, Environmental Hazard).

Step 4: Accumulation and Storage

Waste must be stored safely within the laboratory's SAA.

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.[11]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin. This contains any potential leaks or spills.[7]

  • Store Away from Incompatibles: Ensure the storage location is away from strong oxidizing agents and other incompatible materials.[5]

  • Monitor Accumulation Dates: Be aware of your institution's time limits for waste accumulation in an SAA to ensure timely pickup.[9][12]

Step 5: Final Disposal and Hand-off

Never dispose of this compound waste in the standard trash or down the drain.[6][7]

  • Schedule a Pickup: When the container is nearly full (no more than 90% capacity) or approaching its time limit, arrange for collection by your institution's trained Environmental Health & Safety (EHS) personnel or a licensed hazardous waste contractor.[6][8]

  • Document the Transfer: Ensure all necessary paperwork is completed to maintain a clear chain of custody, as required by regulations like RCRA.[7]

Section 4: Emergency Procedures - Spill and Exposure Management

Spill Response (Solid this compound):

  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don Appropriate PPE: See Table 2.

  • Prevent Dusting: Gently cover the spill with a damp paper towel to avoid generating airborne dust.[3]

  • Collect Material: Carefully sweep the material into a suitable container. Use a plastic dustpan.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as this compound hazardous waste.

Exposure Response:

  • Skin Contact: Immediately flush the affected skin with water for at least 15 minutes.[11] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult or irritation persists.[3]

  • Ingestion: If swallowed, rinse mouth with water. Call a poison control center or doctor immediately.[3]

Section 5: Workflow Visualization

The following diagram illustrates the decision-making process for the proper segregation of this compound-contaminated materials at the point of generation.

Iopydone_Disposal_Workflow start Item Contaminated with this compound is_sharp Is the item a sharp (needle, broken glass)? start->is_sharp is_liquid Is the item a liquid or solution? is_sharp->is_liquid No sharps_bin Place in approved Sharps Container for Hazardous Waste is_sharp->sharps_bin Yes is_container Is it the original 'empty' container? is_liquid->is_container No liquid_waste Pour into designated, labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes solid_waste Place in designated, labeled Solid Hazardous Waste Container is_container->solid_waste Yes is_container->solid_waste No (e.g., gloves, wipes)

Caption: Decision workflow for segregating this compound-contaminated waste streams.

Conclusion

The proper disposal of this compound is not an administrative afterthought but an integral part of the scientific process. By adhering to these technically sound and evidence-based procedures, we uphold our commitment to personal safety, regulatory compliance, and environmental stewardship. This guide serves as a dynamic resource, empowering researchers to manage chemical lifecycles with the same rigor and expertise they apply to their experiments.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sigma-Aldrich Inc. (2024, September 7). Safety Data Sheet.
  • National Center for Biotechnology Information, PubChem. (n.d.). This compound.
  • Iochem Corporation. (2023, January 10). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • MedKoo Biosciences. (n.d.). This compound | CAS#5579-93-1.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • Duke SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iopydone
Reactant of Route 2
Reactant of Route 2
Iopydone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.